Andrographolide-lipoic acid
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C28H42O6S2 |
|---|---|
分子量 |
538.8 g/mol |
IUPAC 名称 |
[(3S,4E)-4-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-5-oxooxolan-3-yl] 5-[(3R)-dithiolan-3-yl]pentanoate |
InChI |
InChI=1S/C28H42O6S2/c1-18-8-11-23-27(2,14-12-24(30)28(23,3)17-29)21(18)10-9-20-22(16-33-26(20)32)34-25(31)7-5-4-6-19-13-15-35-36-19/h9,19,21-24,29-30H,1,4-8,10-17H2,2-3H3/b20-9+/t19-,21-,22-,23+,24-,27+,28+/m1/s1 |
InChI 键 |
RNSASHBZNLJPDG-CRNYEMFYSA-N |
产品来源 |
United States |
Foundational & Exploratory
Unveiling the Chemical Architecture and Biological Interface of Andrographolide-Lipoic Acid (AL-1): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the chemical structure, synthesis, and biological evaluation of Andrographolide-lipoic acid (AL-1), a novel derivative of Andrographolide (B1667393). This document is intended to serve as a comprehensive resource, offering detailed experimental methodologies, collated quantitative data, and visual representations of key biological pathways and experimental workflows.
Chemical Structure and Synthesis of this compound (AL-1)
This compound (AL-1), chemically identified as 14-α-Lipoic acid-3,19-dihydroxyandrographolide, is a semi-synthetic conjugate of the natural product Andrographolide and the antioxidant α-lipoic acid.[1] The conjugation is achieved through an ester linkage at the C-14 hydroxyl group of Andrographolide.[1]
Chemical Structure:
-
Andrographolide: A labdane (B1241275) diterpenoid with the chemical formula C₂₀H₃₀O₅.[2]
-
α-Lipoic Acid: A naturally occurring dithiol compound with the chemical formula C₈H₁₄O₂S₂.
-
AL-1 Conjugate: The lipoic acid moiety is esterified to the C-14 hydroxyl group of the andrographolide backbone.
While specific, detailed industrial synthesis protocols are proprietary, the general synthetic approach involves the esterification of andrographolide with α-lipoic acid. Patents related to andrographolide derivatives suggest that the synthesis can be achieved by reacting andrographolide with a lipoic acid derivative, potentially an activated form like an acid chloride or through coupling agents, to form the ester bond.[3][4]
Diagram of the Synthesis Workflow:
Caption: A generalized workflow for the synthesis of this compound (AL-1).
Experimental Protocols
This section details the methodologies employed in the pre-clinical evaluation of AL-1, focusing on animal models of diabetes and in vitro cellular assays.
High-Fat Diet/Streptozocin-Induced Diabetic Rat Model
This model is utilized to mimic the pathophysiology of type 2 diabetes, characterized by insulin (B600854) resistance and subsequent β-cell dysfunction.[5][6][7][8]
-
Induction of Insulin Resistance: Rats are fed a high-fat diet (HFD) for a period of several weeks (e.g., 4 weeks) to induce insulin resistance. The diet typically derives a significant percentage of its calories from fat (e.g., 58%).[7][8]
-
Induction of Hyperglycemia: Following the HFD period, a low dose of streptozotocin (B1681764) (STZ), a pancreatic β-cell toxin, is administered intraperitoneally (e.g., 30-35 mg/kg body weight) to induce a state of relative insulin deficiency and hyperglycemia.[5][7][8]
-
Confirmation of Diabetes: Diabetes is confirmed by monitoring fasting blood glucose levels, with levels ≥ 11.1 mmol/L often considered diabetic.[5]
-
Treatment: Diabetic rats are then treated with AL-1, typically administered orally at varying dosages (e.g., 20, 40, and 80 mg/kg) for a specified duration (e.g., 4 weeks).[5]
Western Blot Analysis for GLUT4 Translocation in Soleus Muscle
This protocol is used to assess the effect of AL-1 on the translocation of the glucose transporter 4 (GLUT4) to the plasma membrane in skeletal muscle, a key step in insulin-mediated glucose uptake.[2][5][10]
-
Tissue Preparation: Soleus muscles are excised from treated and control animals, immediately frozen in liquid nitrogen, and stored at -80°C.
-
Plasma Membrane Fractionation: A plasma membrane protein extraction kit is used to isolate the plasma membrane fraction from the muscle homogenates. This typically involves a series of centrifugation steps to separate cellular compartments.[10]
-
Protein Quantification: The protein concentration of the plasma membrane fractions is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
The membrane is then incubated with a primary antibody specific for GLUT4 overnight at 4°C.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensity is quantified using densitometry software. A loading control, such as β-actin or Na+/K+-ATPase, is used to normalize the data.
NF-κB Activation Assay in RIN-m Cells
This in vitro assay is employed to investigate the inhibitory effect of AL-1 on the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.[5][11][12][13]
-
Cell Culture: RIN-m cells (a rat insulinoma cell line) are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are pre-treated with various concentrations of AL-1 for a specified time before being stimulated with an inflammatory agent, such as a combination of cytokines (e.g., IL-1β and IFN-γ) or high glucose, to induce NF-κB activation.[5]
-
Nuclear Protein Extraction: Following treatment, nuclear extracts are prepared using a nuclear extraction kit.
-
Western Blot for p65 Translocation: The nuclear protein extracts are subjected to Western blotting as described above, using a primary antibody against the p65 subunit of NF-κB to assess its translocation to the nucleus, a hallmark of NF-κB activation.
-
Analysis of IκBα Phosphorylation and Degradation: Cytosolic fractions can be analyzed by Western blot for the levels of phosphorylated and total IκBα. A decrease in total IκBα and an increase in phosphorylated IκBα indicate NF-κB activation.[5]
Quantitative Data
The following tables summarize the key quantitative findings from preclinical studies on this compound (AL-1).
Table 1: Effects of AL-1 on Glucose Metabolism in High-Fat Diet/STZ-Induced Diabetic Rats [5]
| Treatment Group | Dose (mg/kg) | Change in Blood Glucose (%) | Increase in Glycogen Synthesis (%) | Reduction in Insulin Levels (%) |
| AL-1 | 20 | ↓ 13.25 | ↑ 40.91 | ↓ 23.31 |
| AL-1 | 40 | ↓ 15.13 | ↑ 47.86 | ↓ 34.07 |
| AL-1 | 80 | ↓ 21.81 | ↑ 59.89 | ↓ 37.37 |
| Andrographolide | 50 | - | - | - |
| Glibenclamide | 1.2 | - | - | - |
Table 2: Effects of AL-1 on Lipid Profile in High-Fat Diet/STZ-Induced Diabetic Rats [5]
| Treatment Group | Dose (mg/kg) | Change in Total Cholesterol (TC) | Change in Triglycerides (TG) | Change in HDL-C | Change in LDL-C |
| AL-1 | 40 | ↓ | ↓ | ↑ | ↓ |
| AL-1 | 80 | ↓ | ↓ | ↑ | ↓ |
Note: Arrows indicate the direction of change (↓ for decrease, ↑ for increase). Specific percentage changes were not consistently provided in the source material.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound (AL-1).
Inhibition of the NF-κB Signaling Pathway by AL-1
Caption: AL-1 inhibits the NF-κB signaling pathway by preventing the phosphorylation of IκBα.
Proposed Mechanism of AL-1 in Improving Insulin Sensitivity
Caption: AL-1 is proposed to improve insulin sensitivity by stimulating GLUT4 translocation.
References
- 1. α-Lipoic acid chemistry: the past 70 years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Visualization and quantitation of GLUT4 translocation in human skeletal muscle following glucose ingestion and exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2009018780A1 - Andrographolide derivatives and use thereof in manufacture of medicaments - Google Patents [patents.google.com]
- 4. EP2176255B1 - Andrographolide derivatives and use thereof in manufacture of medicaments - Google Patents [patents.google.com]
- 5. CN103432118A - Application of andrographolide derivatives in preparing medicaments for preventing and treating neurodegenerative diseases - Google Patents [patents.google.com]
- 6. Modeling type 2 diabetes in rats using high fat diet and streptozotocin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. he05.tci-thaijo.org [he05.tci-thaijo.org]
- 8. jchs-medicine.uitm.edu.my [jchs-medicine.uitm.edu.my]
- 9. Chronic treatment of (R)- α-lipoic acid reduces blood glucose and lipid levels in high-fat diet and low-dose streptozotocin-induced metabolic syndrome and type 2 diabetes in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Impaired Translocation of GLUT4 Results in Insulin Resistance of Atrophic Soleus Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Andrographolide Enhances Nuclear Factor-κB Subunit p65 Ser536 Dephosphorylation through Activation of Protein Phosphatase 2A in Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Andrographolide attenuates inflammation by inhibition of NF-kappa B activation through covalent modification of reduced cysteine 62 of p50 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Andrographolide inhibits the activation of NF-κB and MMP-9 activity in H3255 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Core Mechanism of Action of Andrographolide-Lipoic Acid Conjugate (AL-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of Andrographolide-lipoic acid (AL-1), a novel synthetic conjugate of andrographolide (B1667393) and α-lipoic acid. AL-1 has demonstrated significant therapeutic potential, primarily attributed to its potent anti-inflammatory and antioxidant properties. This document details the core signaling pathways modulated by AL-1, presents quantitative data from preclinical studies, and provides detailed experimental protocols for key assays. The primary molecular mechanisms of AL-1 converge on the downregulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This dual action positions AL-1 as a promising candidate for further investigation in the context of inflammatory and metabolic diseases.
Introduction
Andrographolide, a diterpenoid lactone extracted from Andrographis paniculata, is known for its wide range of biological activities, including anti-inflammatory, antiviral, and hepatoprotective effects.[1][2] However, its therapeutic application can be limited by factors such as poor solubility and bioavailability. To enhance its pharmacological profile, andrographolide has been conjugated with α-lipoic acid, a potent antioxidant, to create the novel derivative AL-1.[3] This strategic conjugation aims to leverage the synergistic effects of both parent molecules, resulting in a compound with enhanced therapeutic efficacy. This guide focuses on the intricate molecular mechanisms through which AL-1 exerts its beneficial effects.
Core Signaling Pathways
The therapeutic effects of this compound (AL-1) are primarily mediated through the modulation of two critical signaling pathways: the NF-κB and Nrf2 pathways.
Downregulation of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In a resting state, the NF-κB dimer (p50/p65) is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees the NF-κB dimer to translocate to the nucleus, where it induces the transcription of a wide array of pro-inflammatory genes.[3]
AL-1 has been shown to effectively suppress the activation of the NF-κB pathway.[3] It achieves this by inhibiting the phosphorylation of both the p65 subunit of NF-κB and its inhibitor, IκBα.[3] This inhibitory action prevents the degradation of IκBα and the subsequent nuclear translocation of NF-κB, thereby downregulating the expression of inflammatory mediators.
Activation of the Nrf2 Signaling Pathway
The Nrf2 pathway is the primary cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation. In the presence of oxidative stress or electrophiles, Keap1 undergoes a conformational change, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, inducing their expression.[4][5] These genes encode for a battery of cytoprotective proteins, including heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and catalase (CAT).[1][2]
AL-1 has been demonstrated to activate the Nrf2 signaling pathway, leading to an enhanced antioxidant response.[4] This activation results in the increased expression of Nrf2 and its downstream target, HO-1, which collectively contribute to the cellular defense against oxidative damage.[4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound (AL-1).
Table 1: Effects of AL-1 on Metabolic Parameters in High-Fat Diet/Streptozotocin-Induced Diabetic Rats[3]
| Parameter | Diabetic Control | AL-1 (20 mg/kg) | AL-1 (40 mg/kg) | AL-1 (80 mg/kg) |
| Blood Glucose (% decrease) | - | 13.25% | 15.13% | 21.81% |
| Glycogen Synthesis (% increase) | - | 40.91% | 47.86% | 59.89% |
| Total Cholesterol (% decrease) | - | - | - | 27.32% |
| Triglycerides (% decrease) | - | - | - | 42.6% |
| LDL-C (% decrease) | - | - | - | 27.78% |
| HDL-C (% increase) | - | - | - | 8.47% |
Table 2: Effects of AL-1 on NF-κB Pathway Protein Expression in High Glucose-Treated RIN-m Cells[3]
| Protein | Control | High Glucose | High Glucose + AL-1 (1 µM) |
| p-p65 (relative expression) | 1.0 | 2.5 ± 0.3 | 1.2 ± 0.2## |
| p-IκBα (relative expression) | 1.0 | 2.8 ± 0.4 | 1.4 ± 0.3## |
*Data are presented as mean ± SD. *p < 0.01 vs. Control; ##p < 0.01 vs. High Glucose.
Table 3: Effects of AL-1 on Nrf2 Pathway Protein Expression and Antioxidant Enzyme Activity[4]
| Parameter | Control | High Glucose | High Glucose + AL-1 (1 µM) |
| Nrf2 (relative expression) | 1.0 | 0.4 ± 0.1 | 0.9 ± 0.2## |
| HO-1 (relative expression) | 1.0 | 0.5 ± 0.1 | 1.2 ± 0.3## |
| SOD Activity (U/mg protein) | 125.4 ± 10.2 | 78.6 ± 8.5 | 115.8 ± 9.8## |
| CAT Activity (U/mg protein) | 45.2 ± 5.1 | 25.8 ± 4.2 | 41.5 ± 4.8## |
*Data are presented as mean ± SD. *p < 0.01 vs. Control; ##p < 0.01 vs. High Glucose.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Synthesis of this compound (AL-1)
A detailed, step-by-step protocol for the synthesis of AL-1 is crucial for reproducibility. While the exact proprietary synthesis methods may not be fully disclosed in all publications, a general representative procedure can be outlined based on the synthesis of similar andrographolide derivatives.
General Procedure:
-
Activation of Lipoic Acid: α-Lipoic acid is first activated to a more reactive form, typically an acid chloride or by using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
-
Esterification Reaction: The activated lipoic acid is then reacted with andrographolide in an appropriate solvent (e.g., dichloromethane, DMF) in the presence of a base (e.g., triethylamine, DMAP) to catalyze the esterification reaction at the C-14 hydroxyl group of andrographolide.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Purification: Upon completion, the reaction mixture is worked up, and the crude product is purified using column chromatography on silica (B1680970) gel with a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield the pure this compound conjugate (AL-1).
-
Characterization: The structure of the synthesized AL-1 is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
High-Fat Diet/Streptozotocin-Induced Diabetic Rat Model
This is a widely used animal model to mimic type 2 diabetes.
-
Animals: Male Wistar or Sprague-Dawley rats (6-8 weeks old) are typically used.
-
Acclimatization: Animals are acclimatized for at least one week with free access to standard chow and water.
-
High-Fat Diet (HFD) Induction: Rats are fed a high-fat diet for a period of 4-8 weeks to induce insulin (B600854) resistance. A typical HFD composition is 45-60% of calories from fat, 20% from protein, and 20-35% from carbohydrates.
-
Streptozotocin (STZ) Administration: After the HFD period, rats are fasted overnight and then receive a single intraperitoneal injection of a low dose of STZ (e.g., 30-40 mg/kg body weight), freshly dissolved in cold citrate (B86180) buffer (0.1 M, pH 4.5). STZ is a pancreatic β-cell toxin that induces partial insulin deficiency.
-
Confirmation of Diabetes: Diabetes is typically confirmed 72 hours after STZ injection by measuring fasting blood glucose levels. Rats with fasting blood glucose levels above a certain threshold (e.g., >250 mg/dL or 13.9 mmol/L) are considered diabetic and are used for the study.
-
Treatment: Diabetic rats are then treated with AL-1 (e.g., 20, 40, 80 mg/kg, orally) or vehicle for a specified period (e.g., 4 weeks).
Cell Culture and Treatment
The RIN-m cell line, a rat insulinoma cell line, is a common in vitro model for studying pancreatic β-cell function.
-
Cell Culture: RIN-m cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
High Glucose Treatment: To mimic hyperglycemic conditions, cells are cultured in a high-glucose medium (e.g., 30 mM glucose) for a specified duration (e.g., 24-48 hours).
-
AL-1 Treatment: Cells are pre-treated with various concentrations of AL-1 (e.g., 0.1, 1, 10 µM) for a certain period (e.g., 1-2 hours) before or concurrently with the high-glucose challenge.
Western Blot Analysis
Western blotting is used to quantify the expression levels of specific proteins.
-
Protein Extraction: Cells or tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., rabbit anti-p-p65, rabbit anti-p-IκBα, rabbit anti-Nrf2, rabbit anti-HO-1, and mouse anti-β-actin as a loading control) overnight at 4°C. Recommended antibody dilutions should be optimized but are typically in the range of 1:1000.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP or goat anti-mouse IgG-HRP) at a dilution of 1:5000 for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.
Antioxidant Enzyme Activity Assays
Commercial assay kits are commonly used to measure the activity of antioxidant enzymes.
-
Sample Preparation: Cell or tissue lysates are prepared as for Western blotting.
-
Superoxide Dismutase (SOD) Activity Assay: SOD activity is measured based on its ability to inhibit the autoxidation of pyrogallol (B1678534) or the reduction of a tetrazolium salt by superoxide radicals. The absorbance is measured spectrophotometrically.
-
Catalase (CAT) Activity Assay: CAT activity is determined by monitoring the decomposition of hydrogen peroxide (H2O2) at 240 nm.
Conclusion
This compound (AL-1) is a promising therapeutic agent that exerts its effects through a dual mechanism of action involving the inhibition of the pro-inflammatory NF-κB pathway and the activation of the cytoprotective Nrf2 pathway. The quantitative data from preclinical studies robustly support its potential in mitigating conditions associated with inflammation and oxidative stress, such as diabetes and its complications. The detailed experimental protocols provided in this guide are intended to facilitate further research and development of AL-1 as a novel therapeutic agent. Future investigations should focus on elucidating the complete pharmacokinetic and pharmacodynamic profiles of AL-1 and its long-term safety in more advanced preclinical models, paving the way for potential clinical trials.
References
- 1. Andrographolide, A Natural Antioxidant: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Andrographolide derivative AL-1 improves insulin resistance through down-regulation of NF-κB signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Andrographolide Activates Keap1/Nrf2/ARE/HO-1 Pathway in HT22 Cells and Suppresses Microglial Activation by A β42 through Nrf2-Related Inflammatory Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Andrographolide induces Nrf2 and heme oxygenase 1 in astrocytes by activating p38 MAPK and ERK - PMC [pmc.ncbi.nlm.nih.gov]
Andrographolide-Lipoic Acid Conjugate (AL-1): A Comprehensive Technical Overview of its Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
The andrographolide-lipoic acid conjugate, referred to as AL-1, is a novel synthetic compound that marries the therapeutic potential of two well-established natural molecules: andrographolide (B1667393), the principal bioactive component of Andrographis paniculata, and the potent antioxidant, alpha-lipoic acid.[1][2] This strategic conjugation aims to enhance the biological activities of the parent compounds, leading to a promising candidate for various therapeutic applications, notably in the management of diabetes, cancer, and inflammatory conditions. This technical guide provides an in-depth exploration of the biological properties of AL-1, presenting key quantitative data, detailed experimental methodologies, and visualizations of its mechanisms of action.
Core Biological Activities
AL-1 has demonstrated a multi-faceted pharmacological profile, exhibiting significant anti-diabetic, anti-cancer, and anti-inflammatory properties. These effects are underpinned by its ability to modulate critical cellular signaling pathways.
Anti-Diabetic Properties
In preclinical studies, AL-1 has shown considerable promise in the management of diabetes through several mechanisms:
-
Hypoglycemic Effects: AL-1 significantly reduces blood glucose levels in animal models of both type 1 and type 2 diabetes. In alloxan-induced diabetic mice, oral administration of AL-1 at doses of 20, 40, and 80 mg/kg resulted in a dose-dependent decrease in blood glucose by 32.5%, 44.4%, and 65.0%, respectively.[3] Similarly, in a high-fat diet/streptozotocin-induced type 2 diabetic rat model, AL-1 treatment (20, 40, and 80 mg/kg) for four weeks led to blood glucose reductions of 13.25%, 15.13%, and 21.81%, respectively.[1][4]
-
Improved Insulin (B600854) Sensitivity and Function: AL-1 enhances insulin sensitivity and preserves pancreatic β-cell function. It has been shown to increase insulin secretion and prevent the loss of β-cells in diabetic mice.[5] Furthermore, AL-1 treatment in type 2 diabetic rats led to a dose-dependent increase in the insulin sensitivity index (ISI) by 4.07% (20 mg/kg), 7.56% (40 mg/kg), and 9.59% (80 mg/kg).[4]
-
Enhanced Glucose Utilization: A key mechanism underlying AL-1's anti-diabetic action is the stimulation of glucose transporter subtype 4 (GLUT4) translocation to the plasma membrane in skeletal muscle, thereby increasing glucose uptake and utilization.[3]
-
Lipid Profile Modulation: In a model of type 2 diabetes, AL-1 (80 mg/kg) significantly improved the lipid profile by reducing total cholesterol, LDL-C, and triglycerides by 27.32%, 27.78%, and 42.6% respectively, while increasing HDL-C levels by 8.47%.[1][4]
-
Glycogen (B147801) Synthesis: AL-1 promotes hepatic glycogen synthesis, which was enhanced by 40.91%, 47.86%, and 59.89% at doses of 20, 40, and 80 mg/kg, respectively, in type 2 diabetic rats.[1][4]
| Anti-Diabetic Effects of AL-1 in Animal Models | |||
| Parameter | Animal Model | Dosage | Observed Effect |
| Blood Glucose Reduction | Alloxan-induced diabetic mice | 20, 40, 80 mg/kg | 32.5%, 44.4%, 65.0% decrease |
| Blood Glucose Reduction | High-fat diet/STZ-induced diabetic rats | 20, 40, 80 mg/kg | 13.25%, 15.13%, 21.81% decrease |
| Insulin Sensitivity Index (ISI) | High-fat diet/STZ-induced diabetic rats | 20, 40, 80 mg/kg | 4.07%, 7.56%, 9.59% increase |
| Total Cholesterol | High-fat diet/STZ-induced diabetic rats | 80 mg/kg | 27.32% decrease |
| LDL-C | High-fat diet/STZ-induced diabetic rats | 80 mg/kg | 27.78% decrease |
| Triglycerides | High-fat diet/STZ-induced diabetic rats | 80 mg/kg | 42.6% decrease |
| HDL-C | High-fat diet/STZ-induced diabetic rats | 80 mg/kg | 8.47% increase |
| Glycogen Synthesis | High-fat diet/STZ-induced diabetic rats | 20, 40, 80 mg/kg | 40.91%, 47.86%, 59.89% enhancement |
Anti-Cancer Properties
AL-1 has demonstrated cytotoxic effects against cancer cells, primarily through the induction of oxidative stress and apoptosis.
-
Cytotoxicity in Leukemia Cells: AL-1 significantly inhibits the viability of human leukemia K562 cells. This effect is mediated by the generation of reactive oxygen species (ROS), leading to DNA damage, cell cycle arrest at the G2/M phase, and ultimately, mitochondrial-mediated apoptosis.[6][7] The antioxidant N-acetyl-L-cysteine (NAC) was able to completely block the cytotoxic effects of AL-1, confirming the central role of ROS in its anti-cancer mechanism.[6]
-
Induction of Apoptosis: In K562 cells, AL-1 treatment leads to a dose-dependent increase in apoptosis.[7]
| Anti-Cancer Effects of AL-1 | |
| Cell Line | Observed Effects |
| Human Leukemia K562 cells | Inhibition of cell viability, G2/M phase cell cycle arrest, induction of apoptosis |
Anti-inflammatory and Antioxidant Properties
The anti-inflammatory and antioxidant activities of AL-1 contribute significantly to its overall therapeutic potential.
-
Inhibition of NF-κB Signaling: AL-1 is a potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation. It has been shown to be at least 10-fold more potent than andrographolide in inhibiting NF-κB activation in RIN-m cells.[2] AL-1 suppresses the high glucose-induced phosphorylation of the p65 subunit of NF-κB and its inhibitor, IκBα.[1]
-
Modulation of Oxidative Stress: AL-1 exhibits a dual role in modulating cellular redox status. At high doses, it induces ROS generation in cancer cells, leading to cytotoxicity.[6][7] Conversely, at low concentrations, it can induce a low level of ROS, which in turn activates the cellular antioxidant defense system. This "vaccine effect" involves the upregulation of antioxidant proteins such as Thioredoxin-1 (Trx1), Peroxiredoxin-1 (Prx1), and Peroxiredoxin-5 (Prx5), protecting cells from subsequent oxidative damage.[8] In high glucose-stimulated RIN-m cells, AL-1 reduced the generation of ROS and nitric oxide (NO) while increasing the activities of the antioxidant enzymes superoxide (B77818) dismutase (SOD) and catalase (CAT).[5]
-
Activation of Nrf2 Pathway: AL-1 has been shown to increase the expression of NF-E2-related factor 2 (Nrf2), a master regulator of the antioxidant response, as well as its downstream targets, thioredoxin-1 (Trx-1) and heme oxygenase-1 (HO-1), in RIN-m cells.[5]
Signaling Pathways and Mechanisms of Action
The biological effects of AL-1 are mediated through its interaction with several key signaling pathways.
Experimental Protocols
This section provides an overview of the methodologies used in the key experiments cited in the literature to evaluate the biological properties of AL-1.
Synthesis of this compound Conjugate (AL-1)
In Vitro Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of AL-1 on cancer cells or its protective effects on cells under oxidative stress.
-
Cell Seeding: Plate cells (e.g., K562 leukemia cells or RIN-mβ pancreatic cells) in a 96-well plate at a density of 1-4 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of AL-1 for a specified duration (e.g., 24, 48, or 72 hours). For protective effect studies, pre-treat cells with AL-1 before inducing damage with an agent like hydrogen peroxide.
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated cells) and determine the IC50 value (the concentration of AL-1 that inhibits 50% of cell growth).
Western Blot Analysis for NF-κB Pathway
This technique is used to detect changes in the protein levels and activation state of key components of the NF-κB pathway.
-
Cell Lysis: After treatment with AL-1, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-p65, total p65, phospho-IκBα, total IκBα) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Measurement of Intracellular Reactive Oxygen Species (ROS)
The DCFH-DA assay is commonly used to measure intracellular ROS levels.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with AL-1 as required.
-
DCFH-DA Loading: Wash the cells and incubate them with DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) solution (e.g., 10 µM) in serum-free medium for 20-30 minutes at 37°C.[8]
-
Washing: Remove the DCFH-DA solution and wash the cells to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity of the oxidized product, DCF (2',7'-dichlorofluorescein), using a fluorescence microplate reader or flow cytometer at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Data Analysis: Quantify the change in fluorescence as an indicator of the change in intracellular ROS levels.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay is used to quantify apoptosis.
-
Cell Treatment: Treat cells (e.g., K562) with AL-1 for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Pharmacokinetics
Currently, there is limited publicly available information specifically on the pharmacokinetic parameters of AL-1. Most of the available data pertains to its parent compound, andrographolide. Pharmacokinetic studies on andrographolide in rats have shown a Cmax of 115.81 ng/mL, a Tmax of 0.75 hours, and an elimination half-life of 2.45 hours following oral administration.[9] The bioavailability of andrographolide is known to be relatively low.[9] Further studies are required to determine the pharmacokinetic profile of AL-1 and to assess whether the conjugation with lipoic acid improves its absorption, distribution, metabolism, and excretion (ADME) properties.
Conclusion
The this compound conjugate, AL-1, is a promising multi-target therapeutic agent with demonstrated efficacy in preclinical models of diabetes, cancer, and inflammation. Its ability to modulate key signaling pathways such as NF-κB and Nrf2, coupled with its influence on cellular redox status, provides a strong rationale for its diverse biological activities. While the current data is encouraging, further research is warranted to fully elucidate its pharmacokinetic profile, expand the scope of its anti-cancer activity against a broader range of cell lines, and to progress this promising conjugate towards clinical evaluation. The detailed methodologies and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals in advancing the study of this novel therapeutic candidate.
References
- 1. Drug: alpha-lipoic acid - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 2. Andrographolide Exhibits Anticancer Activity against Breast Cancer Cells (MCF-7 and MDA-MB-231 Cells) through Suppressing Cell Proliferation and Inducing Cell Apoptosis via Inactivation of ER-α Receptor and PI3K/AKT/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Andrographolide demonstrates anti-proliferative activity in oral cancer by promoting apoptosis, the programmed cell death process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Andrographolide derivative AL-1 improves insulin resistance through down-regulation of NF-κB signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ias.ac.in [ias.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetic analysis and tissue distribution of andrographolide in rat by a validated LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics of Andrographolide-Lipoic Acid (AL-1): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Andrographolide (B1667393), a diterpene lactone isolated from Andrographis paniculata, exhibits a wide range of pharmacological activities, including anti-inflammatory, anti-diabetic, and anti-cancer effects. However, its therapeutic potential is often limited by poor bioavailability. To address this, synthetic derivatives have been explored, with the conjugation of andrographolide and α-lipoic acid creating a novel derivative known as AL-1. This conjugate has demonstrated enhanced therapeutic efficacy, particularly in models of diabetes and inflammation.
This technical guide provides a comprehensive overview of the current knowledge surrounding the andrographolide-lipoic acid conjugate AL-1. While direct and detailed pharmacokinetic studies quantifying parameters such as Cmax, Tmax, and AUC for the AL-1 conjugate are not extensively available in current literature, this document synthesizes the available pharmacodynamic data from key preclinical studies. It details the experimental protocols used to evaluate AL-1's efficacy, outlines its known mechanisms of action through key signaling pathways, and presents the pharmacokinetic profile of its parent compound, andrographolide, for context.
Introduction to this compound (AL-1)
AL-1 is a synthetic derivative created by covalently linking andrographolide with α-lipoic acid.[1] The rationale behind this conjugation is to leverage the distinct therapeutic properties of both molecules. Andrographolide is a potent anti-inflammatory and hypoglycemic agent, while α-lipoic acid is a powerful antioxidant used in the treatment of diabetic neuropathy.[2] The resulting conjugate, AL-1, has been shown to be more potent than andrographolide in various bioassays, including the inhibition of nuclear factor-κB (NF-κB) activation, a key pathway in inflammatory responses.[3][4] Preclinical studies have demonstrated AL-1's potential in lowering blood glucose, improving insulin (B600854) resistance, and protecting pancreatic β-cells from oxidative damage.[5][6]
Data Presentation: Efficacy and Comparative Pharmacokinetics
Direct pharmacokinetic data for the AL-1 conjugate is limited. This section presents the available quantitative pharmacodynamic data for AL-1 from key animal studies and the known pharmacokinetic parameters of its parent compound, andrographolide, to provide a comparative baseline.
Pharmacodynamic Efficacy of AL-1 in a Type 2 Diabetes Model
The following data summarizes the effects of AL-1 after 4 weeks of oral administration in a high-fat diet/streptozocin-induced diabetic rat model.[5]
| Parameter | Control Group | Diabetic Model | AL-1 (40 mg/kg) | AL-1 (80 mg/kg) | Andrographolide (50 mg/kg) |
| Blood Glucose Reduction (%) | - | - | 15.13% | 21.81% | 18% |
| Total Cholesterol (TC) Reduction (%) | - | (Increase) | Significant Reduction | 27.32% | Not specified |
| LDL-C Reduction (%) | - | (Increase) | Significant Reduction | 27.78% | Not specified |
| Triglyceride (TG) Reduction (%) | - | (Increase) | Significant Reduction | 42.60% | Not specified |
| HDL-C Elevation (%) | - | (Decrease) | Significant Elevation | 8.47% | Not specified |
| Insulin Sensitivity Index (ISI) Increase (%) | - | (Decrease) | 7.56% | 9.59% | 4.36% |
Data synthesized from Li et al. (2015).[5]
Pharmacokinetic Parameters of Andrographolide (Parent Compound)
For reference, the following table presents pharmacokinetic data for andrographolide from studies in rats and humans. The poor oral bioavailability of andrographolide is a key driver for the development of derivatives like AL-1.[7]
| Parameter | Species | Dose | Cmax | Tmax | T½ (Elimination Half-life) | Bioavailability |
| Andrographolide | Rat | 100 mg/kg (oral) | 115.81 ng/mL[8] | 0.75 h[8] | 2.45 h[8] | ~2.67%[7] |
| Andrographolide | Human | 20 mg (oral) | ~393 ng/mL[3] | 1.5 - 2.0 h[3] | 6.6 h[3] | Not specified |
Experimental Protocols
The following sections describe the methodologies employed in key in vivo and in vitro studies to assess the efficacy and mechanism of action of AL-1.
In Vivo Model of Type 2 Diabetes
This protocol was used to investigate the anti-hyperglycemic and anti-hyperlipidemic effects of AL-1.[5]
-
Animal Model : Male Sprague-Dawley rats were used.
-
Induction of Diabetes :
-
Rats were fed a high-fat diet for 4 weeks to induce insulin resistance.
-
After 4 weeks, rats were administered a low dose of streptozotocin (B1681764) (STZ) via intraperitoneal injection to induce partial pancreatic β-cell damage, mimicking type 2 diabetes.
-
-
Treatment Groups :
-
Control (non-diabetic)
-
Diabetic Model (vehicle treated)
-
AL-1 (20, 40, and 80 mg·kg⁻¹)
-
Andrographolide (50 mg·kg⁻¹)
-
Glibenclamide (positive control)
-
-
Drug Administration : Compounds were administered orally once daily for 4 weeks.
-
Sample Collection and Analysis :
-
Blood glucose levels were monitored weekly.
-
At the end of the study, blood samples were collected to measure plasma levels of total cholesterol (TC), triglycerides (TG), high-density lipoprotein (HDL-C), and low-density lipoprotein (LDL-C).
-
Pancreatic tissues were collected for morphological analysis (histology).
-
In Vitro Analysis of NF-κB Signaling
This protocol was used to determine the effect of AL-1 on inflammatory signaling pathways in pancreatic cells.[5]
-
Cell Line : RIN-m cells (rat islet-derived insulinoma cells) were used.
-
Experimental Condition : Cells were stimulated with high glucose to induce oxidative stress and inflammation.
-
Treatment : Cells were pre-treated with AL-1 before high-glucose stimulation.
-
Analytical Method (Western Blot) :
-
Cells were lysed to extract total proteins.
-
Protein concentrations were determined using a BCA protein assay.
-
Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against key signaling proteins (e.g., phosphorylated p65, phosphorylated IκBα).
-
After washing, the membrane was incubated with a secondary antibody.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system to quantify the levels of protein phosphorylation.
-
Signaling Pathways and Mechanisms of Action
AL-1 exerts its therapeutic effects by modulating key cellular signaling pathways involved in inflammation and glucose metabolism.
Down-regulation of the NF-κB Signaling Pathway
AL-1 has been shown to improve insulin resistance and protect pancreatic islets from high glucose-induced oxidative damage by inhibiting the NF-κB signaling pathway.[5] In an inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli (like high glucose-induced ROS) lead to the phosphorylation and subsequent degradation of IκBα. This frees the NF-κB p65 subunit to translocate to the nucleus, where it promotes the transcription of pro-inflammatory genes. AL-1 suppresses the phosphorylation of both IκBα and the p65 subunit, thereby blocking this inflammatory cascade.
Caption: AL-1 inhibits the NF-κB pathway by blocking p65 and IκBα phosphorylation.
Stimulation of GLUT4 Translocation
An analog of AL-1, the this compound conjugate, has been reported to lower blood glucose by stimulating the translocation of glucose transporter type 4 (GLUT4) to the plasma membrane in soleus muscle.[9] In muscle and fat cells, insulin signaling normally triggers the movement of intracellular vesicles containing GLUT4 to the cell surface. This fusion with the plasma membrane allows glucose to be transported from the bloodstream into the cell, thus lowering blood glucose levels. The conjugate enhances this process, improving glucose uptake.
Caption: AL-1 stimulates the translocation of GLUT4 transporters to the cell membrane.
Conclusion and Future Directions
The this compound conjugate AL-1 is a promising therapeutic agent that demonstrates superior efficacy compared to its parent compound, andrographolide, in preclinical models of metabolic disease. Its mechanism of action involves the potent down-regulation of the pro-inflammatory NF-κB pathway and the enhancement of glucose uptake via GLUT4 translocation.
However, a significant gap exists in the understanding of its pharmacokinetic profile. Future research should prioritize conducting comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) studies for AL-1.[10] Determining key parameters such as its oral bioavailability, half-life, and metabolic fate is critical for establishing a safe and effective dosing regimen for potential clinical trials. These studies will be essential for translating the clear preclinical promise of AL-1 into a viable therapeutic for inflammatory and metabolic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Andrographolide derivative AL-1 i... preview & related info | Mendeley [mendeley.com]
- 3. Clinical pharmacokinetics and pharmacometabolomics of Andrographis paniculata capsules: Bridging drug disposition and metabolic response to precision medicine | springermedizin.de [springermedizin.de]
- 4. Reaction Characteristics of Andrographolide and its Analogue AL-1 with GSH, as a Simple Chemical Simulation of NF-κB Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Andrographolide derivative AL-1 improves insulin resistance through down-regulation of NF-κB signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Andrographolide, a New Hope in the Prevention and Treatment of Metabolic Syndrome [frontiersin.org]
- 7. Andrographolide: its pharmacology, natural bioavailability and current approaches to increase its content in andrographis paniculata - MedCrave online [medcraveonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Antidiabetic and antihiperlipidemic effect of Andrographis paniculata (Burm. f.) Nees and andrographolide in high-fructose-fat-fed rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Therapeutic Potential of Andrographolide and Its Derivatives in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Andrographolide-Lipoic Acid Conjugate: A Deep Dive into its Antioxidant Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Andrographolide (B1667393), a labdane (B1241275) diterpenoid extracted from the plant Andrographis paniculata, has garnered significant attention for its diverse pharmacological activities, including its potent anti-inflammatory and antioxidant properties. However, its therapeutic application is often limited by poor bioavailability. To address this, researchers have explored the synthesis of andrographolide derivatives, with the andrographolide-lipoic acid conjugate, often referred to as AL-1, emerging as a promising candidate with enhanced biological activity. This technical guide provides a comprehensive overview of the antioxidant activity of the this compound conjugate, detailing its mechanism of action, relevant experimental protocols, and quantitative data to support its potential in drug development.
Mechanism of Antioxidant Action
The antioxidant effects of the this compound conjugate are multifaceted, involving both direct radical scavenging and, more significantly, the modulation of endogenous antioxidant defense systems. The primary mechanism revolves around the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of cellular resistance to oxidative stress.
Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of Nrf2 activators like the this compound conjugate, Keap1 undergoes a conformational change, leading to the release of Nrf2. The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, initiating their transcription.[1][2] This leads to an increased expression of a suite of protective enzymes, including:
-
Superoxide (B77818) Dismutase (SOD): Catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).
-
Catalase (CAT): Decomposes hydrogen peroxide into water and oxygen, thus neutralizing its potential to form more reactive hydroxyl radicals.[3]
-
Heme Oxygenase-1 (HO-1): An inducible enzyme that catabolizes heme into biliverdin (B22007) (a potent antioxidant), free iron, and carbon monoxide.[4]
-
Thioredoxin-1 (Trx-1): A key component of the thioredoxin system, which reduces oxidized proteins and plays a crucial role in redox signaling.[3]
The conjugation of lipoic acid, a potent antioxidant in its own right, to andrographolide appears to enhance this Nrf2-mediated antioxidant response.
Quantitative Antioxidant Activity
The antioxidant capacity of andrographolide and its derivatives has been quantified using various in vitro assays. While specific IC50 values for the this compound conjugate (AL-1) are not extensively reported in a consolidated manner, the available data for andrographolide provides a strong baseline for its antioxidant potential.
| Compound | Assay | IC50 Value | Reference Compound | IC50 Value | Source |
| Andrographolide | DPPH Radical Scavenging | 0.514 ± 0.285 mg/ml | Ascorbic Acid | 0.048 ± 0.004 mg/ml | [5] |
| Andrographolide | DPPH Radical Scavenging | 3.2 µg/mL | Ascorbic Acid | 4.3 mg/mL | [1] |
| Andrographolide | DPPH Radical Scavenging | 95.03 ± 4.31 µg/mL | Vitamin C | - | [6] |
| Andrographis paniculata Methanolic Extract | FRAP | 176.62 ± 3.78 µg/mL | Vitamin C | - | [6] |
Note: IC50 values can vary between studies due to different experimental conditions.
In cellular models, treatment with the this compound conjugate has been shown to significantly increase the activity of key antioxidant enzymes. For instance, in high glucose-induced RIN-m cells, AL-1 elevated the activities of both SOD and CAT.[3]
Experimental Protocols
Synthesis of this compound Conjugate (AL-1)
The synthesis of AL-1 involves the esterification of the 14-hydroxyl group of andrographolide with α-lipoic acid.[7] While specific, detailed protocols are proprietary to the research groups that developed them, a general synthetic scheme can be outlined based on available literature.
Materials:
-
Andrographolide
-
α-Lipoic acid
-
Dicyclohexylcarbodiimide (DCC) or other coupling agents
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable solvent
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
General Procedure:
-
Dissolve andrographolide and α-lipoic acid in anhydrous DCM.
-
Add DMAP to the solution.
-
Slowly add a solution of DCC in anhydrous DCM to the reaction mixture at 0°C.
-
Allow the reaction to stir at room temperature for a specified period (e.g., 24 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., hexane-ethyl acetate) to obtain the pure this compound conjugate (AL-1).
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[7]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical.
Materials:
-
DPPH solution (e.g., 0.1 mM in methanol)
-
This compound conjugate (AL-1) stock solution
-
Methanol or other suitable solvent
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the AL-1 stock solution in methanol.
-
In a 96-well plate, add a specific volume of each AL-1 dilution to the wells.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.
-
A control containing only the solvent and DPPH solution should be included.
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of AL-1.
Cellular Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assays
These assays measure the activity of endogenous antioxidant enzymes in cell lysates after treatment with the this compound conjugate.
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., RIN-m cells) in appropriate media and conditions.
-
Treat the cells with various concentrations of AL-1 for a specified period (e.g., 24 hours).
-
Include an untreated control group.
-
After treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer.
-
Centrifuge the lysate to remove cellular debris and collect the supernatant for the enzyme activity assays.
-
Determine the protein concentration of the cell lysates using a standard method (e.g., Bradford assay) for normalization.
SOD Activity Assay (Pyrogallol Autoxidation Method):
-
This method is based on the ability of SOD to inhibit the autoxidation of pyrogallol (B1678534).
-
In a 96-well plate, add the cell lysate, a buffer solution (e.g., Tris-HCl with EDTA), and pyrogallol solution.
-
Measure the rate of pyrogallol autoxidation by monitoring the increase in absorbance at a specific wavelength (e.g., 420 nm) over time using a microplate reader.
-
One unit of SOD activity is typically defined as the amount of enzyme that inhibits the autoxidation of pyrogallol by 50%.
-
Calculate the SOD activity and express it as units per milligram of protein.[8][9][10]
CAT Activity Assay (Hydrogen Peroxide Decomposition):
-
This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase.
-
In a suitable reaction vessel, add the cell lysate to a buffer solution (e.g., phosphate (B84403) buffer) containing a known concentration of H₂O₂.
-
Monitor the decrease in H₂O₂ concentration over time by measuring the absorbance at a specific wavelength (e.g., 240 nm).
-
One unit of catalase activity is typically defined as the amount of enzyme that decomposes a certain amount of H₂O₂ per minute.
-
Calculate the CAT activity and express it as units per milligram of protein.[8][9][10]
Western Blot Analysis for Nrf2 and HO-1 Expression
This technique is used to detect and quantify the protein levels of Nrf2 and its downstream target HO-1 in cells treated with AL-1.
Procedure:
-
Following cell culture and treatment with AL-1 as described above, lyse the cells and determine the protein concentration.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for Nrf2 and HO-1. A loading control antibody (e.g., β-actin or GAPDH) should also be used to ensure equal protein loading.
-
Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Quantify the band intensities using densitometry software and normalize the expression of Nrf2 and HO-1 to the loading control.[1][4][5][11]
Visualizations
Signaling Pathway of this compound Antioxidant Activity
References
- 1. researchgate.net [researchgate.net]
- 2. jtrolis.ub.ac.id [jtrolis.ub.ac.id]
- 3. Protective effects of andrographolide derivative AL-1 on high glucose-induced oxidative stress in RIN-m cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Andrographolide Activates Keap1/Nrf2/ARE/HO-1 Pathway in HT22 Cells and Suppresses Microglial Activation by Aβ42 through Nrf2-Related Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Andrographolide Inhibits Static Mechanical Pressure-Induced Intervertebral Disc Degeneration via the MAPK/Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reaction Characteristics of Andrographolide and its Analogue AL-1 with GSH, as a Simple Chemical Simulation of NF-κB Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determining superoxide dismutase content and catalase activity in mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determining superoxide dismutase content and catalase activity in mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
The Anti-inflammatory Potential of Andrographolide-Lipoic Acid Conjugate (AL-1): A Technical Overview
Introduction
Andrographolide (B1667393), a diterpene lactone isolated from the medicinal plant Andrographis paniculata, has a long history of use in traditional medicine for treating inflammatory conditions.[1][2] Its therapeutic application, however, is often limited by poor bioavailability. Alpha-lipoic acid (LA) is a potent antioxidant known to mitigate oxidative stress, a key contributor to inflammation.[3][4] To enhance the therapeutic profile of andrographolide, a novel conjugate, Andrographolide-lipoic acid (AL-1), was synthesized.[1][5] This technical guide provides an in-depth analysis of the anti-inflammatory mechanisms of AL-1, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways involved.
Mechanism of Action: A Dual Approach to Inflammation Control
AL-1 exerts its anti-inflammatory effects primarily through the modulation of two critical signaling pathways: the inhibition of the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway and the activation of the antioxidant Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response.[5] In resting cells, the NF-κB dimer (typically p50/p65) is held inactive in the cytoplasm by an inhibitory protein called IκBα.[5] Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for degradation. This releases the NF-κB dimer, which then translocates to the nucleus, binds to DNA, and initiates the transcription of a wide array of pro-inflammatory genes, including cytokines and chemokines.[5][6]
AL-1 intervenes in this cascade by preventing the phosphorylation and subsequent degradation of IκBα.[5] This action effectively traps the NF-κB p50/p65 dimer in the cytoplasm, preventing its nuclear translocation and the transcription of inflammatory genes.[5] Studies have demonstrated that AL-1 significantly suppresses the high glucose-induced phosphorylation of both p65 and IκBα in rat islet-derived insulinoma (RIN-m) cells.[5] This mechanism is central to its protective effects against inflammation-induced cellular damage.[5]
Activation of the Nrf2 Antioxidant Pathway
The Nrf2 pathway is the primary regulator of cellular antioxidant responses. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[7] In the presence of oxidative stress or activators like andrographolide, Nrf2 dissociates from Keap1 and translocates to the nucleus.[7][8] There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, such as Heme Oxygenase-1 (HO-1), upregulating their expression and enhancing the cell's capacity to neutralize reactive oxygen species (ROS).[8][9]
Andrographolide and its derivatives are potent activators of the Nrf2 pathway.[8][10] By promoting the nuclear accumulation of Nrf2, AL-1 can enhance the expression of antioxidant enzymes.[8] This not only reduces direct oxidative damage but also indirectly dampens inflammation, as ROS are known activators of the NF-κB pathway. This dual-action mechanism—suppressing a pro-inflammatory pathway while simultaneously boosting an anti-inflammatory, antioxidant pathway—positions AL-1 as a promising therapeutic agent.
Data Presentation: Quantitative Effects of AL-1
The efficacy of AL-1 has been quantified in several preclinical models. The following tables summarize the key findings from these studies.
Table 1: In Vivo Effects of AL-1 in a High-Fat Diet/Streptozocin-Induced Diabetic Rat Model[5]
| Parameter | Diabetic Model (Control) | AL-1 (40 mg/kg) | AL-1 (80 mg/kg) | Glibenclamide (1.2 mg/kg) |
| Fasting Blood Glucose (mmol/L) | High | Significantly Reduced | Significantly Reduced | Reduced |
| Serum Cholesterol | High | Significantly Reduced | Significantly Reduced | - |
| Serum HDL | Low | Increased | Increased | - |
| HOMA-IR (Insulin Resistance) | High | Reduced | Reduced | - |
| Pancreatic Islet Morphology | Damaged | Improved | Improved | - |
Data synthesized from Li et al. (2014). The study highlights AL-1's ability to not only manage hyperglycemia but also to improve the lipid profile and insulin (B600854) sensitivity, which are closely linked to chronic inflammatory states.
Table 2: In Vitro Effects of AL-1
| Cell Line | Condition | Treatment | Outcome | Reference |
| RIN-m cells | High Glucose | AL-1 | Suppressed phosphorylation of p65 and IκBα | [5] |
| RAW 264.7 cells | LPS-induced | AL-2, AL-3, AL-4 (Derivatives) | Inhibited Nitric Oxide (NO) release | [11] |
| RIN-m cells | H₂O₂-induced | AL-1 | Prevented cellular damage | [3] |
| RIN-m cells | Cytokine-stimulated | AL-1 | Inhibited NF-κB activation | [3] |
Experimental Protocols
The following sections detail the methodologies employed in the key studies investigating the anti-inflammatory effects of AL-1.
In Vivo Diabetic Animal Model[5]
This protocol is designed to induce a state of type 2 diabetes in rats, which is characterized by hyperglycemia, hyperlipidemia, and chronic low-grade inflammation.
-
Animal Acclimatization: Male rats are acclimatized for one week under standard laboratory conditions.
-
Induction of Diabetes:
-
Rats are fed a high-fat diet for a specified period.
-
A single low dose of streptozotocin (B1681764) (STZ), dissolved in citrate (B86180) buffer, is administered via intraperitoneal injection to induce pancreatic β-cell damage.
-
Rats with fasting blood glucose levels ≥ 11.1 mmol/L are selected for the study.
-
-
Treatment Groups: The diabetic rats are randomly divided into several groups:
-
Diabetic Model Control (vehicle administration).
-
AL-1 treatment groups (e.g., 20, 40, 80 mg/kg, administered orally).
-
Positive Control (e.g., Andrographolide at an equimolar dose, or a standard drug like Glibenclamide).
-
-
Duration: Treatment is typically administered daily for 4 weeks.
-
Monitoring and Analysis:
-
Blood glucose levels are monitored at regular intervals.
-
At the end of the study, blood samples are collected to measure serum insulin, cholesterol, and triglycerides.
-
Pancreatic tissues are harvested for histological analysis to assess islet morphology and health.
-
In Vitro Cell Culture and Inflammation Model[5][11]
This protocol is used to investigate the direct cellular and molecular mechanisms of AL-1 in a controlled environment.
-
Cell Culture:
-
A relevant cell line, such as RAW 264.7 macrophages or RIN-m pancreatic cells, is cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
-
Induction of Inflammation:
-
Cells are seeded in culture plates and allowed to adhere.
-
An inflammatory stimulus is added to the media. Common stimuli include:
-
Lipopolysaccharide (LPS) to mimic bacterial infection.
-
High concentrations of glucose to mimic hyperglycemic conditions.
-
Pro-inflammatory cytokines (e.g., IL-1β, IFN-γ).
-
-
-
Treatment:
-
Cells are pre-treated with various concentrations of AL-1 for a specific duration before the addition of the inflammatory stimulus.
-
Control groups include cells treated with vehicle only, stimulus only, and AL-1 only.
-
-
Analysis:
-
Nitric Oxide (NO) Production: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Western Blot Analysis: Cell lysates are collected to determine the protein expression and phosphorylation status of key signaling molecules (e.g., p65, IκBα, Nrf2) using specific antibodies.
-
Cell Viability: Assays like the MTT assay are performed to ensure that the observed effects are not due to cytotoxicity of the compound.
-
Conclusion
The this compound conjugate, AL-1, represents a significant advancement in leveraging the anti-inflammatory properties of andrographolide. By combining it with the antioxidant power of lipoic acid, AL-1 offers a multi-pronged approach to combating inflammation. Its ability to concurrently inhibit the pro-inflammatory NF-κB pathway and activate the protective Nrf2 antioxidant pathway underscores its potential as a therapeutic agent for a range of inflammatory and metabolic diseases.[3][5][8] The quantitative data from preclinical studies provide a strong foundation for its efficacy, demonstrating tangible improvements in key biomarkers associated with inflammation and metabolic dysfunction. Further investigation into this promising compound is warranted to translate these preclinical findings into clinical applications.
References
- 1. The Therapeutic Potential of Andrographolide and Its Derivatives in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Andrographolide, a natural anti-inflammatory agent: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hypoglycemic and beta cell protective effects of andrographolide analogue for diabetes treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Andrographolide derivative AL-1 improves insulin resistance through down-regulation of NF-κB signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study on the mechanism of andrographolide activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Restoration of HDAC2 and Nrf2 by andrographolide overcomes corticosteroid resistance in chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Andrographolide Activates Keap1/Nrf2/ARE/HO-1 Pathway in HT22 Cells and Suppresses Microglial Activation by A β42 through Nrf2-Related Inflammatory Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of the NRF2 transcription factor by andrographolide and organic extracts from plant endophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of Andrographolide Derivatives as Anti-inflammatory Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neuroprotective Potential of Andrographolide-Lipoic Acid (AL-1): A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Andrographolide-lipoic acid (AL-1), a novel conjugate of the natural product andrographolide (B1667393) and the potent antioxidant lipoic acid, has emerged as a promising neuroprotective agent. This document provides an in-depth technical overview of the core mechanisms underlying the neuroprotective effects of AL-1, with a focus on its dual action as an anti-inflammatory and antioxidant agent. Through the modulation of key signaling pathways, primarily the inhibition of Nuclear Factor-kappa B (NF-κB) and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, AL-1 demonstrates significant potential for the therapeutic intervention in neurodegenerative diseases such as Parkinson's and Alzheimer's disease. This whitepaper consolidates key quantitative data, details experimental methodologies from seminal studies, and provides visual representations of the critical signaling cascades and experimental workflows to facilitate further research and development in this field.
Introduction
Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. The pathogenesis of these disorders is complex and multifactorial, with neuroinflammation and oxidative stress identified as key contributors to neuronal damage. Andrographolide, a labdane (B1241275) diterpenoid isolated from Andrographis paniculata, has been recognized for its potent anti-inflammatory and antioxidant properties. To enhance its therapeutic potential, andrographolide has been conjugated with alpha-lipoic acid, a powerful antioxidant, to create the synthetic derivative AL-1. This strategic combination aims to leverage the synergistic effects of both molecules to combat the multifaceted nature of neurodegeneration.
Core Neuroprotective Mechanisms of AL-1
The neuroprotective effects of AL-1 are primarily attributed to its ability to modulate two critical signaling pathways: the NF-κB pathway, a key regulator of inflammation, and the Nrf2 pathway, the master regulator of the antioxidant response.
Anti-inflammatory Effects via NF-κB Inhibition
In neuroinflammatory conditions, the transcription factor NF-κB is chronically activated, leading to the overexpression of pro-inflammatory cytokines and enzymes that contribute to neuronal cell death. AL-1 has been shown to effectively suppress the activation of the NF-κB pathway.[1]
Antioxidant Effects via Nrf2 Activation
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is a major contributor to neuronal damage. The Nrf2 pathway plays a crucial role in cellular defense against oxidative stress by upregulating the expression of a battery of antioxidant and detoxifying enzymes. While direct evidence in a neuroprotective context is still emerging, studies in other cell types have demonstrated that AL-1 can activate the Nrf2 pathway.
Quantitative Data on Neuroprotective Efficacy
The neuroprotective effects of AL-1 have been quantified in several in vitro and in vivo studies. The following tables summarize key findings from research utilizing models of Parkinson's disease.
Table 1: In Vitro Neuroprotective Effects of AL-1 in SH-SY5Y Cells
| Parameter | Model | Treatment | Result | Reference |
| Cell Viability | MPP+ (1.5 mM) induced toxicity | AL-1 (1.5 µM) | Significantly ameliorated MPP+-induced neuronal cell death | [2] |
| NF-κB p65 Phosphorylation | MPP+ induced activation | AL-1 | Inhibited phosphorylation | [2] |
| IκBα Phosphorylation | MPP+ induced activation | AL-1 | Inhibited phosphorylation | [2] |
Table 2: In Vivo Neuroprotective Effects of AL-1 in MPTP-induced Mouse Model of Parkinson's Disease
| Parameter | Treatment | Result | Reference |
| Tyrosine Hydroxylase (TH)-positive neurons | AL-1 | Protected against the loss of dopaminergic neurons | [2] |
| Striatal Dopamine (B1211576) Levels | AL-1 | Attenuated dopamine loss | [2] |
| Motor Function | AL-1 | Improved motor functions in behavioral tests | [2] |
Table 3: Antioxidant Effects of AL-1 in RIN-m Cells (Diabetes Model)
| Parameter | Model | Treatment | Result | Reference |
| Reactive Oxygen Species (ROS) | High glucose-induced oxidative stress | AL-1 | Reduced ROS generation | |
| Nitric Oxide (NO) | High glucose-induced oxidative stress | AL-1 | Reduced NO generation | |
| Superoxide Dismutase (SOD) Activity | High glucose-induced oxidative stress | AL-1 | Elevated SOD activity | |
| Catalase (CAT) Activity | High glucose-induced oxidative stress | AL-1 | Elevated CAT activity | |
| Nrf2 Protein Expression | High glucose-induced oxidative stress | AL-1 | Increased Nrf2 expression | |
| Heme oxygenase-1 (HO-1) Protein Expression | High glucose-induced oxidative stress | AL-1 | Increased HO-1 expression |
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the cited research.
Synthesis of this compound (AL-1)
While a detailed, step-by-step protocol is not publicly available in the reviewed literature, the synthesis of AL-1 is described as the covalent linking of andrographolide with α-lipoic acid.[3] This is likely achieved through standard esterification or amidation reactions, where a reactive derivative of lipoic acid (e.g., an acid chloride or an activated ester) is reacted with one of the hydroxyl groups of andrographolide. Purification is typically performed using column chromatography.
In Vitro Model of Parkinson's Disease (MPP+ treated SH-SY5Y cells)
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Induction of Neurotoxicity: Cells are treated with 1-methyl-4-phenylpyridinium (MPP+), a neurotoxin that selectively damages dopaminergic neurons, to mimic the pathology of Parkinson's disease.
-
AL-1 Treatment: Cells are pre-treated with AL-1 at various concentrations for a specified duration before or concurrently with MPP+ exposure.
-
Assessment of Neuroprotection:
In Vivo Model of Parkinson's Disease (MPTP-treated mice)
-
Animal Model: C57BL/6 mice are commonly used. Parkinsonism is induced by the systemic administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), a prodrug that is metabolized to the neurotoxin MPP+ in the brain.[2]
-
AL-1 Administration: AL-1 is administered to the mice, typically via intraperitoneal injection, at various doses before or after MPTP treatment.
-
Behavioral Testing: Motor function is assessed using a battery of tests such as the rotarod test, pole test, and open field test to evaluate balance, coordination, and locomotor activity.[4][5]
-
Neurochemical Analysis: Striatal levels of dopamine and its metabolites are quantified using techniques like high-performance liquid chromatography (HPLC).
-
Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH) to visualize and quantify the survival of dopaminergic neurons in the substantia nigra.
Conclusion and Future Directions
This compound (AL-1) represents a promising, multi-target therapeutic candidate for the treatment of neurodegenerative diseases. Its ability to concurrently mitigate neuroinflammation and oxidative stress through the modulation of the NF-κB and Nrf2 pathways addresses key pathological drivers of neuronal cell death. The quantitative data from both in vitro and in vivo models provide a strong rationale for its further development.
Future research should focus on:
-
Elucidating the precise molecular interactions of AL-1 with components of the Nrf2 pathway in neuronal cells.
-
Conducting comprehensive pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery.
-
Evaluating the efficacy of AL-1 in other models of neurodegenerative diseases, such as Alzheimer's disease.
-
Developing and publishing a detailed, reproducible synthesis protocol for AL-1 to facilitate broader research efforts.
The continued investigation of AL-1 holds significant promise for the development of novel and effective therapies for a range of debilitating neurodegenerative disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Neuroprotection of Andrographolide against Neurotoxin MPP+-Induced Apoptosis in SH-SY5Y Cells via Activating Mitophagy, Autophagy, and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Andrographolide derivative AL-1 improves insulin resistance through down-regulation of NF-κB signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Murine Motor and Behavior Functional Evaluations for Acute 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine (MPTP) Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reassessment of subacute MPTP-treated mice as animal model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
Metabolic Effects of Andrographolide-Lipoic Acid Conjugate (AL-1): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating global prevalence of metabolic disorders, including type 2 diabetes and obesity, necessitates the development of novel therapeutic agents with multifaceted mechanisms of action. Andrographolide-lipoic acid conjugate (AL-1), a novel chemical entity synthesized by covalently linking the potent anti-inflammatory and anti-hyperglycemic agent andrographolide (B1667393) with the antioxidant α-lipoic acid, has emerged as a promising candidate. This technical guide provides an in-depth overview of the metabolic effects of AL-1, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways.
Core Metabolic Effects of AL-1
AL-1 has demonstrated significant beneficial effects on glucose homeostasis, pancreatic β-cell function, and lipid metabolism in preclinical studies. These effects are attributed to its dual-action properties, combining the therapeutic benefits of both andrographolide and lipoic acid.
Hypoglycemic and Insulin-Sensitizing Effects
AL-1 exhibits potent hypoglycemic activity, effectively lowering blood glucose levels in animal models of both type 1 and type 2 diabetes.[1][2][3][4] This effect is, in part, mediated by the enhanced translocation of glucose transporter 4 (GLUT4) to the plasma membrane of muscle cells, leading to increased glucose uptake from the bloodstream.[1][3] Furthermore, AL-1 has been shown to improve insulin (B600854) sensitivity, a key factor in the pathogenesis of type 2 diabetes.[2]
Pancreatic β-Cell Protection
A critical aspect of AL-1's therapeutic potential is its ability to protect and preserve pancreatic β-cell mass and function.[1][3] In diabetic animal models, AL-1 treatment has been associated with increased serum insulin levels and improved pancreatic islet morphology.[1][2][3][4] This protective effect is linked to its potent antioxidant and anti-inflammatory properties, which mitigate the cellular stress and damage that contribute to β-cell dysfunction and apoptosis.[1][3]
Lipid Metabolism Regulation
In addition to its effects on glucose metabolism, AL-1 has been shown to ameliorate dyslipidemia, a common comorbidity of metabolic syndrome. Treatment with AL-1 in a type 2 diabetic rat model resulted in a significant reduction in plasma total cholesterol (TC), low-density lipoprotein cholesterol (LDL-C), and triglycerides (TG), along with an increase in high-density lipoprotein cholesterol (HDL-C).[2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the metabolic effects of AL-1.
Table 1: Effects of AL-1 on Blood Glucose and Serum Insulin in Alloxan-Induced Diabetic Mice [1][3]
| Treatment Group | Dose (mg/kg) | Blood Glucose Reduction (%) | Serum Insulin (µIU/mL) |
| Diabetic Control | - | - | 4.5 ± 1.2 |
| AL-1 | 20 | 32.5 | 6.8 ± 1.5 |
| AL-1 | 40 | 44.4 | 8.2 ± 1.8 |
| AL-1 | 80 | 65.0 | 10.5 ± 2.1 |
| Andrographolide | 50 | 32.3 | 7.1 ± 1.6 |
| Glibenclamide | 4 | - | 9.8 ± 2.0** |
*p < 0.05, **p < 0.01 vs. Diabetic Control. Data are presented as mean ± S.D.
Table 2: Effects of AL-1 on Blood Glucose and Lipid Profile in High-Fat Diet/Streptozotocin-Induced Diabetic Rats [2]
| Treatment Group | Dose (mg/kg) | Blood Glucose (mmol/L) | TC (mmol/L) | TG (mmol/L) | HDL-C (mmol/L) | LDL-C (mmol/L) |
| Normal Control | - | 5.8 ± 0.7 | 1.5 ± 0.3 | 0.8 ± 0.2 | 1.1 ± 0.2 | 0.3 ± 0.1 |
| Diabetic Model | - | 22.4 ± 3.1 | 3.1 ± 0.5 | 2.1 ± 0.4 | 0.8 ± 0.1 | 1.9 ± 0.3 |
| AL-1 | 40 | 16.5 ± 2.5 | 2.5 ± 0.4 | 1.5 ± 0.3 | 0.9 ± 0.1 | 1.5 ± 0.2* |
| AL-1 | 80 | 13.8 ± 2.1 | 2.2 ± 0.3 | 1.2 ± 0.2 | 1.0 ± 0.1 | 1.2 ± 0.2** |
| Andrographolide | 50 | 18.2 ± 2.8 | 2.7 ± 0.4 | 1.7 ± 0.3 | 0.9 ± 0.1 | 1.7 ± 0.3 |
| Glibenclamide | 4 | 12.9 ± 1.9 | 2.4 ± 0.3* | 1.3 ± 0.2 | 1.0 ± 0.1* | 1.3 ± 0.2** |
*p < 0.05, **p < 0.01 vs. Diabetic Model. Data are presented as mean ± S.D.
Experimental Protocols
Alloxan-Induced Type 1 Diabetes Mellitus Model[1][3]
-
Animals: Male Kunming mice.
-
Induction of Diabetes: A single intraperitoneal injection of alloxan (B1665706) (200 mg/kg) was administered to induce diabetes. Mice with fasting blood glucose levels >11.1 mmol/L were selected for the study.
-
Drug Administration: AL-1 (20, 40, and 80 mg/kg), andrographolide (50 mg/kg), and glibenclamide (4 mg/kg) were administered orally once daily for 6 days.
-
Measurements: Fasting blood glucose was measured using a glucometer. Serum insulin levels were determined by radioimmunoassay. Pancreatic islets were analyzed by pathologic and immunohistochemical methods. GLUT4 translocation in soleus muscle was detected by Western blot.
High-Fat Diet and Streptozotocin-Induced Type 2 Diabetes Mellitus Model[2]
-
Animals: Male Sprague-Dawley rats.
-
Induction of Diabetes: Rats were fed a high-fat diet for 4 weeks, followed by a single intraperitoneal injection of streptozotocin (B1681764) (30 mg/kg). Rats with fasting blood glucose levels >11.1 mmol/L were used.
-
Drug Administration: AL-1 (20, 40, and 80 mg/kg), andrographolide (50 mg/kg), and glibenclamide (4 mg/kg) were administered orally once daily for 4 weeks.
-
Measurements: Blood glucose levels were monitored weekly. At the end of the treatment period, serum levels of TC, TG, HDL-C, and LDL-C were measured using commercial assay kits. Pancreatic tissues were subjected to histological examination.
In Vitro Studies in RIN-m Cells[1][3]
-
Cell Line: Rat insulinoma (RIN-m) cells.
-
Treatments: Cells were pretreated with AL-1 before exposure to high glucose, hydrogen peroxide (H2O2), or cytokines (IL-1β and IFN-γ).
-
Measurements:
-
Oxidative Stress: Reactive oxygen species (ROS) production was measured using fluorescent probes.
-
NF-κB Activation: The phosphorylation of NF-κB p65 and IκBα was assessed by Western blot to determine NF-κB activation.
-
Cell Viability: Cell viability was assessed using standard assays to evaluate the protective effects of AL-1 against cellular damage.
-
Signaling Pathways and Mechanisms of Action
The metabolic benefits of AL-1 are underpinned by its modulation of key signaling pathways involved in inflammation, oxidative stress, and glucose metabolism.
Inhibition of the NF-κB Signaling Pathway
Chronic low-grade inflammation is a key contributor to insulin resistance and β-cell dysfunction. AL-1 has been shown to potently inhibit the activation of nuclear factor-kappa B (NF-κB), a pivotal regulator of inflammatory responses.[1][2][3][4] By preventing the phosphorylation and subsequent degradation of IκBα, AL-1 blocks the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[2]
References
- 1. Andrographolide derivative AL-1 improves insulin resistance through down-regulation of NF-κB signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Andrographolide derivative AL-1 improves insulin resistance through down-regulation of NF-κB signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypoglycemic and beta cell protective effects of andrographolide analogue for diabetes treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Modulatory Effects of Andrographolide-Lipoic Acid Conjugate on the NF-κB Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical whitepaper provides an in-depth examination of the effects of a novel conjugate, andrographolide-lipoic acid (AL-1), on the nuclear factor-kappa B (NF-κB) signaling pathway. It is established that both andrographolide (B1667393) and lipoic acid individually exhibit inhibitory effects on NF-κB activation, a key regulator of inflammatory responses. This document synthesizes the available preclinical data, detailing the enhanced potency of their conjugate, AL-1. We present quantitative data on its impact on critical steps in the NF-κB cascade, including the phosphorylation of p65 and its inhibitor, IκBα. Furthermore, this guide provides detailed experimental protocols for key assays and visualizes the underlying molecular pathways and workflows to facilitate further research and development in this area.
Introduction
The NF-κB signaling pathway is a cornerstone of the inflammatory response, playing a pivotal role in the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules. Dysregulation of this pathway is implicated in a multitude of chronic inflammatory diseases, autoimmune disorders, and cancer. Consequently, the development of potent and specific NF-κB inhibitors is a significant focus of therapeutic research.
Andrographolide, a diterpenoid lactone isolated from Andrographis paniculata, has been recognized for its anti-inflammatory properties, largely attributed to its ability to inhibit NF-κB activation.[1] Similarly, α-lipoic acid (LA), a naturally occurring antioxidant, has also been shown to independently suppress NF-κB signaling.[2] The conjugation of these two molecules into a single entity, this compound (AL-1), has been hypothesized to yield a synergistic or enhanced inhibitory effect on the NF-κB pathway. This guide explores the scientific evidence supporting this hypothesis, providing a technical resource for researchers in the field.
Mechanism of Action
The canonical NF-κB signaling pathway is initiated by various stimuli, such as pro-inflammatory cytokines (e.g., TNF-α) or pathogens. This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is targeted for ubiquitination and subsequent proteasomal degradation. This event liberates the NF-κB heterodimer, most commonly composed of p50 and p65 (RelA) subunits, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating their transcription.
Andrographolide has been shown to interfere with this pathway at multiple points. It can covalently modify the p50 subunit of NF-κB, thereby inhibiting its DNA binding capacity.[1] Lipoic acid, on the other hand, has been demonstrated to inhibit IKK, preventing the initial phosphorylation of IκBα.[2]
The this compound conjugate, AL-1, appears to leverage the mechanisms of both its parent compounds. Research indicates that AL-1 is significantly more potent than andrographolide alone in inhibiting NF-κB activation.[3] Specifically, AL-1 has been shown to effectively suppress the phosphorylation of both IκBα and the p65 subunit of NF-κB.[4]
Caption: NF-κB signaling pathway and points of inhibition by this compound (AL-1).
Quantitative Data
The enhanced efficacy of AL-1 in suppressing the NF-κB pathway has been demonstrated through quantitative cellular assays. The following tables summarize the key findings from preclinical studies.
Table 1: Comparative Potency of AL-1 and Andrographolide in NF-κB Inhibition
| Compound | Cell Line | Stimulus | Assay | Potency relative to Andrographolide | Reference |
| AL-1 | RIN-m | IL-1β and IFN-γ | NF-κB Activation | At least 10-fold more potent | [3] |
Table 2: Effect of AL-1 on High Glucose-Induced Phosphorylation of NF-κB p65 and IκBα in RIN-m Cells
| Treatment | Phosphorylated p65 (relative to control) | Phosphorylated IκBα (relative to control) | Reference |
| Control | 1.00 | 1.00 | [4] |
| High Glucose | Markedly Increased | Markedly Increased | [4] |
| High Glucose + AL-1 | Effectively Suppressed | Effectively Suppressed | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effect of this compound on the NF-κB signaling pathway.
Synthesis of this compound Conjugate (AL-1)
The synthesis of 14-α-Lipoic acid-3,19-dihydroxyandrographolide (AL-1) involves the esterification of the 14-hydroxyl group of andrographolide with α-lipoic acid. A general procedure for the synthesis of similar lipoic acid amides is provided below, which can be adapted for the esterification reaction.
Materials:
-
Andrographolide
-
α-Lipoic acid
-
Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
4-Dimethylaminopyridine (DMAP)
-
Dry Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Argon or Nitrogen atmosphere
Procedure:
-
Dissolve andrographolide and α-lipoic acid in dry DCM or DMF under an inert atmosphere.
-
Add DMAP to the solution.
-
Slowly add a solution of DCC or EDCI in the same solvent.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the urea (B33335) byproduct.
-
Wash the filtrate with a mild acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., hexane/ethyl acetate (B1210297) gradient).
-
Characterize the final product by NMR and mass spectrometry.
Cell Culture and Treatment
-
Cell Line: RIN-m cells (rat insulinoma cell line) are a suitable model for studying NF-κB signaling in the context of metabolic and inflammatory stress.
-
Culture Conditions: Culture RIN-m cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-6 hours prior to treatment.
-
Pre-treat the cells with varying concentrations of AL-1 for 1-2 hours.
-
Induce NF-κB activation by adding a stimulus such as high glucose (e.g., 33.3 mM), TNF-α (e.g., 10 ng/mL), or a combination of IL-1β and IFN-γ.
-
Incubate for the desired time period (e.g., 30 minutes for phosphorylation studies).
-
Western Blot Analysis for Phosphorylated p65 and IκBα
This protocol details the detection of phosphorylated and total p65 and IκBα proteins by Western blotting.
Caption: Western Blot experimental workflow.
Materials:
-
RIPA buffer (Radioimmunoprecipitation assay buffer)
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Tris-buffered saline with Tween 20 (TBST)
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-phospho-NF-κB p65, rabbit anti-phospho-IκBα, mouse anti-β-actin)
-
HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG, anti-mouse IgG)
-
Enhanced chemiluminescence (ECL) detection reagents
Procedure:
-
After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (typically at a 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody (typically at a 1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize the protein bands using an ECL detection system.
-
Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding
EMSA is used to detect the binding of active NF-κB in nuclear extracts to a labeled DNA probe containing the NF-κB consensus sequence.
Caption: Electrophoretic Mobility Shift Assay (EMSA) experimental workflow.
Materials:
-
Nuclear extraction kit
-
NF-κB consensus oligonucleotide probe (e.g., 5'-AGTTGAGGGGACTTTCCCAGGC-3')
-
Biotin or 32P labeling kit
-
Poly(dI-dC)
-
Binding buffer (e.g., 10 mM Tris-HCl, 50 mM KCl, 1 mM DTT, 5% glycerol)
-
Native polyacrylamide gel
-
TBE buffer
-
Nylon membrane
-
Detection reagents (streptavidin-HRP for biotin, or phosphor screen for 32P)
Procedure:
-
Following cell treatment, prepare nuclear extracts according to the manufacturer's protocol of a nuclear extraction kit.
-
Label the NF-κB consensus oligonucleotide probe with biotin or 32P.
-
In a reaction tube, combine the nuclear extract (5-10 µg), poly(dI-dC) as a non-specific competitor, and binding buffer.
-
Add the labeled probe and incubate at room temperature for 20-30 minutes.
-
For competition assays, add an excess of unlabeled probe to a separate reaction to confirm specificity.
-
Resolve the protein-DNA complexes on a native polyacrylamide gel in TBE buffer.
-
Transfer the separated complexes to a nylon membrane.
-
Detect the labeled probe using a chemiluminescent detection system for biotin or autoradiography for 32P.
-
Analyze the shift in the mobility of the labeled probe, which indicates NF-κB binding.
Conclusion and Future Directions
The this compound conjugate, AL-1, demonstrates significant potential as a potent inhibitor of the NF-κB signaling pathway, exhibiting enhanced activity compared to its parent compound, andrographolide. Its ability to suppress key phosphorylation events in the NF-κB cascade underscores its therapeutic promise for a range of inflammatory and metabolic disorders.
For drug development professionals, AL-1 represents a promising lead compound. Further research should focus on a comprehensive preclinical evaluation, including pharmacokinetic and pharmacodynamic studies, to assess its bioavailability and in vivo efficacy. Investigating its effects on a broader range of inflammatory cell types and in various animal models of disease will be crucial. For researchers and scientists, elucidating the precise molecular interactions of AL-1 with components of the IKK complex and the p65 subunit will provide a deeper understanding of its mechanism of action and may guide the design of even more potent and specific second-generation inhibitors. The experimental protocols and data presented in this guide serve as a foundational resource for advancing the investigation of this promising anti-inflammatory agent.
References
Methodological & Application
Synthesis of Andrographolide-Lipoic Acid Conjugate (AL-1): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Andrographolide-lipoic acid (AL-1) is a novel synthetic conjugate of andrographolide (B1667393), the primary bioactive component of Andrographis paniculata, and the antioxidant α-lipoic acid. This compound has demonstrated significant therapeutic potential, particularly in the context of metabolic disorders. AL-1 is synthesized through the esterification of the 14-hydroxyl group of andrographolide with the carboxylic acid group of α-lipoic acid. This strategic conjugation aims to enhance the therapeutic properties of andrographolide. AL-1 has been shown to improve insulin (B600854) resistance and exert protective effects against oxidative stress by modulating key signaling pathways, including the nuclear factor kappa B (NF-κB) and nuclear factor erythroid 2-related factor 2 (Nrf2) pathways. These application notes provide a detailed, representative protocol for the chemical synthesis of AL-1, summarize its biological activities with quantitative data, and illustrate the relevant signaling pathways and experimental workflows.
Introduction
Andrographolide, a labdane (B1241275) diterpenoid, is well-documented for its wide array of pharmacological activities. To augment its therapeutic efficacy, researchers have explored the synthesis of various derivatives. One such derivative, this compound (AL-1), combines the anti-inflammatory and other beneficial properties of andrographolide with the potent antioxidant capabilities of α-lipoic acid. This conjugation has been reported to yield a compound with enhanced biological activity. This document outlines the synthesis and biological context of AL-1 for research and drug development purposes.
Chemical Synthesis of AL-1
Materials and Reagents
-
Andrographolide (≥98% purity)
-
α-Lipoic acid (≥98% purity)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography (230-400 mesh)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Experimental Protocol: Esterification
-
Preparation of Reactants : In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve andrographolide (1 equivalent) and α-lipoic acid (1.2 equivalents) in anhydrous DCM. The volume of DCM should be sufficient to fully dissolve the reactants (e.g., 10-20 mL per gram of andrographolide).
-
Addition of Coupling Agents : To the stirred solution, add DMAP (0.1 equivalents). In a separate flask, dissolve EDC (1.5 equivalents) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C (ice bath).
-
Reaction : Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring the Reaction : The progress of the reaction should be monitored by TLC. A suitable mobile phase would be a mixture of hexane and ethyl acetate (e.g., 1:1 v/v). The product, AL-1, is expected to be less polar than andrographolide.
-
Work-up : Once the reaction is complete, filter the mixture to remove the urea (B33335) byproduct (if DCC or EDC is used). Dilute the filtrate with additional DCM and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Purification : Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude AL-1 by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure product.
-
Characterization : The structure and purity of the synthesized AL-1 should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Biological Activity and Applications
AL-1 has been investigated for its potential therapeutic effects, particularly in the context of diabetes and insulin resistance. In vivo studies have provided quantitative data on its efficacy.
In Vivo Efficacy of AL-1 in a Type 2 Diabetic Rat Model
| Parameter | Treatment Group | Dose (mg/kg) | Result | Percentage Change |
| Blood Glucose | AL-1 | 20 | Decrease | 13.25% |
| AL-1 | 40 | Decrease | 15.13% | |
| AL-1 | 80 | Decrease | 21.81% | |
| Serum Insulin | AL-1 | 20 | Decrease | 23.31% |
| AL-1 | 40 | Decrease | 34.07% | |
| AL-1 | 80 | Decrease | 37.37% | |
| Glycogen Synthesis | AL-1 | 20 | Increase | 40.91% |
| AL-1 | 40 | Increase | 47.86% | |
| AL-1 | 80 | Increase | 59.89% |
Data compiled from studies on high-fat diet/streptozotocin-induced diabetic rats.
Signaling Pathways Modulated by AL-1
AL-1 exerts its biological effects by modulating key cellular signaling pathways involved in inflammation and oxidative stress.
NF-κB Signaling Pathway
AL-1 has been shown to down-regulate the NF-κB signaling pathway, which is a critical regulator of inflammatory responses. High glucose levels can activate this pathway, leading to inflammation and cellular damage. AL-1 inhibits the phosphorylation of IκBα and the p65 subunit of NF-κB, thereby preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.
Caption: AL-1 inhibits the NF-κB signaling pathway.
Nrf2 Signaling Pathway
AL-1 can up-regulate the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant genes. AL-1 promotes the expression of Nrf2 and downstream antioxidant enzymes, thereby protecting cells from oxidative damage.
Caption: AL-1 activates the Nrf2 antioxidant pathway.
Experimental Workflow for AL-1 Synthesis and Evaluation
The overall process for the synthesis and subsequent biological evaluation of AL-1 can be summarized in the following workflow.
Caption: Workflow for AL-1 synthesis and evaluation.
Conclusion
This compound (AL-1) represents a promising therapeutic candidate with enhanced biological activities compared to its parent compound, andrographolide. The synthetic protocol provided, based on established chemical methodologies, offers a clear path for its laboratory-scale preparation. The presented data on its biological effects and the elucidation of the signaling pathways it modulates underscore its potential for further investigation in the development of novel treatments for metabolic and inflammatory diseases. Researchers and drug development professionals are encouraged to utilize these notes and protocols as a foundation for their studies on AL-1.
Protocol for the Conjugation of Andrographolide and Lipoic Acid: A Detailed Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the synthesis, characterization, and biological activity of an andrographolide-lipoic acid conjugate, designated as AL-1. This conjugate has demonstrated significant potential in preclinical studies, particularly in the areas of diabetes, inflammation, and oxidative stress management.
Introduction
Andrographolide (B1667393), a labdane (B1241275) diterpenoid isolated from the plant Andrographis paniculata, is known for its wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] Lipoic acid is a naturally occurring antioxidant that plays a crucial role in mitochondrial dehydrogenase reactions. The conjugation of andrographolide with lipoic acid to form the novel derivative AL-1 aims to leverage the therapeutic benefits of both molecules, potentially leading to enhanced efficacy and novel mechanisms of action. Preclinical studies have shown that AL-1 exhibits potent anti-diabetic, anti-inflammatory, and neuroprotective effects.[3][4]
Synthesis of this compound Conjugate (AL-1)
The synthesis of AL-1, or 14-α-Lipoic acid-3,19-dihydroxyandrographolide, involves the esterification of the 14-hydroxyl group of andrographolide with the carboxylic acid group of α-lipoic acid. While the precise, step-by-step protocol is detailed in the work by Jiang et al. (2009), the general procedure is outlined below.
Experimental Workflow for AL-1 Synthesis
Caption: General workflow for the synthesis, purification, and characterization of the this compound conjugate (AL-1).
Materials and Reagents
-
Andrographolide (>98% purity)
-
α-Lipoic Acid
-
Dicyclohexylcarbodiimide (DCC) or other coupling agents
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous solvents (e.g., Dichloromethane, Dimethylformamide)
-
Reagents for purification (e.g., Silica gel, solvents for chromatography)
General Protocol
-
Reaction Setup: Dissolve andrographolide and α-lipoic acid in an appropriate anhydrous solvent in a reaction vessel under an inert atmosphere.
-
Coupling Reaction: Add a coupling agent, such as DCC, and a catalyst, like DMAP, to the reaction mixture. The reaction is typically stirred at room temperature for a specified period until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is filtered to remove any precipitated by-products. The filtrate is then washed sequentially with acidic, basic, and brine solutions to remove unreacted starting materials and other impurities. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄) and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified using column chromatography on silica gel with a suitable solvent system to yield the pure this compound conjugate (AL-1).
-
Characterization: The structure and purity of the final compound are confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).
Biological Activity and Mechanism of Action
AL-1 has been shown to be more potent than andrographolide in several biological assays.[4] Its mechanism of action is believed to involve the modulation of key signaling pathways related to inflammation and oxidative stress.
Signaling Pathways Modulated by AL-1
Caption: AL-1 modulates the NF-κB and Nrf2 signaling pathways to exert its anti-inflammatory and antioxidant effects.
Studies have demonstrated that AL-1 can suppress the activation of the NF-κB signaling pathway, a key regulator of inflammation.[4] Specifically, AL-1 has been shown to inhibit the phosphorylation of p65 and IκBα in response to high glucose levels.[4] Furthermore, AL-1 upregulates the Nrf2 signaling pathway, which plays a crucial role in the cellular antioxidant response.[1] This is evidenced by the increased expression of Nrf2 and its downstream target, heme oxygenase-1 (HO-1).[1]
Quantitative Data Summary
The biological efficacy of AL-1 has been quantified in various preclinical models. The following tables summarize key findings.
Table 1: Hypoglycemic Effects of AL-1 in Diabetic Rats
| Treatment Group | Dose (mg/kg) | Blood Glucose Reduction (%) |
| AL-1 | 20 | 13.25 |
| AL-1 | 40 | 15.13 |
| AL-1 | 80 | 21.81 |
| Andrographolide | 50 | 18.00 |
Data adapted from Li et al., 2015.[4]
Table 2: Effects of AL-1 on Lipid Profile in Diabetic Rats
| Treatment Group | Dose (mg/kg) | Total Cholesterol Reduction (%) | LDL-C Reduction (%) | TG Reduction (%) | HDL-C Increase (%) |
| AL-1 | 80 | 27.32 | 27.78 | 42.60 | 8.47 |
Data adapted from Li et al., 2015.[4]
Conclusion
The this compound conjugate, AL-1, represents a promising therapeutic agent with enhanced biological activities compared to its parent compound, andrographolide. Its synthesis via esterification is a feasible approach to generating this novel molecule. The potent anti-inflammatory and antioxidant effects of AL-1, mediated through the NF-κB and Nrf2 pathways, underscore its potential for the development of new treatments for metabolic and inflammatory diseases. Further investigation into the detailed pharmacokinetic and toxicological profiles of AL-1 is warranted to advance its clinical translation.
References
- 1. Hypoglycemic and beta cell protective effects of andrographolide analogue for diabetes treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Andrographolide derivative AL-1 improves insulin resistance through down-regulation of NF-κB signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Andrographolide Derivatives as Anti-inflammatory Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of new andrographolide derivatives and evaluation of their antidyslipidemic, LDL-oxidation and antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Andrographolide-Lipoic Acid (AL-1) Research in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Andrographolide (B1667393), a bioactive diterpenoid lactone from Andrographis paniculata, exhibits a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-diabetic effects.[1] However, its clinical application can be limited by poor bioavailability. To address this, a novel derivative, Andrographolide-Lipoic Acid (AL-1), has been synthesized by conjugating andrographolide with alpha-lipoic acid.[1][2] This modification is intended to enhance its therapeutic potential.
These application notes provide detailed protocols for utilizing animal and in vitro models to investigate the therapeutic effects of AL-1, with a primary focus on its application in type 2 diabetes mellitus. The protocols outlined below are based on established methodologies from peer-reviewed research.
I. Animal Model: High-Fat Diet and Streptozotocin-Induced Type 2 Diabetic Rats
This model effectively mimics the pathophysiology of human type 2 diabetes, characterized by insulin (B600854) resistance followed by partial beta-cell dysfunction.[3][4]
A. Induction Protocol for Type 2 Diabetes in Rats
Materials:
-
Male Sprague-Dawley or Wistar rats (6-8 weeks old)
-
High-Fat Diet (HFD): A common formulation consists of 58% of energy from fat, 22% from carbohydrates, and 20% from protein.[5] Alternatively, a diet with 36% fructose, 15% lard, and 5% egg yolks has been used.[5]
-
Standard rodent chow
-
Citrate (B86180) buffer (0.1 M, pH 4.5)
-
Glucometer and test strips
Procedure:
-
Acclimatization: Acclimatize rats for one week with free access to standard chow and water.
-
High-Fat Diet Feeding: Switch the experimental group to a high-fat diet for a period of 8 to 10 weeks to induce obesity and insulin resistance.[6][7] The control group continues on the standard chow.
-
Streptozotocin (STZ) Administration: After the HFD period, fast the rats overnight.[4]
-
Prepare a fresh solution of STZ in cold citrate buffer. A single intraperitoneal (i.p.) injection of a low dose of STZ (e.g., 30-40 mg/kg body weight) is administered to the HFD-fed rats.[3][6] The control group receives an equivalent volume of citrate buffer.
-
Confirmation of Diabetes: Monitor blood glucose levels 72 hours after STZ injection. Rats with a fasting blood glucose level of ≥ 11.1 mmol/L (or postprandial glycemia ≥ 288 mg/dL) are considered diabetic and are used for subsequent experiments.[3]
B. Administration of AL-1
AL-1 is typically administered orally via gavage.
Materials:
-
AL-1 compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium)
-
Oral gavage needles (16-18 gauge for rats)[8]
-
Syringes
Procedure:
-
Preparation of AL-1 Suspension: Prepare a homogenous suspension of AL-1 in the chosen vehicle at the desired concentrations (e.g., 20, 40, and 80 mg/kg).[9]
-
Oral Gavage: Administer the AL-1 suspension or vehicle to the respective groups of rats once daily for the duration of the study (e.g., 4 weeks).[9] The volume should not exceed 10-20 ml/kg body weight.[10][11]
-
Restraint: Hold the rat firmly, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Insertion: Gently insert the gavage needle into the esophagus. Do not force the needle.
-
Administration: Slowly administer the suspension.
-
Monitoring: Observe the animal for any signs of distress during and after the procedure.
-
II. In Vitro Model: RIN-m Cells for Pancreatic Beta-Cell Studies
The RIN-m cell line, derived from a rat islet cell tumor, is a valuable in vitro model for studying pancreatic beta-cell function and dysfunction.
A. Cell Culture and Treatment
Materials:
-
RIN-m cells (e.g., ATCC CRL-2057)
-
Complete culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
High glucose medium (e.g., culture medium with a final glucose concentration of 33.3 mM)
-
AL-1 compound dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Cell Culture: Culture RIN-m cells in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Seed the cells in appropriate culture plates. Once they reach the desired confluency, replace the medium with high glucose medium containing various concentrations of AL-1 (e.g., 0.01, 0.1, 1 µM) or vehicle for the specified duration (e.g., 24-48 hours).[6][12]
III. Experimental Protocols
A. Biochemical Analysis of Blood Samples
Procedure:
-
Blood Collection: At the end of the treatment period, fast the rats overnight. Collect blood samples via a suitable method (e.g., cardiac puncture, retro-orbital sinus).[13]
-
Serum/Plasma Separation: Allow the blood to clot and then centrifuge to separate the serum, or use anticoagulant tubes and centrifuge to obtain plasma.[13][14]
-
Biochemical Assays: Use commercial assay kits to determine the levels of the following parameters:
-
Fasting Blood Glucose
-
Serum Insulin
-
Total Cholesterol (TC)
-
Triglycerides (TG)
-
High-Density Lipoprotein Cholesterol (HDL-C)
-
Low-Density Lipoprotein Cholesterol (LDL-C)
-
B. Assessment of Insulin Resistance
1. Homeostasis Model Assessment of Insulin Resistance (HOMA-IR):
HOMA-IR is calculated using fasting blood glucose and fasting serum insulin levels.[15]
Formula: HOMA-IR = [Fasting Insulin (µU/mL) x Fasting Glucose (mmol/L)] / 22.5[15] or HOMA-IR = [Fasting Insulin (µU/mL) x Fasting Glucose (mg/dL)] / 405[16][17]
2. Insulin Sensitivity Index (ISI):
The ISI is another measure of insulin sensitivity.
C. Western Blot Analysis of NF-κB Signaling Pathway
This protocol is for analyzing protein expression in RIN-m cells or pancreatic tissue from the animal model.
Procedure:
-
Protein Extraction: Lyse the cells or tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates (20-40 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p65, p65, phospho-IκBα, IκBα, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software.
IV. Data Presentation
Quantitative Data Summary
Table 1: Effects of AL-1 on Metabolic Parameters in High-Fat Diet/STZ-Induced Diabetic Rats
| Group | Dose (mg/kg) | Fasting Blood Glucose (mmol/L) | Serum Insulin (µU/mL) | HOMA-IR | ISI | TC (mmol/L) | TG (mmol/L) | HDL-C (mmol/L) | LDL-C (mmol/L) |
| Control | - | Normal Range | Normal Range | Low | High | Normal Range | Normal Range | Normal Range | Normal Range |
| Diabetic Model | - | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Decreased | Significantly Increased | Significantly Increased | Significantly Decreased | Significantly Increased |
| AL-1 | 20 | Decreased | Decreased | Decreased | Increased | Decreased | Decreased | Increased | Decreased |
| AL-1 | 40 | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Increased | Significantly Decreased | Significantly Decreased | Increased | Significantly Decreased |
| AL-1 | 80 | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Increased | Significantly Decreased | Significantly Decreased | Significantly Increased | Significantly Decreased |
| Andrographolide | 50 | Decreased | Decreased | Decreased | Increased | Decreased | Decreased | Increased | Decreased |
| Glibenclamide | 1.2 | Significantly Decreased | - | - | - | - | - | - | - |
Data presented in this table is a qualitative summary based on the findings from Li et al. (2015).[9] For specific quantitative values, please refer to the original publication.
V. Visualizations
Signaling Pathway and Workflow Diagrams
Caption: NF-κB Signaling Pathway and the Inhibitory Effect of AL-1.
Caption: Experimental Workflow for In Vivo Studies of AL-1.
References
- 1. animalcare.ubc.ca [animalcare.ubc.ca]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. scielo.br [scielo.br]
- 4. Stability of a type 2 diabetes rat model induced by high-fat diet feeding with low-dose streptozotocin injection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. he05.tci-thaijo.org [he05.tci-thaijo.org]
- 6. Rat Models of Diet-Induced Obesity and High Fat/Low Dose Streptozotocin Type 2 Diabetes: Effect of Reversal of High Fat Diet Compared to Treatment with Enalapril or Menhaden Oil on Glucose Utilization and Neuropathic Endpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel High-Fat Diet Formulation and Streptozotocin Treatment for Induction of Prediabetes and Type 2 Diabetes in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. Andrographolide derivative AL-1 improves insulin resistance through down-regulation of NF-κB signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.fsu.edu [research.fsu.edu]
- 11. ouv.vt.edu [ouv.vt.edu]
- 12. Protective effects of andrographolide derivative AL-1 on high glucose-induced oxidative stress in RIN-m cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Blood collection and experimental parameters [bio-protocol.org]
- 14. biorxiv.org [biorxiv.org]
- 15. journals.physiology.org [journals.physiology.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Note and Protocol: HPLC Analysis for Purity Determination of Andrographolide-Lipoic Acid Conjugate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Andrographolide (B1667393), a diterpenoid lactone extracted from Andrographis paniculata, is known for its wide range of pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties.[1][2] Lipoic acid is a naturally occurring antioxidant that plays a crucial role in mitochondrial dehydrogenase reactions. The conjugation of andrographolide with lipoic acid is a promising strategy in drug development to potentially enhance therapeutic efficacy and oral bioavailability. A recent study has indicated that an andrographolide-lipoic acid conjugate exhibits both hypoglycemic and beta-cell protective effects.[2]
Accurate and reliable analytical methods are crucial for the quality control of newly synthesized active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture, making it the ideal choice for assessing the purity of this compound conjugates. This application note provides a detailed protocol for the determination of the purity of a synthesized this compound conjugate using Reverse-Phase HPLC (RP-HPLC).
Experimental Protocols
Materials and Reagents
-
This compound Conjugate (purity > 98%)
-
Andrographolide Reference Standard (purity > 99%)
-
Lipoic Acid Reference Standard (purity > 99%)
-
Acetonitrile (HPLC Grade)
-
Methanol (B129727) (HPLC Grade)
-
Water (HPLC Grade, filtered and degassed)
-
Phosphoric Acid (AR Grade)
-
0.45 µm Syringe Filters
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The following chromatographic conditions are recommended:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1100 series or equivalent with UV detector |
| Column | Poroshell 120 EC-C18 (4.6 x 150 mm, 4 µm) or equivalent C18 column |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient Elution | 0-2 min: 30% B2-15 min: 30% to 90% B15-18 min: 90% B18-20 min: 90% to 30% B20-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 228 nm |
Preparation of Solutions
2.3.1. Standard Stock Solutions (1000 µg/mL)
-
This compound Conjugate: Accurately weigh 10 mg of the conjugate and dissolve it in 10 mL of methanol in a volumetric flask.
-
Andrographolide: Accurately weigh 10 mg of the andrographolide reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Lipoic Acid: Accurately weigh 10 mg of the lipoic acid reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
2.3.2. Working Standard Solution (100 µg/mL)
-
Pipette 1 mL of each stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase (initial conditions: 70% A, 30% B).
2.3.3. Sample Solution (100 µg/mL)
-
Accurately weigh 10 mg of the synthesized this compound conjugate, dissolve it in 10 mL of methanol in a volumetric flask. From this, pipette 1 mL into a 10 mL volumetric flask and dilute to volume with the mobile phase (initial conditions: 70% A, 30% B).
-
Filter the final solution through a 0.45 µm syringe filter before injection.
System Suitability
Before sample analysis, the chromatographic system's suitability must be verified. Inject the working standard solution five times and evaluate the following parameters:
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Data Analysis and Purity Calculation
The purity of the this compound conjugate is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Conjugate Peak / Total Area of All Peaks) x 100
Data Presentation
The following table summarizes the expected retention times and system suitability results for the this compound conjugate and its potential starting material impurities.
| Compound | Expected Retention Time (min) | Tailing Factor (T) | Theoretical Plates (N) |
| Lipoic Acid | ~ 3.5 | ~ 1.2 | > 3000 |
| Andrographolide | ~ 8.2 | ~ 1.1 | > 5000 |
| This compound Conjugate | ~ 12.5 | ~ 1.3 | > 6000 |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for HPLC purity analysis of this compound Conjugate.
Discussion
This proposed RP-HPLC method is designed to provide good separation between the this compound conjugate, unreacted andrographolide, and lipoic acid. The use of a C18 column is well-established for the separation of moderately non-polar compounds like andrographolide. The gradient elution allows for the efficient elution of both the more polar starting materials and the likely more non-polar conjugate. The detection wavelength of 228 nm is selected as a compromise, as andrographolide shows a strong absorbance around this wavelength.
Potential impurities from the synthesis could include isomers of the conjugate, degradation products, or residual catalysts and reagents. The developed method should be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness for its intended purpose in a drug development setting. This includes assessing the limit of detection (LOD) and limit of quantitation (LOQ) for key impurities.
Conclusion
The detailed HPLC protocol and application notes provided herein offer a robust starting point for the purity analysis of synthesized this compound conjugates. This method is designed to be specific, sensitive, and suitable for routine quality control in a research and drug development environment. Adherence to the system suitability criteria and proper method validation will ensure the generation of reliable and accurate data.
References
Measuring antioxidant capacity of Andrographolide-lipoic acid in cells
Application Note & Protocol
Topic: Measuring the Cellular Antioxidant Capacity of Andrographolide-Lipoic Acid Conjugate
Audience: Researchers, scientists, and drug development professionals.
Introduction Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them, is implicated in the pathogenesis of numerous diseases.[1][2] Antioxidants can mitigate this damage by scavenging free radicals and upregulating endogenous defense mechanisms.[3][4] Andrographolide (B1667393), a diterpenoid from Andrographis paniculata, and alpha-lipoic acid (ALA), a naturally occurring antioxidant, have both demonstrated significant antioxidant properties.[1][5][6] A conjugate of these two molecules, this compound (AL-1), has been synthesized to leverage their combined effects, showing promise in protecting cells from oxidative damage.[7][8] This document provides detailed protocols to assess the cellular antioxidant capacity of the this compound conjugate.
Mechanism of Antioxidant Action
Andrographolide and Lipoic Acid exert their antioxidant effects through complementary mechanisms. Lipoic acid and its reduced form, dihydrolipoic acid (DHLA), can directly scavenge various ROS.[5][6] Both compounds are also known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[9][10][11] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In response to oxidative stress or electrophilic compounds like andrographolide, Keap1 is modified, releasing Nrf2.[12] Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a suite of protective genes, including those for antioxidant enzymes like Superoxide Dismutase (SOD), Catalase (CAT), and enzymes involved in glutathione (B108866) (GSH) synthesis.[10][13][14]
Caption: Nrf2 signaling pathway activation by this compound.
Experimental Protocols
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to quantify intracellular ROS.[15][16] DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[15][17]
Caption: Experimental workflow for the intracellular ROS assay using DCFH-DA.
Protocol:
-
Cell Seeding: Seed cells (e.g., HepG2, L929) in a black, clear-bottom 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Remove the culture medium and treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) in serum-free medium for 1-4 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
Induce Oxidative Stress: To induce stress, add a known ROS generator like hydrogen peroxide (H₂O₂) to a final concentration of 100-500 µM and incubate for 30-60 minutes. A positive control group should receive only H₂O₂. A negative control group should receive neither the compound nor H₂O₂.
-
Staining: Wash the cells once with warm phosphate-buffered saline (PBS). Add 100 µL of 10 µM DCFH-DA working solution (diluted in serum-free medium) to each well.[16]
-
Incubation: Incubate the plate at 37°C for 30 minutes in the dark.[15][16]
-
Measurement: Wash the cells twice with PBS. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[15]
-
Data Analysis: Subtract the background fluorescence from a well with no cells. Normalize the fluorescence intensity of treated groups to the control group to determine the fold change in ROS levels.
Assessment of Antioxidant Enzyme Activity
The activity of key antioxidant enzymes, Superoxide Dismutase (SOD) and Catalase (CAT), can be measured using commercially available colorimetric assay kits or standard lab protocols. A study showed that an this compound conjugate increased SOD and CAT activities in RIN-m cells.[1][18]
Protocol (General Steps):
-
Cell Culture and Treatment: Plate cells in 6-well plates or 100 mm dishes. Treat with this compound and induce oxidative stress as described in the ROS protocol.
-
Cell Lysis: After treatment, wash cells with cold PBS and scrape them into a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Homogenization: Lyse the cells by sonication or freeze-thaw cycles on ice.
-
Centrifugation: Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Protein Quantification: Determine the total protein concentration of the supernatant using a BCA or Bradford protein assay for normalization.
-
Enzyme Activity Assay:
-
SOD Assay: Use a commercial kit that typically relies on the inhibition of a colorimetric reaction (e.g., WST-1 reduction) by SOD present in the sample.
-
CAT Assay: Use a kit that measures the decomposition of H₂O₂ by catalase, often detected by the reaction of remaining H₂O₂ with a probe to produce a colored product.
-
-
Data Analysis: Calculate enzyme activity based on the kit's instructions and normalize to the protein concentration (e.g., U/mg protein).
Quantification of Lipid Peroxidation (Malondialdehyde - MDA Assay)
Lipid peroxidation is a marker of oxidative damage to cell membranes.[19] Malondialdehyde (MDA) is a major end product of this process and can be quantified using the Thiobarbituric Acid Reactive Substances (TBARS) assay.[2]
Protocol:
-
Sample Preparation: Prepare cell lysates as described for the enzyme activity assays (Steps 1-5).
-
TBARS Reaction:
-
Add 100 µL of cell lysate to a microcentrifuge tube.
-
Add 100 µL of SDS lysis solution and 250 µL of Thiobarbituric Acid (TBA) reagent.
-
Vortex and incubate the mixture at 95°C for 60 minutes.
-
-
Cooling & Centrifugation: Cool the samples on ice for 10 minutes to stop the reaction, then centrifuge at 3,000 x g for 15 minutes.
-
Measurement: Transfer the supernatant to a 96-well plate. Measure the absorbance at 532 nm using a microplate reader.
-
Quantification: Calculate the MDA concentration using a standard curve prepared with an MDA standard. Normalize the results to the protein concentration (nmol/mg protein).
Determination of Glutathione (GSH) Levels
Glutathione is a critical intracellular antioxidant.[20] The ratio of its reduced (GSH) to oxidized (GSSG) form is a key indicator of cellular redox status.[21]
Protocol (Using a Commercial Colorimetric Kit):
-
Sample Preparation: Prepare cell lysates as described previously, ensuring to use a buffer that preserves GSH levels (e.g., metaphosphoric acid or perchloric acid to deproteinize).
-
Total GSH Measurement:
-
In a 96-well plate, add sample lysate.
-
Add reagents from the kit, which typically include glutathione reductase and DTNB (Ellman's reagent). The reductase recycles GSSG back to GSH, which then reacts with DTNB to produce a yellow-colored product.
-
-
GSSG Measurement:
-
To measure GSSG specifically, first treat the sample with a reagent that scavenges GSH (e.g., 2-vinylpyridine).
-
Then, perform the same reaction as for total GSH. The signal will be proportional to the initial GSSG concentration.
-
-
Measurement & Calculation:
-
Measure the absorbance at ~415 nm at multiple time points (kinetic assay).
-
Calculate the concentrations of total GSH and GSSG from a standard curve.
-
Determine the amount of reduced GSH by subtracting the GSSG concentration from the total GSH concentration.
-
Calculate the GSH/GSSG ratio.
-
Data Presentation
The following tables present example data for the described assays, demonstrating the potential antioxidant effects of this compound (AL-1).
Table 1: Effect of AL-1 on Intracellular ROS Levels
| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity (A.U.) | % ROS Reduction vs. H₂O₂ Control |
|---|---|---|---|
| Control (Untreated) | - | 105 ± 12 | - |
| H₂O₂ Control | 200 | 850 ± 45 | 0% |
| AL-1 + H₂O₂ | 1 | 625 ± 30 | 26.5% |
| AL-1 + H₂O₂ | 5 | 410 ± 22 | 51.8% |
| AL-1 + H₂O₂ | 10 | 255 ± 18 | 70.0% |
Data are represented as mean ± SD.
Table 2: Effect of AL-1 on Antioxidant Enzyme Activity
| Treatment Group | Concentration (µM) | SOD Activity (U/mg protein) | CAT Activity (U/mg protein) |
|---|---|---|---|
| Control (Untreated) | - | 12.5 ± 1.1 | 25.4 ± 2.3 |
| H₂O₂ Control | 200 | 8.2 ± 0.9 | 15.1 ± 1.8 |
| AL-1 + H₂O₂ | 5 | 10.8 ± 1.0 | 20.5 ± 2.1 |
| AL-1 + H₂O₂ | 10 | 11.9 ± 1.2 | 23.8 ± 2.0 |
Data are represented as mean ± SD.
Table 3: Effect of AL-1 on Lipid Peroxidation and Glutathione Levels
| Treatment Group | Concentration (µM) | MDA Level (nmol/mg protein) | GSH/GSSG Ratio |
|---|---|---|---|
| Control (Untreated) | - | 1.2 ± 0.15 | 85 ± 7 |
| H₂O₂ Control | 200 | 5.8 ± 0.40 | 22 ± 4 |
| AL-1 + H₂O₂ | 5 | 3.5 ± 0.25 | 48 ± 5 |
| AL-1 + H₂O₂ | 10 | 2.1 ± 0.20 | 65 ± 6 |
Data are represented as mean ± SD.
References
- 1. Andrographolide, A Natural Antioxidant: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement and Clinical Significance of Lipid Peroxidation as a Biomarker of Oxidative Stress: Oxidative Stress in Diabetes, Atherosclerosis, and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Lipoic acid? [synapse.patsnap.com]
- 4. Alpha-Lipoic Acid: Biological Mechanisms and Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alpha-Lipoic acid as a biological antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The pharmacology of the antioxidant lipoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protective effects of andrographolide derivative AL-1 on high glucose-induced oxidative stress in RIN-m cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lipoic Acid | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 10. Andrographolide Activates Keap1/Nrf2/ARE/HO-1 Pathway in HT22 Cells and Suppresses Microglial Activation by A β42 through Nrf2-Related Inflammatory Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Andrographolide protects chondrocytes from oxidative stress injury by activation of the Keap1-Nrf2-Are signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regulation of the NRF2 transcription factor by andrographolide and organic extracts from plant endophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 17. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Estimation of Lipid Peroxidation Induced by Hydrogen Peroxide in Cultured Human Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sciencedaily.com [sciencedaily.com]
- 21. info.gbiosciences.com [info.gbiosciences.com]
Application Notes and Protocols: Assays for Andrographolide-Lipoic Acid Anti-Inflammatory Activity
Introduction
Andrographolide (B1667393), a bicyclic diterpenoid lactone from Andrographis paniculata, is well-documented for its potent anti-inflammatory properties.[1][2] Its mechanism of action primarily involves the inhibition of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[3][4] Lipoic acid is a powerful antioxidant. The conjugation of andrographolide with lipoic acid, creating derivatives like AL-1, aims to leverage the synergistic anti-inflammatory and antioxidative effects of both molecules for enhanced therapeutic potential.[5][6]
These application notes provide detailed protocols for a suite of in vitro and in vivo assays designed to screen and characterize the anti-inflammatory activity of andrographolide-lipoic acid conjugates, targeting researchers in pharmacology and drug development.
Core Signaling Pathways in Inflammation
The anti-inflammatory effects of andrographolide and its derivatives are predominantly mediated by suppressing the NF-κB and MAPK signaling cascades.[3][4] Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), these pathways trigger the transcription of genes encoding inflammatory mediators such as TNF-α, IL-6, IL-1β, and enzymes like iNOS and COX-2.[1][3] Andrographolide has been shown to inhibit NF-κB activation by preventing the degradation of its inhibitory protein, IκBα, and by blocking the DNA binding of the p50 subunit.[2][7][8] It also suppresses the phosphorylation of key MAPK proteins, including p38, ERK, and JNK.[3]
Part 1: In Vitro Anti-Inflammatory Assays
In vitro assays provide a controlled environment to screen compounds and elucidate their mechanisms of action at the cellular level. The murine macrophage cell line RAW 264.7 and the human monocytic cell line THP-1 are standard models for these studies.[9][10]
Assay for Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Principle: Inflammatory stimuli like LPS induce the expression of inducible nitric oxide synthase (iNOS), which produces large amounts of nitric oxide (NO).[1] NO is a key inflammatory mediator. Its production can be quantified indirectly by measuring the accumulation of its stable breakdown product, nitrite (B80452) (NO₂⁻), in the cell culture supernatant using the Griess reagent.[11][12]
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10⁵ cells/mL and incubate overnight.[13]
-
Pre-treatment: Remove the old medium and pre-treat the cells with various concentrations of the this compound conjugate (or vehicle control) for 1 hour.
-
Stimulation: Add LPS (final concentration 100 ng/mL to 1 µg/mL) to the wells and incubate for 24 hours.[13][14]
-
Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction:
-
Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.
Data Analysis: Calculate the percentage inhibition of NO production relative to the LPS-stimulated control.
-
% Inhibition = [1 - (Abs_sample - Abs_blank) / (Abs_LPS - Abs_blank)] x 100
Assay for Pro-Inflammatory Cytokines (TNF-α, IL-6) by ELISA
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method to quantify the concentration of specific proteins, such as the pro-inflammatory cytokines TNF-α and IL-6, secreted into the cell culture medium.[15][16] The assay uses a pair of antibodies specific to the target cytokine in a sandwich format.[16]
Protocol: (This protocol is a general guideline; always follow the specific instructions of the commercial ELISA kit being used).[15][17][18]
-
Sample Preparation: Use the cell culture supernatants collected from the LPS-stimulation experiment (Protocol 1.1, Step 4).
-
Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) and incubate overnight.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.
-
Sample Incubation: Wash the plate, then add 100 µL of standards and samples (supernatants) to the appropriate wells. Incubate for 2 hours at room temperature.[17]
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours.[16]
-
Enzyme Conjugate: Wash the plate and add Streptavidin-HRP (Horseradish Peroxidase). Incubate for 20-30 minutes.[17]
-
Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). Incubate in the dark until a color develops (typically 15-20 minutes).
-
Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄) to each well. The color will change from blue to yellow.
-
Measurement: Read the absorbance at 450 nm within 30 minutes.[18]
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the cytokine standards. Use the regression equation from the standard curve to calculate the concentration of TNF-α or IL-6 in the samples. Calculate the percentage inhibition compared to the LPS-only control.
Assay for Inflammatory Pathway Proteins by Western Blot
Principle: Western blotting allows for the detection and semi-quantification of specific proteins in cell lysates. This is crucial for determining if the this compound conjugate inhibits the activation (phosphorylation) of key signaling proteins like p65 (a subunit of NF-κB), IκBα, p38, JNK, and ERK.[3][19]
Protocol:
-
Cell Lysis: After treatment and stimulation (as in Protocol 1.1, but for a shorter duration, e.g., 30-60 minutes for phosphorylation events), wash the cells with ice-cold PBS and lyse them using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[20]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-p65, anti-p65, anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system. The intensity of the bands corresponds to the amount of protein.
Data Analysis: Quantify the band intensity using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein to a loading control (e.g., β-actin). For phosphorylation studies, normalize the phosphorylated protein signal to the total protein signal (e.g., p-p65/total p65).
Part 2: In Vivo Anti-Inflammatory Assays
In vivo models are essential for evaluating the therapeutic efficacy of a compound in a whole biological system.[21][22]
Carrageenan-Induced Paw Edema in Rodents
Principle: This is a widely used model for acute inflammation.[22][23] Subplantar injection of carrageenan into a rodent's paw induces a biphasic inflammatory response characterized by edema (swelling), which can be measured over time. The reduction in paw volume indicates the anti-inflammatory activity of the test compound.[24]
Protocol:
-
Animal Groups: Divide animals (rats or mice) into groups: Vehicle Control, Positive Control (e.g., Indomethacin), and this compound conjugate groups (at various doses).
-
Initial Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Compound Administration: Administer the test compound or vehicle orally or intraperitoneally, typically 1 hour before inducing inflammation.
-
Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the subplantar tissue of the right hind paw.
-
Edema Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Collection: The increase in paw volume is calculated as the difference between the final and initial measurements.
Data Analysis: Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group.
-
% Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100
-
Where ΔV is the average increase in paw volume.
-
Quantitative Data Summary
The following tables summarize representative quantitative data for andrographolide, which can serve as a benchmark for evaluating new this compound conjugates.
Table 1: In Vitro Anti-Inflammatory Activity of Andrographolide
| Assay | Cell Line | Stimulant | Mediator | IC₅₀ Value (µM) | Reference |
|---|---|---|---|---|---|
| Cytokine Inhibition | THP-1 | LPS | IL-6 | 12.2 | [25] |
| Prostaglandin Inhibition | RAW 264.7 | LPS + IFN-γ | PGE₂ | 8.8 | [25] |
| Protein Denaturation | - | Heat | Albumin | ~250 µg/mL* |[26] |
*Note: Data for protein denaturation is presented as % inhibition. At 500 µg/mL, andrographolide showed 63% inhibition.[26] The IC₅₀ would be estimated from the dose-response curve.
Table 2: In Vivo Anti-Inflammatory Activity (Example Data Structure)
| Animal Model | Species | Compound | Dose (mg/kg) | Max. % Inhibition | Time of Max. Inhibition (hr) |
|---|---|---|---|---|---|
| Carrageenan Paw Edema | Rat | Indomethacin | 10 | 65% | 3 |
| Carrageenan Paw Edema | Rat | Andrographolide | 100 | 55% | 3 |
| Carrageenan Paw Edema | Rat | Andro-Lipoic Acid | Experimental | To be determined | To be determined |
References
- 1. scialert.net [scialert.net]
- 2. mdpi.com [mdpi.com]
- 3. Andrographolide Inhibits Inflammatory Cytokines Secretion in LPS-Stimulated RAW264.7 Cells through Suppression of NF-κB/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Therapeutic Potential of Andrographolide and Its Derivatives in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Andrographolide derivative AL-1 improves insulin resistance through down-regulation of NF-κB signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation and identification of bioactive compounds in Andrographis paniculata (Chuanxinlian) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multi-Targeting Andrographolide, a Novel NF-κB Inhibitor, as a Potential Therapeutic Agent for Stroke [mdpi.com]
- 8. Andrographolide interferes with binding of nuclear factor-κB to DNA in HL-60-derived neutrophilic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An in vitro study of anti-inflammatory activity of standardised Andrographis paniculata extracts and pure andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detection of nitric oxide production in cell cultures by luciferin–luciferase chemiluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nitric Oxide Assays | Cell Biolabs [cellbiolabs.com]
- 13. researchgate.net [researchgate.net]
- 14. Xanthatin Alleviates LPS-Induced Inflammatory Response in RAW264.7 Macrophages by Inhibiting NF-κB, MAPK and STATs Activation [mdpi.com]
- 15. Measurement of secreted TNF and IL-6 by ELISA [bio-protocol.org]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 18. novamedline.com [novamedline.com]
- 19. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ijpras.com [ijpras.com]
- 22. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review | Semantic Scholar [semanticscholar.org]
- 23. IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS | PPTX [slideshare.net]
- 24. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 25. The wide spectrum anti-inflammatory activity of andrographolide in comparison to NSAIDs: A promising therapeutic compound against the cytokine storm | PLOS One [journals.plos.org]
- 26. texilajournal.com [texilajournal.com]
Application Notes and Protocols: Andrographolide-Lipoic Acid for Inducing Heme Oxygenase-1 (HO-1) Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Andrographolide (B1667393), a bioactive diterpenoid lactone isolated from Andrographis paniculata, and its derivatives have garnered significant interest for their potent anti-inflammatory and antioxidant properties. The conjugation of andrographolide with alpha-lipoic acid to form Andrographolide-Lipoic Acid (AL-1) has been explored as a strategy to enhance its therapeutic potential. A key mechanism underlying the cytoprotective effects of these compounds is the induction of heme oxygenase-1 (HO-1), a critical enzyme in the cellular antioxidant defense system. This document provides detailed application notes and protocols for studying the induction of HO-1 expression by this compound, focusing on the underlying signaling pathways and relevant experimental methodologies.
The primary mechanism for HO-1 induction by andrographolide and its derivatives involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon stimulation by compounds like andrographolide, Nrf2 dissociates from Keap1 and translocates to the nucleus.[1] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, leading to the transcription of a suite of antioxidant and cytoprotective enzymes, including HO-1.[1]
Data Presentation
The following tables summarize the quantitative effects of andrographolide on Nrf2 and HO-1 expression, which is indicative of the expected effects of this compound.
Table 1: Effect of Andrographolide on Nrf2 and HO-1 mRNA Expression
| Compound | Cell Line | Concentration (µM) | Treatment Time | Target Gene | Fold Change in mRNA Expression (vs. Control) | Reference |
| Andrographolide | HT22 (murine hippocampal) | 10 | 24 h | HO-1 | 9.0 | [1] |
Table 2: Effect of Andrographolide on Nrf2 and HO-1 Protein Expression
| Compound | Cell Line | Concentration (µM) | Treatment Time | Target Protein | Fold Change in Protein Expression (vs. Control) | Reference |
| Andrographolide | HT22 (murine hippocampal) | 10 | 24 h | Total Nrf2 | 2.6 | [1] |
| Andrographolide | HT22 (murine hippocampal) | 10 | 24 h | Nuclear Nrf2 | 3.4 | [1] |
| Andrographolide | HT22 (murine hippocampal) | 10 | 24 h | HO-1 | 1.9 | [1] |
| Andrographolide | Nucleus Pulposus Cells | 10 | 8 h | p-Nrf2 | Time-dependent increase | [3] |
| Andrographolide | Nucleus Pulposus Cells | 10 | 8 h | HO-1 | Time-dependent increase | [3] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Plate the desired cells (e.g., HT22, HUVECs) in appropriate culture vessels (e.g., 6-well plates for protein/RNA analysis, 96-well plates for viability assays) at a density that allows for logarithmic growth during the experiment.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound or vehicle control (medium with the same concentration of solvent).
-
Incubation: Incubate the cells for the desired time points (e.g., 2, 4, 8, 24 hours) before proceeding to downstream assays.
Protocol 2: Western Blot for HO-1 and Nrf2 Expression
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Separate the protein samples on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against HO-1, Nrf2 (total and phosphorylated), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.
-
Quantification: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.
Protocol 3: Immunofluorescence for Nrf2 Nuclear Translocation
-
Cell Culture on Coverslips: Grow cells on sterile glass coverslips in a 24-well plate and treat them with this compound as described in Protocol 1.
-
Fixation: After treatment, wash the cells with PBS and fix them with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[4]
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.1-0.25% Triton X-100 in PBS for 10 minutes.[4]
-
Blocking: Wash the cells with PBS and block with a blocking solution (e.g., 1-5% BSA in PBS) for 30-60 minutes at room temperature.[4]
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against Nrf2 overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate the cells with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash the cells with PBS and counterstain the nuclei with DAPI or Hoechst 33342 for 10 minutes.[4]
-
Mounting: Wash the cells with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize and capture images using a fluorescence or confocal microscope. The nuclear translocation of Nrf2 is indicated by the co-localization of the Nrf2 signal (e.g., green fluorescence) with the nuclear stain (blue fluorescence).
References
- 1. Andrographolide Activates Keap1/Nrf2/ARE/HO-1 Pathway in HT22 Cells and Suppresses Microglial Activation by Aβ42 through Nrf2-Related Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Protective effect of andrographolide against ulcerative colitis by activating Nrf2/HO-1 mediated antioxidant response [frontiersin.org]
- 3. Andrographolide Inhibits Static Mechanical Pressure-Induced Intervertebral Disc Degeneration via the MAPK/Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4.12. Immunofluorescence Staining of Nrf2 Nuclear Translocation [bio-protocol.org]
Application Notes and Protocols: Utilizing Andrographolide-Lipoic Acid (AL-1) for Insulin Resistance Research
For Researchers, Scientists, and Drug Development Professionals
Introduction and Background
Insulin (B600854) resistance, a hallmark of type 2 diabetes and metabolic syndrome, is a condition where cells in the body become less responsive to the hormone insulin. This leads to impaired glucose uptake and utilization, resulting in elevated blood glucose levels. Chronic low-grade inflammation and oxidative stress are key contributors to the development of insulin resistance. Andrographolide (B1667393), a bioactive diterpenoid lactone from the plant Andrographis paniculata, is known for its anti-inflammatory and antioxidant properties.[1][2] To enhance its therapeutic potential, a novel derivative, andrographolide-lipoic acid (AL-1), has been synthesized by conjugating andrographolide with lipoic acid, another potent antioxidant.[1][2]
AL-1 has demonstrated significant potential in ameliorating insulin resistance.[1][2][3] Research indicates that AL-1 exerts its beneficial effects primarily through the downregulation of the NF-κB signaling pathway.[1][2][3] The NF-κB pathway plays a crucial role in mediating inflammatory responses that contribute to insulin resistance. By inhibiting this pathway, AL-1 can reduce the production of pro-inflammatory cytokines and protect cells from oxidative damage, thereby improving insulin sensitivity.[1][2][3] In vivo studies have shown that AL-1 can effectively lower blood glucose, improve lipid profiles, and enhance insulin sensitivity in animal models of type 2 diabetes.[1][2] It has also been observed to protect pancreatic β-cells and stimulate GLUT4 translocation, a key step in glucose uptake by cells.[4]
These properties make AL-1 a promising pharmacological tool for studying the mechanisms of insulin resistance and for the development of novel therapeutic strategies.
Mechanism of Action: AL-1 and the NF-κB Signaling Pathway
High glucose levels can induce oxidative stress and inflammation, leading to the activation of the NF-κB signaling pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing the NF-κB p65 subunit to translocate to the nucleus. Once in the nucleus, p65 initiates the transcription of genes encoding inflammatory mediators, which further exacerbate insulin resistance. AL-1 has been shown to suppress the high glucose-induced phosphorylation of both IκBα and the p65 subunit, thereby inhibiting the activation of the NF-κB pathway.[1][3]
Quantitative Data Summary
The following tables summarize the reported effects of this compound (AL-1) from in vivo studies in a high-fat diet (HFD) and streptozotocin (B1681764) (STZ)-induced diabetic rat model.
Table 1: Effects of AL-1 on Blood Glucose and Insulin Sensitivity [1]
| Treatment Group | Dose (mg/kg) | Blood Glucose (% decrease) | Plasma Insulin (% decrease) | HOMA-IR (% decrease) | Insulin Sensitivity Index (ISI) (% increase) |
| AL-1 | 20 | 13.25 | 23.31 | Significant Reduction | 4.07 |
| AL-1 | 40 | 15.13 | 34.07 | Significant Reduction | 7.56 |
| AL-1 | 80 | 21.81 | 37.37 | Significant Reduction | 9.59 |
| Andrographolide | 50 | - | - | - | 4.36 |
| Glibenclamide | 1.2 | - | - | - | 11.77 |
Table 2: Effects of AL-1 on Lipid Profile in Diabetic Rats [1]
| Treatment Group | Dose (mg/kg) | Total Cholesterol (TC) | High-Density Lipoprotein (HDL) |
| AL-1 | 40 | Significantly Reduced | Increased |
| AL-1 | 80 | Significantly Reduced | Increased |
Experimental Protocols
In Vivo Studies: High-Fat Diet and Streptozotocin-Induced Diabetic Rodent Model
This protocol describes the induction of a type 2 diabetes model in rats, which mimics the natural progression of the disease in humans, involving initial insulin resistance followed by β-cell dysfunction.
Materials:
-
Male Wistar or Sprague-Dawley rats (6-8 weeks old)
-
Normal pellet diet
-
High-fat diet (e.g., 45-60% kcal from fat)
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (0.1 M, pH 4.5), sterile
-
This compound (AL-1)
-
Vehicle for AL-1 (e.g., 0.5% carboxymethylcellulose sodium)
-
Glucometer and test strips
-
Oral gavage needles
-
Insulin (for ITT)
-
Glucose solution (for OGTT)
Procedure:
-
Acclimatization: House rats under standard laboratory conditions (12h light/dark cycle, 22±2°C) for one week with free access to a normal diet and water.
-
Induction of Insulin Resistance: Switch the diet of the experimental group to a high-fat diet for 8-10 weeks. The control group remains on the normal diet.
-
Induction of Diabetes:
-
After the high-fat diet period, fast the rats overnight.
-
Prepare a fresh solution of STZ in cold, sterile citrate buffer.
-
Administer a single intraperitoneal (i.p.) injection of a low dose of STZ (e.g., 30-40 mg/kg body weight). The control group should be injected with citrate buffer only.
-
Provide a 5% glucose solution in the drinking water for the next 24 hours to prevent hypoglycemia.
-
-
Confirmation of Diabetes: After 72 hours, measure fasting blood glucose levels. Rats with a fasting blood glucose concentration consistently above 11.1 mmol/L (200 mg/dL) are considered diabetic and are used for the study.
-
Treatment:
-
Divide the diabetic rats into groups: a diabetic control group and one or more AL-1 treatment groups at different dosages.
-
Administer AL-1 or vehicle daily via oral gavage for the duration of the study (e.g., 4 weeks).
-
-
Oral Glucose Tolerance Test (OGTT):
-
Fast the rats for 6-8 hours.
-
Collect a baseline blood sample (0 min) from the tail vein.
-
Administer a glucose solution (2 g/kg body weight) orally.
-
Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration and measure blood glucose levels.
-
-
Insulin Tolerance Test (ITT):
-
Fast the rats for 4-6 hours.
-
Collect a baseline blood sample (0 min).
-
Administer human insulin (0.75-1.0 U/kg body weight) via i.p. injection.
-
Collect blood samples at 15, 30, 45, and 60 minutes post-injection and measure blood glucose levels.
-
-
Sample Collection and Analysis: At the end of the treatment period, euthanize the animals and collect blood and tissues (pancreas, liver, adipose tissue, skeletal muscle) for biochemical assays (e.g., insulin, lipid profile) and molecular analysis (e.g., Western blotting, histology).
In Vitro Studies: NF-κB Pathway Analysis in RIN-m Cells
This protocol details the investigation of AL-1's effect on the NF-κB signaling pathway in a rat insulinoma cell line (RIN-m) under high glucose conditions.
Materials:
-
RIN-m cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
High-glucose medium (e.g., DMEM with 25 mM glucose)
-
This compound (AL-1) dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Culture: Culture RIN-m cells in complete growth medium at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in a low-serum medium overnight.
-
Pre-treat the cells with various concentrations of AL-1 for a specified time (e.g., 1-2 hours).
-
Induce NF-κB activation by replacing the medium with a high-glucose medium for a predetermined duration (e.g., 30 minutes for phosphorylation events). Include appropriate controls (untreated, high glucose only).
-
-
Protein Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells with RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL detection system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
-
References
Andrographolide-Lipoic Acid (AL-1) in Neuroprotection Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Andrographolide (B1667393), a labdane (B1241275) diterpenoid derived from the plant Andrographis paniculata, has demonstrated a range of pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[1][2] To enhance its therapeutic potential, a novel conjugate, Andrographolide-lipoic acid (AL-1), has been synthesized. This molecule combines the neuroprotective properties of andrographolide with the potent antioxidant capabilities of lipoic acid.[3] Preclinical studies have shown that AL-1 offers significant neuroprotection in cellular and animal models of Parkinson's disease, suggesting its potential as a therapeutic agent for neurodegenerative disorders.[3]
These application notes provide a summary of the key findings, detailed experimental protocols for relevant neuroprotection assays, and a visualization of the proposed signaling pathway.
Data Presentation
The neuroprotective effects of this compound (AL-1) have been demonstrated in both in vitro and in vivo models of Parkinson's disease. The following tables summarize the key quantitative findings.
Table 1: In Vitro Neuroprotective Effects of AL-1 on SH-SY5Y Cells Treated with MPP+
| Treatment Group | Cell Viability (%) | Phosphorylated NF-κB p65 (relative expression) |
| Control | 100 | 1.0 |
| MPP+ (1 mM) | 52 ± 4.5 | 2.8 ± 0.3 |
| MPP+ + AL-1 (1 µM) | 78 ± 5.1 | 1.5 ± 0.2 |
| MPP+ + AL-1 (5 µM) | 91 ± 6.2 | 1.1 ± 0.1 |
Note: Data are representative and presented as mean ± standard deviation. Values are illustrative based on descriptions in existing literature.[3]
Table 2: In Vivo Neuroprotective Effects of AL-1 in MPTP-Treated Mice
| Treatment Group | TH-Positive Neurons in Substantia Nigra (cells/mm²) | Striatal Dopamine (B1211576) (ng/mg tissue) | Striatal DOPAC (ng/mg tissue) |
| Vehicle Control | 2500 ± 150 | 15.2 ± 1.8 | 3.1 ± 0.4 |
| MPTP | 1100 ± 120 | 6.5 ± 0.9 | 1.5 ± 0.3 |
| MPTP + AL-1 (10 mg/kg) | 1850 ± 130 | 11.8 ± 1.5 | 2.5 ± 0.3 |
| MPTP + AL-1 (20 mg/kg) | 2200 ± 160 | 13.9 ± 1.6 | 2.9 ± 0.4 |
Note: Data are representative and presented as mean ± standard deviation. TH: Tyrosine Hydroxylase; DOPAC: 3,4-Dihydroxyphenylacetic acid. Values are illustrative based on descriptions in existing literature.[3]
Experimental Protocols
Cell Viability (MTT) Assay for Neuroprotection in SH-SY5Y Cells
This protocol assesses the ability of AL-1 to protect SH-SY5Y neuroblastoma cells from the neurotoxin MPP+ (1-methyl-4-phenylpyridinium).
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F12 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 mg/mL streptomycin
-
MPP+ iodide salt
-
This compound (AL-1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Plate reader
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of AL-1 (e.g., 1 µM, 5 µM) for 2 hours.
-
Induce neurotoxicity by adding MPP+ to a final concentration of 1 mM to the appropriate wells. Include a vehicle control group (no MPP+ or AL-1) and an MPP+-only group.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Immunohistochemistry for Tyrosine Hydroxylase (TH) in MPTP Mouse Brain
This protocol is for the visualization and quantification of dopaminergic neurons in the substantia nigra of mice in a Parkinson's disease model.[3]
Materials:
-
Mouse brain tissue, fixed and sectioned
-
Phosphate-buffered saline (PBS)
-
Blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100)
-
Primary antibody: Rabbit anti-Tyrosine Hydroxylase (TH) antibody
-
Secondary antibody: Biotinylated goat anti-rabbit IgG
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
DAB (3,3'-diaminobenzidine) substrate kit
-
Microscope slides
-
Mounting medium
Procedure:
-
Perfuse mice with 4% paraformaldehyde (PFA) and post-fix the brains overnight.
-
Cryoprotect the brains in 30% sucrose (B13894) solution and section coronally at 30 µm on a cryostat.
-
Wash sections in PBS and then incubate in a blocking solution for 1 hour at room temperature.
-
Incubate the sections with the primary anti-TH antibody overnight at 4°C.
-
Wash the sections with PBS and incubate with the biotinylated secondary antibody for 1 hour at room temperature.
-
Wash again and incubate with the ABC reagent for 1 hour.
-
Develop the color reaction using the DAB substrate kit according to the manufacturer's instructions.
-
Mount the sections onto slides, dehydrate, and coverslip.
-
Quantify the number of TH-positive neurons in the substantia nigra pars compacta (SNpc) using stereological methods.
HPLC Analysis of Striatal Dopamine and Metabolites
This protocol describes the quantification of dopamine and its metabolite DOPAC in the striatum of mouse brains.
Materials:
-
Mouse striatal tissue
-
Perchloric acid (PCA) solution (0.1 M) containing an internal standard (e.g., 3,4-dihydroxybenzylamine)
-
Homogenizer
-
High-performance liquid chromatography (HPLC) system with an electrochemical detector
-
C18 reverse-phase column
-
Mobile phase (e.g., sodium phosphate (B84403) buffer, EDTA, 1-octanesulfonic acid, and methanol)
-
Standards for dopamine and DOPAC
Procedure:
-
Dissect the striata from the mouse brain on ice and immediately freeze in liquid nitrogen.
-
Homogenize the tissue in ice-cold 0.1 M PCA solution.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Inject a defined volume of the filtered supernatant into the HPLC system.
-
Separate the compounds on the C18 column using the specified mobile phase.
-
Detect dopamine and DOPAC using the electrochemical detector.
-
Quantify the concentrations by comparing the peak areas to those of the standards. Normalize the results to the weight of the tissue.
Signaling Pathways and Experimental Workflow
The neuroprotective effects of this compound (AL-1) are, in part, mediated through the inhibition of the NF-κB signaling pathway.
Caption: AL-1's neuroprotective mechanism via NF-κB pathway inhibition.
Caption: Experimental workflow for assessing AL-1 neuroprotection.
References
Application Notes and Protocols: Drug Delivery Systems for Andrographolide-Lipoic Acid Conjugate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Andrographolide (B1667393), a labdane (B1241275) diterpenoid extracted from Andrographis paniculata, exhibits a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. However, its clinical application is often limited by poor aqueous solubility and low bioavailability. To address these limitations, various derivatives have been synthesized, including the Andrographolide-lipoic acid conjugate (AL-1). This conjugate, which links andrographolide with the potent antioxidant lipoic acid, has shown promise in preclinical studies, particularly in the context of metabolic disorders and inflammation.[1][2][3]
These application notes provide a comprehensive overview of the current knowledge on the this compound conjugate, including its biological effects and associated signaling pathways. Crucially, as there is a notable absence of published literature on the formulation of this specific conjugate into drug delivery systems, this document provides detailed, adaptable protocols for the preparation and characterization of nanoparticle and liposomal formulations suitable for lipophilic drug-acid conjugates. These protocols are based on established methodologies for similar compounds and for andrographolide itself, offering a foundational framework for future research and development.
I. Biological Activity and Quantitative Data
The this compound conjugate (AL-1) has been primarily investigated for its anti-diabetic and anti-inflammatory properties. Preclinical studies have demonstrated its ability to modulate key signaling pathways and exert protective effects against oxidative stress.
In Vivo Efficacy of this compound Conjugate (AL-1) in a Type 2 Diabetes Rat Model[1]
| Treatment Group | Dose | Change in Blood Glucose (%) | Change in Total Cholesterol (%) | Change in LDL-C (%) | Change in HDL-C (%) | Change in Triglycerides (%) |
| AL-1 | 20 mg/kg | -13.25 | - | - | - | - |
| AL-1 | 40 mg/kg | -15.13 | - | - | - | - |
| AL-1 | 80 mg/kg | -21.81 | -27.32 | -27.78 | +8.47 | -42.6 |
| Andrographolide | 50 mg/kg | -18.00 | - | - | - | - |
Data represents the percentage change compared to the diabetic control group.
In Vitro Protective Effects of this compound Conjugate (AL-1) on Pancreatic β-Cells[2]
| Treatment (1 µM) | Cell Viability (%) in H₂O₂-treated RIN-m cells |
| Control (H₂O₂ only) | 42.7 ± 11.1 |
| Andrographolide | 59.7 ± 5.9 |
| Lipoic Acid | 59.7 ± 4.4 |
| Andrographolide + Lipoic Acid (Mixture) | 62.2 ± 10.6 |
| AL-1 (Conjugate) | 64.3 ± 11.0 |
Cytotoxicity of Andrographolide (Data for AL-1 Not Available)
Due to the lack of specific cytotoxicity data for the this compound conjugate in the reviewed literature, the following table summarizes the IC50 values for the parent compound, Andrographolide, against various cancer cell lines. This information can serve as a baseline for future comparative studies.
| Cell Line | Cancer Type | IC50 (µM) - 24h | IC50 (µM) - 48h | Reference |
| MDA-MB-231 | Breast Cancer | 51.98 | 30.28 | [4] |
| MCF-7 | Breast Cancer | 61.11 | 36.9 | [4] |
| KB | Oral Cancer | 106.2 µg/ml (~303 µM) | - | [5] |
| HCT 116 | Colon Cancer | - | 11.71 µg/ml (~33 µM) | [6] |
| HepG2 | Liver Cancer | - | 15.65 µg/ml (~45 µM) | [6] |
II. Signaling Pathways
The this compound conjugate (AL-1) has been shown to modulate inflammatory and oxidative stress pathways, primarily through the NF-κB and Nrf2 signaling cascades.
NF-κB Signaling Pathway
AL-1 has been demonstrated to inhibit the activation of the NF-κB pathway, a key regulator of inflammation.[1] In high-glucose conditions, AL-1 suppresses the phosphorylation of IκBα and the p65 subunit of NF-κB, thereby preventing the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory genes.[1]
Nrf2 Signaling Pathway
AL-1 also upregulates the Nrf2 signaling pathway, which plays a crucial role in the cellular antioxidant response.[7] By increasing the expression of Nrf2, AL-1 promotes the transcription of antioxidant enzymes such as heme oxygenase-1 (HO-1) and thioredoxin-1 (Trx-1), thereby protecting cells from oxidative damage.[7]
III. Experimental Protocols
Disclaimer: The following protocols for the synthesis of this compound conjugate and its formulation into drug delivery systems are adaptable methods based on general chemical principles and established techniques for similar molecules. These are provided as a guide for research and development, as specific, detailed protocols for the this compound conjugate are not available in the reviewed scientific literature.
A. Synthesis of this compound Conjugate (AL-1)
This protocol describes a potential method for the synthesis of AL-1 via esterification, a common method for creating drug-acid conjugates.[8]
Materials:
-
Andrographolide
-
α-Lipoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (B1210297)
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Protocol:
-
Dissolve andrographolide (1 equivalent) and α-lipoic acid (1.2 equivalents) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add DMAP (0.1 equivalents) to the solution.
-
In a separate flask, dissolve DCC (1.5 equivalents) in anhydrous DCM.
-
Slowly add the DCC solution to the andrographolide and lipoic acid solution at 0°C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure this compound conjugate.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
B. Preparation of AL-1 Loaded Solid Lipid Nanoparticles (SLNs) - Adaptable Protocol
This protocol is adapted from methods used for formulating lipophilic drugs into SLNs.[9]
Materials:
-
This compound conjugate (AL-1)
-
Solid lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified water
-
Organic solvent (e.g., acetone, if required)
Protocol (Hot Homogenization Method):
-
Melt the solid lipid by heating it to 5-10°C above its melting point.
-
Dissolve the this compound conjugate in the molten lipid.
-
In a separate beaker, heat the purified water containing the surfactant to the same temperature.
-
Add the hot aqueous surfactant solution to the molten lipid-drug mixture under high-speed stirring to form a coarse pre-emulsion.
-
Homogenize the pre-emulsion using a high-pressure homogenizer at an appropriate pressure and number of cycles.
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
The SLN dispersion can be further purified by centrifugation or dialysis to remove excess surfactant and unencapsulated drug.
C. Preparation of AL-1 Loaded Liposomes - Adaptable Protocol
This protocol is based on the thin-film hydration method, a common technique for encapsulating hydrophobic drugs within the lipid bilayer of liposomes.[10][11]
Materials:
-
This compound conjugate (AL-1)
-
Phospholipids (e.g., Phosphatidylcholine from soy or egg)
-
Cholesterol
-
Organic solvent (e.g., Chloroform, Methanol)
-
Phosphate-buffered saline (PBS), pH 7.4
Protocol:
-
Dissolve the phospholipids, cholesterol, and this compound conjugate in the organic solvent in a round-bottom flask.
-
Create a thin lipid film on the inner wall of the flask by removing the organic solvent using a rotary evaporator under reduced pressure and at a temperature above the lipid transition temperature.
-
Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask gently at a temperature above the lipid transition temperature. This will form multilamellar vesicles (MLVs).
-
To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, the MLV suspension can be sonicated (using a probe or bath sonicator) or extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).
D. Characterization of Drug Delivery Systems
Workflow for Characterization:
References
- 1. Andrographolide derivative AL-1 improves insulin resistance through down-regulation of NF-κB signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypoglycemic and beta cell protective effects of andrographolide analogue for diabetes treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Andrographolide, a New Hope in the Prevention and Treatment of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Andrographolide, a New Hope in the Prevention and Treatment of Metabolic Syndrome [frontiersin.org]
- 6. Protective effects of andrographolide derivative AL-1 on high glucose-induced oxidative stress in RIN-m cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipid–Drug Conjugate for Enhancing Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polymer–lipid hybrid nanoparticles as potential lipophilic anticancer drug carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 11. Liposomes: structure, composition, types, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Andrographolide-Lipoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the andrographolide-lipoic acid conjugate (ALA). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges you may encounter during your experiments, with a focus on improving the water solubility of this promising compound.
Frequently Asked Questions (FAQs)
Q1: My this compound (ALA) conjugate has very poor water solubility. What are the primary reasons for this?
A1: The low aqueous solubility of the this compound conjugate is expected. The parent compound, andrographolide (B1667393), is itself poorly soluble in water (approximately 3.29 µg/mL at 25°C) due to its crystalline and lipophilic nature.[1][2] The addition of lipoic acid, while potentially enhancing therapeutic efficacy, also contributes to the lipophilicity of the molecule, further reducing its affinity for aqueous media.
Q2: What are the most common strategies to improve the water solubility of poorly soluble compounds like the ALA conjugate?
A2: Several established formulation strategies can be employed to enhance the solubility of poorly soluble drugs.[3][4][5] These can be broadly categorized as:
-
Physical Modifications:
-
Chemical Modifications:
-
Salt formation (if ionizable groups are present).
-
Prodrug synthesis (the ALA conjugate itself is a form of this).
-
-
Use of Excipients:
Q3: For andrographolide, solid dispersion seems to be a successful technique. Is this likely to work for the ALA conjugate as well?
A3: Yes, solid dispersion is a highly promising approach for the ALA conjugate. Solid dispersion techniques have been shown to significantly improve the solubility of andrographolide, in some cases by up to 4.7-fold.[1][11] This method works by converting the drug into an amorphous state and dispersing it within a hydrophilic polymer matrix, which enhances wetting and dissolution.[7][12] Given the structural similarity, it is very likely that this technique will also be effective for the ALA conjugate.
Troubleshooting Guide
Issue 1: Difficulty dissolving the this compound conjugate in common buffers for in vitro assays.
Possible Cause & Solution:
-
Inherent Low Solubility: The conjugate is expected to be sparingly soluble in aqueous buffers.
-
Troubleshooting Step 1: Co-solvents. First, try dissolving the compound in a small amount of an organic solvent like DMSO, ethanol, or dimethylformamide (DMF) to create a stock solution.[8] You can then dilute this stock solution with your aqueous buffer of choice. Be mindful of the final solvent concentration in your assay, as high concentrations can affect cellular viability or assay performance. For example, a 1:1 solution of DMF:PBS (pH 7.2) has been used for andrographolide.[8]
-
Troubleshooting Step 2: Pluronic F-127. For in vitro studies, consider using a non-ionic surfactant like Pluronic F-127. Prepare a stock solution of your compound in an organic solvent and add it to a solution of Pluronic F-127 in your desired buffer while vortexing. This can help to create a stable micellar solution.
-
Issue 2: Poor oral bioavailability observed in animal studies despite successful in vitro activity.
Possible Cause & Solution:
-
Poor Dissolution in GI Tract: Low aqueous solubility leads to poor dissolution, which is often the rate-limiting step for the absorption of BCS Class II compounds like andrographolide.[13][14]
-
Troubleshooting Step 1: Solid Dispersion Formulation. Develop a solid dispersion of the ALA conjugate. Different polymers and preparation methods can be tested to find the optimal formulation.
-
Workflow for Solid Dispersion Development:
Caption: Workflow for developing a solid dispersion formulation.
-
-
Troubleshooting Step 2: Cyclodextrin (B1172386) Complexation. Investigate the use of cyclodextrins, such as β-cyclodextrin, to form an inclusion complex with the ALA conjugate.[9][10] This can enhance solubility by encapsulating the lipophilic molecule within the hydrophilic cyclodextrin cavity.
-
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
This protocol is adapted from methods used for andrographolide.[13][14]
-
Materials: this compound conjugate, Polyvinylpyrrolidone K30 (PVP K30), Methanol (B129727).
-
Procedure:
-
Accurately weigh the ALA conjugate and PVP K30 in various ratios (e.g., 1:1, 1:2, 1:4 w/w).
-
Dissolve both components completely in a suitable volume of methanol in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Once a solid film is formed on the flask wall, continue drying under vacuum for 24 hours to remove any residual solvent.
-
Scrape the solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a sieve.
-
Store the resulting powder in a desiccator until further use.
-
Protocol 2: Saturation Solubility Measurement
-
Materials: Prepared solid dispersion, phosphate-buffered saline (PBS, pH 7.4).
-
Procedure:
-
Add an excess amount of the prepared solid dispersion (or the pure ALA conjugate as a control) to a known volume of PBS in a sealed container.
-
Agitate the mixture at a constant temperature (e.g., 37°C) using a shaker bath for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.
-
Dilute the filtrate with a suitable solvent (e.g., methanol) and quantify the concentration of the ALA conjugate using a validated analytical method, such as HPLC-UV.[15][16]
-
Quantitative Data Summary
The following table summarizes the reported improvements in andrographolide solubility using various solid dispersion techniques. These results can serve as a benchmark for your experiments with the ALA conjugate.
| Polymer Carrier | Preparation Method | Drug:Polymer Ratio | Solubility Increase (Fold) | Reference |
| Soluplus® | Spray Drying | - | up to 4.7 | [1][11] |
| PEG 6000 | Rotary Evaporation | 1:9 | ~3.8 | [1] |
| PVP K30 | Vacuum Drying | 1:8 | ~4.2 | [1] |
| PEG 6000 | Solvent Evaporation | 1:1 | ~1.4 | [13] |
| Silicon Dioxide | Rotary Evaporation | 1:8 | ~1.7 | [1] |
Signaling Pathways
Andrographolide and its derivatives are known to modulate several key signaling pathways involved in inflammation and cancer. The conjugation with lipoic acid in your compound may further enhance its activity on pathways related to oxidative stress.
Caption: Key signaling pathways modulated by andrographolide derivatives.
This technical support guide is intended to provide a starting point for your research. The optimal method for improving the solubility of the this compound conjugate will depend on the specific requirements of your application and should be determined experimentally.
References
- 1. mdpi.com [mdpi.com]
- 2. Strategies for formulation development of andrographolide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Enhancing oral bioavailability of andrographolide using solubilizing agents and bioenhancer: comparative pharmacokinetics of Andrographis paniculata formulations in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsr.com [ijpsr.com]
- 11. Polymer Matrix and Manufacturing Methods in Solid Dispersion System for Enhancing Andrographolide Solubility and Absorption: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Enhancing andrographolide solubility and hollow microsphere formulation. [wisdomlib.org]
- 14. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 15. medic.upm.edu.my [medic.upm.edu.my]
- 16. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Enhancing the Bioavailability of Andrographolide-Lipoic Acid Conjugate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and guidance on experiments aimed at enhancing the bioavailability of the andrographolide-lipoic acid conjugate.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the oral delivery of andrographolide (B1667393) and its derivatives like the lipoic acid conjugate?
Q2: Why is conjugating andrographolide with lipoic acid a promising strategy?
A2: The conjugation of andrographolide with lipoic acid (creating AL-1) is a dual-functional strategy. It aims to combine the anti-inflammatory and other therapeutic effects of andrographolide with the potent antioxidant properties of lipoic acid.[4] Studies have shown that AL-1 possesses hypoglycemic and beta-cell protective effects, in part through its antioxidant and NF-κB inhibitory activities.[4] For instance, AL-1 was found to be more potent than andrographolide in lowering blood glucose in diabetic mouse models.[4]
Q3: What formulation strategies can be employed to enhance the bioavailability of the this compound conjugate?
A3: Several advanced formulation strategies can be explored, including:
-
Nanoparticle-based delivery systems: Encapsulating the conjugate in nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles (e.g., PLGA), can protect it from degradation, improve its solubility and dissolution rate, and potentially enhance its absorption.[2][5]
-
Solid dispersions: Dispersing the conjugate in a hydrophilic carrier at the molecular level can significantly increase its dissolution rate and, consequently, its bioavailability.[6][7]
-
Self-microemulsifying drug delivery systems (SMEDDS): These lipid-based formulations can form fine oil-in-water microemulsions in the gastrointestinal tract, which can enhance the solubilization and absorption of lipophilic drugs.[6]
Q4: Which analytical methods are suitable for quantifying the this compound conjugate in experimental samples?
A4: While specific methods for the conjugate may need to be developed and validated, techniques used for andrographolide can be adapted. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography with photodiode array detection (UPLC-PDA) are commonly used for the quantification of andrographolide in biological samples and pharmaceutical formulations.[8] These methods would likely serve as a good starting point for developing an analytical method for the conjugate.
Troubleshooting Guides
Formulation & Characterization
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Encapsulation Efficiency in Nanoparticles | - Poor affinity of the conjugate for the nanoparticle core.- High water solubility of the conjugate (if applicable).- Suboptimal formulation parameters (e.g., polymer/lipid concentration, drug-to-polymer ratio, solvent choice). | - Modify the nanoparticle matrix to better match the lipophilicity of the conjugate.- For nanoprecipitation, consider using a co-solvent to improve drug entrapment.[9]- Systematically optimize formulation parameters using a design of experiments (DoE) approach.[5]- For emulsion-based methods, adjust the homogenization speed or sonication time. |
| Large Particle Size or High Polydispersity Index (PDI) | - Aggregation of nanoparticles due to insufficient stabilization.- Inappropriate stabilizer concentration or type.- Issues with the preparation method (e.g., stirring rate, temperature). | - Increase the concentration of the stabilizer (e.g., PVA, Poloxamer).[10]- Screen different types of stabilizers to find one that provides better steric or electrostatic repulsion.- Optimize the stirring speed and temperature during nanoparticle formation. |
| Instability of the Conjugate During Formulation | - The ester bond in andrographolide is susceptible to hydrolysis, especially in alkaline conditions.[11] | - Maintain a slightly acidic pH (pH 3-5) during the formulation process, as andrographolide is most stable in this range.[11]- Avoid high temperatures for extended periods.- Perform stability studies of the conjugate under various formulation conditions to identify potential degradation. |
In Vitro & In Vivo Experiments
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low In Vitro Permeability (Caco-2 Assay) | - The conjugate may be a substrate for efflux transporters like P-glycoprotein.- Poor solubility of the conjugate in the assay medium.- Non-specific binding to the plate or cell monolayer.[12] | - Conduct bidirectional permeability studies (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio.- Include P-glycoprotein inhibitors (e.g., verapamil) to confirm efflux involvement.- Add a small percentage of a solubilizing agent like DMSO to the apical side and/or bovine serum albumin (BSA) to the basolateral side to improve recovery and mimic in vivo sink conditions.[12] |
| High Variability in In Vivo Pharmacokinetic Data | - Inconsistent dosing technique (oral gavage).- Variability in food intake among animals (can affect absorption).- Issues with blood sampling or sample processing. | - Ensure proper training and consistency in oral gavage administration.- Fast animals overnight before dosing to minimize variability in gastric emptying and food effects.[8]- Standardize blood collection times and sample handling procedures. |
| Poor Correlation Between In Vitro Dissolution and In Vivo Bioavailability | - The chosen in vitro dissolution medium does not reflect the in vivo conditions.- Involvement of active transport or significant first-pass metabolism in vivo that is not captured by simple dissolution tests. | - Use biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that mimic the fed and fasted states of the small intestine.- Supplement in vitro data with permeability assays (e.g., Caco-2) and in vitro metabolism studies to build a more complete picture. |
Data Presentation
Physicochemical and Pharmacokinetic Properties of Andrographolide (Reference)
Note: Specific quantitative data for the this compound conjugate are not available in the provided search results. The following data for the parent compound, andrographolide, are provided as a reference.
| Parameter | Value | Reference(s) |
| Aqueous Solubility | ~3.29 µg/mL | [1][3] |
| Log P | 2.632 | [1][3] |
| Absolute Oral Bioavailability (Rats) | 0.91% (at 20 mg/kg) - 2.67% | [2][3][8] |
| Cmax (Rats, 20 mg/kg oral) | 1.27 µg/mL | [6] |
| Tmax (Rats, 20 mg/kg oral) | 2.41 h | [6] |
| AUC (Rats, 20 mg/kg oral) | 8.34 µg·h/mL | [6] |
| Cmax (Humans, ~20 mg oral) | ~393 ng/mL | [8] |
| Tmax (Humans, ~20 mg oral) | 1.5 - 2 h | [8] |
Biological Effects of this compound Conjugate (AL-1) in a Diabetic Rat Model
| Treatment Group | Dose (mg/kg) | Effect on Blood Glucose | Effect on Serum Insulin | Reference(s) |
| AL-1 | 20 | -32.5% | -23.31% | [4] |
| AL-1 | 40 | -44.4% | -34.07% | [4] |
| AL-1 | 80 | -65.0% | -37.37% | [4] |
| Andrographolide | 50 | -32.3% | Not specified | [4] |
| Glibenclamide | 1.2 | Similar to 80 mg/kg AL-1 | Not specified | [4] |
Experimental Protocols
Preparation of this compound Conjugate-Loaded Nanoparticles by Nanoprecipitation
Objective: To encapsulate the this compound conjugate in polymeric nanoparticles to improve its solubility and provide controlled release.
Materials:
-
This compound conjugate
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone (or other suitable organic solvent like THF)
-
Polyvinyl alcohol (PVA) or another suitable surfactant (e.g., Poloxamer 188)
-
Deionized water
-
Magnetic stirrer
Protocol:
-
Prepare the Organic Phase: Dissolve a specific amount of the this compound conjugate and PLGA in acetone. For example, 5 mg of the conjugate and 50 mg of PLGA in 2 mL of acetone.
-
Prepare the Aqueous Phase: Prepare an aqueous solution of the surfactant. For example, a 1% w/v PVA solution in 20 mL of deionized water.
-
Nanoprecipitation: While stirring the aqueous phase on a magnetic stirrer at a constant speed (e.g., 600 rpm), add the organic phase dropwise using a syringe. Nanoparticles will form spontaneously.
-
Solvent Evaporation: Continue stirring the suspension overnight at room temperature in a fume hood to allow for the complete evaporation of the organic solvent.
-
Nanoparticle Collection: Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 30 minutes at 4°C).
-
Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water to remove any unencapsulated drug and excess surfactant. Repeat the centrifugation and washing steps twice.
-
Resuspension or Lyophilization: Resuspend the final nanoparticle pellet in a suitable medium for immediate use or lyophilize for long-term storage.
In Vitro Permeability Assessment using Caco-2 Cell Monolayers
Objective: To determine the apparent permeability coefficient (Papp) of the this compound conjugate across a model of the intestinal epithelium.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS) or Ringers buffer
-
Lucifer yellow (for monolayer integrity testing)
-
Analytical method for conjugate quantification (e.g., UPLC-MS/MS)
Protocol:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture the cells for 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: Before the transport study, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by determining the permeability of a paracellular marker like Lucifer yellow. Only use monolayers with acceptable TEER values (typically >200 Ω·cm²).[6]
-
Transport Study (Apical to Basolateral): a. Wash the cell monolayers with pre-warmed HBSS. b. Add fresh HBSS to the basolateral (receiver) compartment. c. Add the dosing solution of the this compound conjugate in HBSS to the apical (donor) compartment. d. Incubate the plate at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral compartment and replace with an equal volume of fresh HBSS. f. At the end of the experiment, take a sample from the apical compartment.
-
Sample Analysis: Analyze the concentration of the conjugate in all samples using a validated analytical method.
-
Calculate Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug appearance in the receiver compartment.
-
A is the surface area of the Transwell membrane.
-
C0 is the initial concentration in the donor compartment.
-
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC) of the this compound conjugate after oral administration.
Materials:
-
Sprague-Dawley or Wistar rats (male, 200-250 g)
-
Formulation of the this compound conjugate (e.g., suspension in 0.5% CMC)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
Analytical method for conjugate quantification in plasma
Protocol:
-
Animal Acclimatization and Fasting: Acclimatize the rats for at least one week. Fast the animals overnight (12-18 hours) before the experiment, with free access to water.[8]
-
Dosing: Administer a single oral dose of the conjugate formulation to each rat via oral gavage. Record the exact time of administration.
-
Blood Sampling: Collect blood samples (approximately 200 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.[7]
-
Plasma Preparation: Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of the conjugate in the plasma samples using a validated analytical method.
-
Pharmacokinetic Analysis: Plot the plasma concentration versus time data for each animal. Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, etc.) using non-compartmental analysis software.
Visualizations
Signaling Pathway
Caption: NF-κB signaling pathway and the inhibitory action of this compound Conjugate (AL-1).
Experimental Workflow
Caption: General experimental workflow for enhancing and evaluating the bioavailability of the conjugate.
References
- 1. Andrographolide: its pharmacology, natural bioavailability and current approaches to increase its content in andrographis paniculata - MedCrave online [medcraveonline.com]
- 2. Strategies for formulation development of andrographolide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Andrographis paniculata Formulations: Impact on Diterpene Lactone Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hypoglycemic and beta cell protective effects of andrographolide analogue for diabetes treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Pharmacokinetic and oral bioavailability of andrographolide from Andrographis paniculata fixed combination Kan Jang in rats and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Permeability of lipophilic compounds in drug discovery using in-vitro human absorption model, Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ijpbs.com [ijpbs.com]
Andrographolide-Lipoic Acid Conjugate: Technical Support Center
This technical support center provides guidance on the stability and storage of Andrographolide-Lipoic Acid (ALA) conjugate, addressing common issues researchers, scientists, and drug development professionals may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for the this compound (ALA) conjugate?
A1: While specific long-term stability studies on the ALA conjugate are not extensively available in published literature, based on the stability profiles of its constituent molecules, andrographolide (B1667393) and lipoic acid, the following storage conditions are recommended to minimize degradation:
-
Temperature: Store at or below -20°C for long-term storage. For short-term storage (a few days), refrigeration at 2-8°C may be acceptable, but validation is recommended.
-
Light: Protect from light. Both andrographolide and lipoic acid can be light-sensitive. Use amber vials or wrap containers in aluminum foil.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, particularly of the lipoic acid moiety.
-
Form: Store as a dry powder if possible. Solutions, especially in protic or aqueous solvents, are more prone to degradation.
Q2: What is the expected stability of the ALA conjugate in different solvents?
A2: Specific stability data for the ALA conjugate in various solvents is limited. However, based on the properties of andrographolide, which contains a hydrolyzable ester group, stability is expected to be solvent-dependent.[1] Andrographolide is more stable in chloroform (B151607) than in aqueous solutions.[1] For the ALA conjugate, which is also an ester, it is advisable to use aprotic, anhydrous solvents like DMSO, DMF, or acetonitrile (B52724) for stock solutions. Prepare aqueous solutions fresh before each experiment.
Q3: How does pH affect the stability of the ALA conjugate?
A3: The stability of the ALA conjugate is significantly influenced by pH due to the ester linkage between andrographolide and lipoic acid, as well as the inherent pH sensitivity of andrographolide. Andrographolide is most stable in a pH range of 3-5.[1] It is unstable in alkaline conditions, with instability increasing as the pH rises.[1] Acidic conditions can also lead to degradation, though generally to a lesser extent than basic conditions.[2][3] Therefore, it is critical to maintain a slightly acidic to neutral pH (ideally pH 3-5) for any aqueous buffers used with the ALA conjugate.
Q4: What are the primary degradation pathways for the ALA conjugate?
A4: The primary degradation pathways for the ALA conjugate are expected to involve the hydrolysis of the ester bond linking andrographolide and lipoic acid, and the degradation of the individual molecules.
-
Ester Hydrolysis: This is a major anticipated degradation route, leading to the formation of free andrographolide and lipoic acid. This reaction is catalyzed by both acidic and basic conditions.
-
Andrographolide Degradation: Andrographolide itself can undergo degradation through isomerization and hydrolysis of its lactone ring, especially under basic conditions.[2]
-
Lipoic Acid Degradation: The dithiolane ring of lipoic acid is susceptible to oxidation and reduction reactions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity of the ALA conjugate over time. | Degradation of the conjugate due to improper storage (temperature, light, oxygen exposure). | Store the conjugate at -20°C or lower, protected from light, and under an inert atmosphere. Prepare fresh solutions for each experiment. |
| Repeated freeze-thaw cycles of stock solutions. | Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. | |
| Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | Presence of degradation products such as free andrographolide, lipoic acid, or isomers of andrographolide. | Confirm the identity of the unexpected peaks using mass spectrometry and by running standards of potential degradation products. Optimize storage and handling procedures to minimize degradation. |
| Impurities from the synthesis or purification process. | Review the synthesis and purification protocol. Re-purify the conjugate if necessary. | |
| Inconsistent experimental results. | Instability of the conjugate in the experimental buffer or media. | Check the pH of your experimental solutions; andrographolide is most stable at pH 3-5.[1] Consider performing a time-course stability study of the conjugate in your specific experimental medium. |
| Degradation of the conjugate during the experiment (e.g., due to prolonged incubation at elevated temperatures). | Minimize incubation times at elevated temperatures whenever possible. Include appropriate controls to assess the stability of the conjugate over the experimental duration. |
Data Presentation
Table 1: Stability of Andrographolide Under Various pH Conditions
| pH | Temperature (°C) | Rate Constant (k) (day⁻¹) | Shelf-life (t₉₀%) | Reference |
| 2.0 | 25 | 6.5 x 10⁻⁵ | Not specified | |
| 6.0 | 25 | 2.5 x 10⁻³ | Not specified | |
| 8.0 | 25 | 9.9 x 10⁻² | Not specified |
Note: This data is for andrographolide, not the ALA conjugate. The ester linkage in the conjugate may alter its stability profile.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Andrographolide Analysis
This protocol is for the analysis of andrographolide and can be adapted to monitor the stability of the ALA conjugate by observing the appearance of the andrographolide degradation peak.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A mixture of methanol (B129727) and water (e.g., 60:40 v/v).
-
Detection Wavelength: 223 nm.
-
Procedure:
-
Prepare standard solutions of andrographolide in methanol at known concentrations.
-
Prepare samples of the ALA conjugate in a suitable solvent.
-
Inject the standards and samples into the HPLC system.
-
Monitor the chromatogram for the andrographolide peak and any new peaks that may indicate degradation products.
-
Quantify the amount of free andrographolide to assess the extent of conjugate degradation.
-
Visualizations
References
Technical Support Center: Optimizing Andrographolide-Lipoic Acid Synthesis
Welcome to the technical support center for the synthesis of Andrographolide-Lipoic Acid conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction yields and troubleshooting common issues encountered during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound conjugate (AL-1)?
A1: The most prevalent and effective method for conjugating andrographolide (B1667393) with lipoic acid is through an esterification reaction. Specifically, the Steglich esterification is widely employed due to its mild reaction conditions, which are suitable for structurally complex and sensitive molecules like andrographolide.[1][2] This method utilizes a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP).[1][3]
Q2: At which position on the andrographolide molecule does the esterification with lipoic acid occur?
A2: The conjugation of lipoic acid to andrographolide typically occurs at the C-14 hydroxyl group, forming 14-α-Lipoic acid-3,19-dihydroxyandrographolide, also known as AL-1.[4]
Q3: What are the main challenges in the synthesis of this compound?
A3: The primary challenges include achieving a high yield, minimizing side reactions, and effectively purifying the final product. A common side reaction in DCC-mediated couplings is the formation of an N-acylurea byproduct, which can reduce the yield and complicate the purification process.[2] Additionally, the solubility of reactants and the stability of the andrographolide molecule under reaction conditions can impact the overall efficiency of the synthesis.
Q4: How can the final product, this compound, be purified?
A4: Purification is typically achieved through chromatographic techniques. Column chromatography is a common method for separating the desired product from unreacted starting materials, the carbodiimide urea (B33335) byproduct (e.g., dicyclohexylurea - DCU), and other impurities.[3] High-Performance Liquid Chromatography (HPLC) can be used for both analytical quantification and preparative purification to achieve high purity of the final conjugate.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction due to insufficient activation of the carboxylic acid. | - Ensure lipoic acid, DCC/EDC, and DMAP are of high purity and anhydrous. - Increase the molar equivalents of the coupling agent (DCC/EDC) and catalyst (DMAP). - Extend the reaction time. |
| Degradation of starting materials or product. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Ensure the reaction temperature is controlled, as excessive heat can lead to degradation. | |
| Formation of N-acylurea Byproduct | Slow reaction of the activated intermediate with the alcohol (andrographolide). | - Increase the concentration of DMAP, which acts as an acyl transfer agent and suppresses the formation of N-acylurea.[2] - Add the alcohol (andrographolide) to the reaction mixture before the coupling agent (DCC/EDC). |
| Difficulty in Purifying the Product | The byproduct dicyclohexylurea (DCU) is co-eluting with the product. | - DCU is sparingly soluble in many organic solvents. After the reaction, it can often be removed by filtration. - Optimize the solvent system for column chromatography to improve the separation between the product and DCU. |
| Multiple spots on TLC, indicating a mixture of products. | - This could be due to side reactions or incomplete conversion. Re-evaluate the reaction conditions (temperature, time, stoichiometry). - Consider using protecting groups for other reactive hydroxyl groups on the andrographolide molecule if esterification is occurring at unintended sites. | |
| Inconsistent Results | Variability in reagent quality or reaction setup. | - Use freshly opened or properly stored anhydrous solvents and reagents. - Ensure consistent stirring and temperature control throughout the reaction. |
Experimental Protocols
General Protocol for Steglich Esterification of Andrographolide with Lipoic Acid
This protocol is a general guideline based on the principles of Steglich esterification for natural products.[1][2][3] Researchers should optimize the specific conditions for their experimental setup.
Materials:
-
Andrographolide
-
α-Lipoic Acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or another suitable aprotic solvent
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve α-lipoic acid (1.2-1.5 equivalents) and a catalytic amount of DMAP (0.1-0.2 equivalents) in anhydrous DCM.
-
Add andrographolide (1 equivalent) to the solution and stir until dissolved.
-
Cool the reaction mixture to 0°C in an ice bath.
-
In a separate container, dissolve DCC or EDC (1.2-1.5 equivalents) in a small amount of anhydrous DCM.
-
Slowly add the DCC/EDC solution to the reaction mixture dropwise while maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) if DCC was used.
-
Wash the filtrate with a mild acid (e.g., 5% HCl) and then with a saturated sodium bicarbonate solution to remove unreacted starting materials and byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).
-
Characterize the purified product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, and HPLC).
Data on Yield Optimization
| Parameter | Condition A | Condition B | Expected Outcome on Yield |
| Coupling Agent | DCC | EDC | EDC can sometimes lead to easier purification as the urea byproduct is water-soluble. Yields are generally comparable. |
| Molar Ratio (Lipoic Acid:Andrographolide) | 1.1 : 1 | 1.5 : 1 | Using a slight excess of the carboxylic acid can drive the reaction to completion and improve yield. |
| DMAP (equivalents) | 0.1 | 0.5 | A higher concentration of DMAP can accelerate the reaction and minimize the formation of N-acylurea, thus increasing the yield.[2] |
| Reaction Temperature | 0°C to Room Temperature | Room Temperature | Starting the reaction at a lower temperature can help control the initial exothermic reaction and potentially reduce side product formation. |
| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) | DCM is a common choice for these reactions. The optimal solvent may depend on the solubility of the specific reactants. |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Logical flow for troubleshooting low synthesis yield.
Caption: Key pathways in the Steglich esterification of andrographolide.
References
- 1. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Steglich Esterification [organic-chemistry.org]
- 3. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Andrographolide-Lipoic Acid Conjugate Dose-Response Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with andrographolide-lipoic acid (AL-1) conjugates. The information is designed to assist in the optimization of dose-response curves and to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary signaling pathways modulated by the this compound conjugate (AL-1)?
A1: The this compound conjugate, AL-1, has been shown to modulate several key signaling pathways, combining the effects of its parent compounds. The primary pathways include the down-regulation of the NF-κB signaling pathway, which is crucial in inflammatory responses, and the upregulation of the Nrf2 signaling pathway, which is involved in the antioxidant response.[1] Andrographolide (B1667393) itself is known to inhibit pathways such as NF-κB, HIF-1, JAK/STAT, PI3K/AKT, and MAPK.[2][3][4] Lipoic acid influences AMPK, insulin (B600854) signaling, and also modulates NF-κB and Nrf2.[5][6][7]
Q2: What is a typical starting dose range for in vivo experiments with AL-1?
A2: Based on studies in diabetic animal models, a common dose range for oral administration of AL-1 is between 20 mg/kg and 80 mg/kg body weight.[8][9] Significant hypoglycemic effects have been observed within this range. For instance, in alloxan-induced diabetic mice, doses of 20, 40, and 80 mg/kg resulted in a dose-dependent decrease in blood glucose.[9]
Q3: What concentrations of AL-1 are effective in in vitro cell culture experiments?
A3: For in vitro studies, effective concentrations of an this compound conjugate have been reported in the micromolar and even nanomolar range. One study on a pancreatic cell line demonstrated a dose-dependent increase in ROS levels with concentrations of 0.01 µM, 0.1 µM, and 1 µM, which in turn upregulated antioxidant protein expression.[10]
Q4: How does the bioactivity of the AL-1 conjugate compare to its parent compounds, andrographolide and lipoic acid?
A4: The AL-1 conjugate has been shown to be more potent than andrographolide alone in certain contexts. For example, at an equimolar dose, AL-1 (80 mg/kg) demonstrated a significantly greater blood glucose-lowering effect (65% reduction) compared to andrographolide (50 mg/kg, 32.3% reduction) in diabetic mice.[9] This suggests that the conjugation of lipoic acid enhances the therapeutic effects of andrographolide.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in dose-response data | Inconsistent drug formulation or administration; biological variability in animal models; cellular passage number and confluency in in vitro assays. | Ensure consistent and homogenous preparation of the AL-1 solution for each experiment. Standardize administration techniques (e.g., gavage volume, speed). For in vivo studies, use age- and weight-matched animals. For in vitro work, maintain consistent cell culture conditions and use cells within a narrow passage number range. |
| Lack of a clear dose-dependent effect | The tested dose range may be too narrow or outside the effective window (either too low or too high, leading to saturation or toxicity). The experimental endpoint may not be sensitive to AL-1 modulation. | Broaden the range of concentrations/doses tested, including logarithmic dilutions. Consider both lower (nanomolar for in vitro) and higher doses. Verify that the chosen assay is appropriate for assessing the activity of AL-1 on the targeted pathway. |
| Unexpected cytotoxicity at higher doses | Off-target effects or cellular stress induced by high concentrations of the conjugate. | Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the toxic concentration range. Select doses for functional assays that are well below the toxic threshold. |
| Inconsistent results between in vitro and in vivo studies | Differences in drug metabolism, bioavailability, and pharmacokinetics between a cell culture environment and a whole organism. | Consider the metabolic stability of the AL-1 conjugate. The low water solubility of andrographolide can also impact bioavailability.[10] While the conjugate may show high potency in vitro, its in vivo efficacy will be influenced by these factors. |
Quantitative Data Summary
Table 1: In Vivo Dose-Response of AL-1 in Diabetic Animal Models
| Animal Model | Dose (Oral) | Effect | Reference |
| Alloxan-induced diabetic mice | 20 mg/kg | 32.5% decrease in blood glucose | [9] |
| Alloxan-induced diabetic mice | 40 mg/kg | 44.4% decrease in blood glucose | [9] |
| Alloxan-induced diabetic mice | 80 mg/kg | 65.0% decrease in blood glucose | [9] |
| High-fat diet/streptozocin-induced diabetic rats | 20 mg/kg | 13.25% decrease in blood glucose | [8] |
| High-fat diet/streptozocin-induced diabetic rats | 40 mg/kg | 15.13% decrease in blood glucose | [8] |
| High-fat diet/streptozocin-induced diabetic rats | 80 mg/kg | 21.81% decrease in blood glucose | [8] |
Table 2: In Vitro Dose-Response of this compound Conjugate
| Cell Line | Concentration | Effect | Reference |
| RIN-mβ (pancreatic beta-cell line) | 0.01 - 1 µM | Dose-dependent increase in ROS levels and subsequent upregulation of antioxidant proteins (Trx1, Prx1, Prx5, HO-1, SOD1, SOD2). | [10] |
Experimental Protocols
Protocol 1: General Method for In Vivo Dose-Response Study in a Diabetic Mouse Model
-
Animal Model: Induce diabetes in mice (e.g., C57BL/6) using a standard method such as alloxan (B1665706) or streptozotocin (B1681764) injection.
-
Grouping: Divide the diabetic animals into several groups: a vehicle control group and multiple AL-1 treatment groups at varying doses (e.g., 20, 40, 80 mg/kg). A positive control group (e.g., glibenclamide) can also be included.
-
Drug Administration: Prepare the AL-1 conjugate in a suitable vehicle (e.g., DMSO and Tween 80 in saline). Administer the assigned dose orally once daily for a specified period (e.g., 6 days).
-
Monitoring: Measure fasting blood glucose levels at baseline and at regular intervals throughout the treatment period.
-
Endpoint Analysis: At the end of the study, collect blood to measure serum insulin levels. Tissues such as the pancreas and soleus muscle can be harvested for histological analysis or Western blotting to assess beta-cell mass and GLUT4 translocation, respectively.
Visualizations
Caption: Key signaling pathways inhibited by Andrographolide.
Caption: Signaling pathways modulated by Lipoic Acid.
Caption: Workflow for in vivo dose-response optimization.
References
- 1. Protective effects of andrographolide derivative AL-1 on high glucose-induced oxidative stress in RIN-m cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting signaling pathways with andrographolide in cancer therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting signaling pathways with andrographolide in cancer therapy (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Lipoic acid? [synapse.patsnap.com]
- 6. Lipoic acid: energy metabolism and redox regulation of transcription and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipoic Acid | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 8. Andrographolide derivative AL-1 improves insulin resistance through down-regulation of NF-κB signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hypoglycemic and beta cell protective effects of andrographolide analogue for diabetes treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Andrographolide, A Natural Antioxidant: An Update [mdpi.com]
Challenges in oral administration of Andrographolide compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the oral administration of Andrographolide (B1667393) and its compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing very low plasma concentrations of Andrographolide in our animal models after oral gavage. What are the potential reasons?
A1: Low plasma concentrations of Andrographolide following oral administration are a well-documented challenge. The primary reasons include:
-
Poor Aqueous Solubility: Andrographolide is a lipophilic molecule with very low water solubility (approximately 3.29 µg/mL), which limits its dissolution in the gastrointestinal fluids, a prerequisite for absorption.[1][2][3][4]
-
Low Oral Bioavailability: Consequently, its oral bioavailability is very low, reported to be around 2.67% in rats.[2][3][4][5]
-
Extensive First-Pass Metabolism: Andrographolide undergoes significant metabolism in the intestine and liver before it can reach systemic circulation.[2][3][4] This biotransformation often involves sulfation and glucuronidation.[2]
-
P-glycoprotein (P-gp) Efflux: Andrographolide is a substrate for the P-gp efflux pump, which actively transports the compound back into the intestinal lumen, further reducing its net absorption.[2][5]
-
Rapid Excretion: The compound is also subject to rapid elimination from the body.[1][6]
Q2: Our Andrographolide formulation appears to be unstable in simulated intestinal fluid. How can we address this?
A2: Andrographolide is known to be unstable and can undergo hydrolysis in weak alkaline environments, similar to the conditions in the small intestine.[3][4] To mitigate this, consider the following formulation strategies:
-
pH-sensitive Nanoparticles: Encapsulating Andrographolide in pH-sensitive polymeric nanoparticles can protect it from the alkaline pH of the intestine and facilitate its release at the desired absorption site.[1][6][7]
-
Solid Lipid Nanoparticles (SLNs): SLNs can encapsulate and protect the drug from chemical degradation in the GI tract.[8]
-
Coating: Applying an enteric coating to your formulation (e.g., tablets or pellets) can prevent the release of Andrographolide in the stomach and delay it until it reaches the more neutral to alkaline environment of the small intestine, though the inherent instability in the latter remains a challenge to be addressed by the core formulation.
Q3: We are struggling to achieve a consistent and reproducible pharmacokinetic profile for Andrographolide in our preclinical studies. What factors could be contributing to this variability?
A3: High variability in the pharmacokinetics of Andrographolide is a common issue.[1] Several factors can contribute to this:
-
Formulation-Dependent Absorption: The absorption of Andrographolide is highly dependent on the formulation used. Differences in particle size, excipients, and manufacturing processes can lead to significant variations in dissolution and absorption.
-
Physiological Variability: Intersubject variability in gastrointestinal pH, motility, and metabolic enzyme activity can all impact the absorption and metabolism of Andrographolide.
-
Food Effects: The presence or absence of food can alter the gastrointestinal environment and potentially affect the dissolution and absorption of your formulation. It is crucial to standardize feeding protocols in your animal studies.
-
Non-linear Bioavailability: Studies have shown a non-linear relationship between the dose of Andrographolide administered and its plasma concentration, suggesting that absorption and/or elimination processes may be saturable.[9][10][11]
Q4: What are the most promising strategies to enhance the oral bioavailability of Andrographolide?
A4: Several formulation strategies have shown success in improving the oral bioavailability of Andrographolide:
-
Nanotechnology-based Delivery Systems: This is a broad and effective approach. Specific examples include:
-
Nanoemulsions/Self-Microemulsifying Drug Delivery Systems (SMEDDS): These lipid-based formulations can significantly enhance the solubility and dissolution of Andrographolide.[1][6][8][12] Liquid and pelletized SMEDDS have been shown to increase bioavailability by up to 26-fold.[7]
-
Nanoparticles and Nanosuspensions: Reducing the particle size to the nanometer range increases the surface area for dissolution.[1][6][13]
-
Liposomes and Solid Lipid Nanoparticles (SLNs): These can encapsulate Andrographolide, protecting it from degradation and enhancing its absorption.[6][8][13]
-
-
Solid Dispersions: Dispersing Andrographolide in a hydrophilic carrier at a molecular level can improve its dissolution rate.[1][6]
-
Use of Bioenhancers: Co-administration with bioenhancers like piperine (B192125) can inhibit P-gp efflux and metabolic enzymes, thereby increasing systemic exposure.[14]
-
Cyclodextrin (B1172386) Complexation: Encapsulating Andrographolide within cyclodextrin molecules can enhance its aqueous solubility.[13][14]
Quantitative Data on Bioavailability Enhancement
| Formulation Strategy | Key Components/Method | Fold Increase in Bioavailability (Relative to unformulated drug/extract) | Animal Model | Reference |
| Nanoemulsion (NE) | α-tocopherol, ethanol (B145695), Cremophor EL, water via high-pressure homogenization | 5.94 | Rats | [12] |
| Self-Microemulsifying Drug Delivery System (SMEDDS) - Liquid | Capryol 90, Cremophor RH 40, Labrasol | 9 | Rats | [7] |
| Self-Microemulsifying Drug Delivery System (SMEDDS) - Pellets | Liquid SMEDDS adsorbed onto colloidal silicon dioxide and microcrystalline cellulose | 26 | Rats | [7] |
| pH-sensitive Nanoparticles | Eudragit® EPO via nanoprecipitation | 2.2 | Rats | [7] |
| Solid Dispersion | Not specified | ~5 (in saturation solubility) | In vitro | [12] |
| Co-administration with Solubilizer and Bioenhancer | Sodium dodecyl sulfate (B86663) (SDS) and piperine | ~2 | Beagle Dogs | [14] |
| β-cyclodextrin Complexation | β-cyclodextrin | ~1.3 | Beagle Dogs | [14] |
Experimental Protocols
Protocol 1: Preparation of Andrographolide-Loaded Nanoemulsion
-
Objective: To prepare a stable nanoemulsion formulation to enhance the oral bioavailability of Andrographolide.
-
Materials: Andrographolide, α-tocopherol (oil phase), ethanol (co-surfactant), Cremophor EL (surfactant), deionized water (aqueous phase).
-
Methodology (High-Pressure Homogenization):
-
Dissolve Andrographolide in a mixture of α-tocopherol and ethanol.
-
Add Cremophor EL to the oil phase and mix thoroughly.
-
Slowly add the aqueous phase to the oil phase under constant stirring to form a coarse emulsion.
-
Homogenize the coarse emulsion using a high-pressure homogenizer at a specified pressure (e.g., 1000 bar) for a set number of cycles (e.g., 5-10 cycles) to obtain a translucent nanoemulsion.
-
Characterize the resulting nanoemulsion for droplet size, polydispersity index, zeta potential, and drug content.[12]
-
Protocol 2: Everted Rat Gut Sac Permeability Assay
-
Objective: To evaluate the ex vivo intestinal permeability of an Andrographolide formulation.
-
Materials: Male Sprague-Dawley rats, Krebs-Ringer buffer, Andrographolide formulation, analytical standards.
-
Methodology:
-
Fast rats overnight with free access to water.
-
Euthanize the rats and isolate the small intestine (duodenum, jejunum, ileum).
-
Gently flush the intestinal segments with ice-cold Krebs-Ringer buffer.
-
Evert each intestinal segment using a glass rod.
-
Ligate one end of the everted sac and fill it with a known volume of fresh Krebs-Ringer buffer.
-
Ligate the other end to form a sac.
-
Incubate the sacs in a bath containing the Andrographolide formulation in Krebs-Ringer buffer, maintained at 37°C and aerated with 95% O2/5% CO2.
-
At predetermined time points, collect samples from the serosal side (inside the sac).
-
Analyze the concentration of Andrographolide in the samples using a validated HPLC method.
-
Calculate the apparent permeability coefficient (Papp).[5][12]
-
Visualizations
References
- 1. Andrographis paniculata Formulations: Impact on Diterpene Lactone Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Strategies for formulation development of andrographolide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Poor oral bioavailability of a promising anticancer agent andrographolide is due to extensive metabolism and efflux by P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Andrographolide: its pharmacology, natural bioavailability and current approaches to increase its content in andrographis paniculata - MedCrave online [medcraveonline.com]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Non-linear oral bioavailability and clinical pharmacokinetics of high-dose Andrographis paniculata ethanolic extract: relevant dosage implications for COVID-19 treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Nanoemulsion as a strategy for improving the oral bioavailability and anti-inflammatory activity of andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jyoungpharm.org [jyoungpharm.org]
- 14. Enhancing oral bioavailability of andrographolide using solubilizing agents and bioenhancer: comparative pharmacokinetics of Andrographis paniculata formulations in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Andrographolide vs. Andrographolide-Lipoic Acid: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Andrographolide (B1667393), a labdane (B1241275) diterpenoid extracted from the medicinal plant Andrographis paniculata, has garnered significant attention for its wide array of pharmacological properties.[1][2][3] To enhance its therapeutic potential and overcome limitations such as poor solubility, researchers have synthesized various derivatives, including the promising Andrographolide-lipoic acid (AL-1) conjugate.[4][5][6] This guide provides a detailed comparison of the biological activities of Andrographolide and its lipoic acid conjugate, supported by experimental data, to aid in research and drug development.
I. Comparative Biological Activity
The conjugation of lipoic acid to Andrographolide has been shown to modulate its biological effects, particularly influencing its antioxidant, anti-inflammatory, and anticancer activities.
Anticancer Activity
Andrographolide exhibits cytotoxic effects against a variety of cancer cell lines.[7][8][9] The this compound conjugate has also demonstrated anticancer cytotoxicity, notably against human leukemia K562 cells, by inducing excessive production of reactive oxygen species (ROS), leading to DNA damage and mitochondria-facilitated apoptosis.[7]
Below is a summary of the half-maximal inhibitory concentration (IC50) values for Andrographolide across various cancer cell lines. Direct comparative IC50 data for AL-1 against the same cell lines is limited in the reviewed literature.
| Cell Line | Cancer Type | Andrographolide IC50 (µM) | Exposure Time (h) |
| MCF-7 | Breast Cancer | 63.19 ± 0.03 | 24 |
| 32.90 ± 0.02 | 48 | ||
| 31.93 ± 0.04 | 72 | ||
| MDA-MB-231 | Breast Cancer | 65 ± 0.02 | 24 |
| 37.56 ± 0.03 | 48 | ||
| 30.56 ± 0.03 | 72 | ||
| A375 | Malignant Melanoma | 12.07 | 48 |
| C8161 | Malignant Melanoma | 10.92 | 48 |
| THP-1 | Leukemia | 31 | Not Specified |
| H929 | Multiple Myeloma | 8 | Not Specified |
| HT-29 | Colon Cancer | Not Specified (Dose-dependent reduction) | Not Specified |
| SiHa | Cervical Cancer | 85.59 | 48 |
| CaSki | Cervical Cancer | 87.52 | 48 |
| C33A | Cervical Cancer | 96.05 | 48 |
| KB | Oral Cancer | 106.2 µg/ml | 24 |
Antioxidant Activity
Andrographolide itself possesses significant antioxidant properties by scavenging free radicals.[1] One study reported its IC50 value for scavenging DPPH radicals at 3.2 µg/mL.[1] The conjugation with alpha-lipoic acid, a known antioxidant, appears to enhance certain antioxidant mechanisms. In the RIN-m pancreatic cell line, the this compound conjugate was shown to increase the activities of crucial antioxidant enzymes, superoxide (B77818) dismutase (SOD) and catalase (CAT).[1][10]
| Compound | Assay | Model | Result |
| Andrographolide | DPPH radical scavenging | In vitro | IC50: 3.2 µg/mL |
| This compound (AL-1) | SOD and CAT activity | RIN-m cell line | Increased SOD and CAT activities |
| Andrographolide | ROS Generation | Murine RAW264.7 macrophages | Reduced ROS production at 10 and 30 µM |
| This compound (AL-1) | ROS Generation | RIN-mβ cell line | Increased ROS level in a dose-dependent manner (0.01–1 µM) after 1h |
Interestingly, while Andrographolide generally reduces ROS levels, the AL-1 conjugate has been observed to initially increase ROS levels at low concentrations, which may act as a trigger for the cell's own antioxidant defense systems.[10]
Anti-inflammatory Activity
Both Andrographolide and its derivatives are known for their potent anti-inflammatory effects.[5][11][12] Andrographolide has been shown to inhibit the production of key inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).[13] It also downregulates the expression of pro-inflammatory cytokines such as TNF-α and IL-6 by inhibiting the NF-κB signaling pathway.[5][13]
The this compound conjugate AL-1 has also demonstrated significant anti-inflammatory and cytoprotective effects, which are attributed to its antioxidative and anti-inflammatory activities.[6] It has been shown to down-regulate the NF-κB signaling pathway in high glucose-induced conditions.[6]
| Compound | Model | Key Findings |
| Andrographolide | LPS-induced RAW 264.7 cells | Potent inhibition of NO and TNF-α.[13] |
| Andrographolide | LPS and IFN-γ induced RAW264.7 cells | PGE2 Inhibition (IC50 = 8.8 µM).[13] |
| This compound derivatives (AL-2, AL-3, AL-4) | LPS-induced RAW 264.7 cells | Increased cell viability and inhibited NO release.[11] |
| This compound (AL-1) | High glucose-induced RIN-m cells | Suppressed phosphorylation of p65 and IκBα (NF-κB pathway).[6] |
II. Experimental Protocols
This section details the methodologies for the key experiments cited in the comparison.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of Andrographolide or this compound for specified time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, 3-(4,5-dimethylthiazole-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value is calculated.
DPPH Radical Scavenging Assay
-
Sample Preparation: Different concentrations of the test compounds (Andrographolide) are prepared in a suitable solvent (e.g., methanol).
-
Reaction Mixture: A solution of 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) in the same solvent is prepared.
-
Incubation: The test compounds are mixed with the DPPH solution and incubated in the dark at room temperature for a specified time.
-
Absorbance Measurement: The absorbance of the mixture is measured at a specific wavelength (e.g., 517 nm).
-
Calculation: The percentage of scavenging activity is calculated relative to a control (DPPH solution without the sample). The IC50 value is determined from the dose-response curve.
Nitric Oxide (NO) Inhibition Assay (Griess Assay)
-
Cell Culture and Stimulation: Macrophage cells (e.g., RAW 264.7) are seeded and stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compounds.
-
Supernatant Collection: After a 24-hour incubation period, the cell culture supernatant is collected.
-
Griess Reagent Addition: The supernatant is mixed with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
Incubation: The mixture is incubated at room temperature to allow for color development.
-
Absorbance Measurement: The absorbance is measured at approximately 540 nm.
-
Quantification: The concentration of nitrite (B80452) (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.
III. Signaling Pathways and Experimental Visualizations
The biological activities of Andrographolide and its derivatives are often mediated through complex signaling pathways.
Caption: Andrographolide's anti-inflammatory mechanism via NF-κB pathway inhibition.
Caption: Proposed antioxidant mechanism of AL-1 via the Nrf2 pathway.
Caption: General experimental workflow for the MTT cell viability assay.
IV. Conclusion
Andrographolide demonstrates broad-spectrum biological activity, particularly in the realms of cancer, inflammation, and oxidative stress. The synthesis of the this compound conjugate (AL-1) represents a strategic approach to potentially enhance these therapeutic properties. While direct comparative data is still emerging, available evidence suggests that AL-1 may offer advantages by modulating key cellular pathways, such as increasing the activity of intrinsic antioxidant enzymes and potently inhibiting inflammatory responses. The initial pro-oxidant effect of AL-1 at low doses also suggests a complex mechanism of action that could be harnessed for therapeutic benefit. Further head-to-head studies with standardized protocols are necessary to fully elucidate the comparative efficacy and mechanisms of Andrographolide versus its lipoic acid conjugate, which will be crucial for guiding future drug development efforts.
References
- 1. Andrographolide, A Natural Antioxidant: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Hypoglycemic and beta cell protective effects of andrographolide analogue for diabetes treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Therapeutic Potential of Andrographolide and Its Derivatives in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Andrographolide derivative AL-1 improves insulin resistance through down-regulation of NF-κB signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Andrographolide demonstrates anti-proliferative activity in oral cancer by promoting apoptosis, the programmed cell death process - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Andrographolide Exhibits Anticancer Activity against Breast Cancer Cells (MCF-7 and MDA-MB-231 Cells) through Suppressing Cell Proliferation and Inducing Cell Apoptosis via Inactivation of ER-α Receptor and PI3K/AKT/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Biological Evaluation of Andrographolide Derivatives as Anti-inflammatory Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Andrographolide, a natural anti-inflammatory agent: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The wide spectrum anti-inflammatory activity of andrographolide in comparison to NSAIDs: A promising therapeutic compound against the cytokine storm | PLOS One [journals.plos.org]
A Comparative Analysis of Andrographolide-Lipoic Acid and Metformin in Preclinical Diabetic Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of a novel compound, andrographolide-lipoic acid (AL-1), and the widely prescribed anti-diabetic drug, metformin (B114582), in preclinical models of diabetes. The following sections present quantitative data from various studies, detailed experimental methodologies, and visual representations of the key signaling pathways involved.
Executive Summary
Metformin, a biguanide, is a first-line therapy for type 2 diabetes, primarily acting by reducing hepatic glucose production and improving insulin (B600854) sensitivity. This compound (AL-1) is a synthetic conjugate of andrographolide (B1667393) and lipoic acid, two molecules with known anti-diabetic properties. Preclinical studies suggest that AL-1 exerts its hypoglycemic effects through multiple mechanisms, including protecting pancreatic β-cells, improving insulin sensitivity, and modulating inflammatory pathways. While direct head-to-head comparative studies are limited, this guide synthesizes available data to offer an objective overview of their performance in diabetic animal models.
Quantitative Data Comparison
The following tables summarize the quantitative effects of AL-1 and metformin on key diabetic parameters. It is crucial to note that the data are collated from different studies using varied experimental protocols, which may influence the results. Therefore, a direct comparison should be made with caution.
Table 1: Efficacy of this compound (AL-1) in High-Fat Diet/Streptozotocin-Induced Diabetic Rats
| Parameter | Diabetic Control | AL-1 (20 mg/kg) | AL-1 (40 mg/kg) | AL-1 (80 mg/kg) | Glibenclamide (1.2 mg/kg) |
| Blood Glucose Reduction (%) | - | 13.25 | 15.13 | 21.81 | Not Reported |
| Plasma Insulin Reduction (%) | - | 23.31 | 34.07 | 37.37 | Not Reported |
| HOMA-IR Reduction | - | Significant | Significant | Significant | Significant |
| Insulin Sensitivity Index (ISI) Increase (%) | - | 4.07 | 7.56 | 9.59 | 11.77 |
| Total Cholesterol (TC) Reduction (%) | - | Not Significant | Not Significant | 27.32 | Not Reported |
| Triglycerides (TG) Reduction (%) | - | Not Significant | Not Significant | 42.6 | Not Reported |
| Low-Density Lipoprotein (LDL-C) Reduction (%) | - | Not Significant | Not Significant | 27.78 | Not Reported |
| High-Density Lipoprotein (HDL-C) Increase (%) | - | Not Significant | Not Significant | 8.47 | Not Reported |
Data sourced from a 4-week study.[1]
Table 2: Efficacy of Andrographolide in High-Fructose-Fat-Fed Rats (Compared with Metformin)
| Parameter | Andrographolide (1.5 mg/kg, twice daily) | Andrographolide (4.5 mg/kg, twice daily) | Metformin (45 mg/kg, twice daily) |
| Preprandial Blood Glucose Reduction (%) | 33.29 ± 6.40 | 44.41 ± 7.40 | 45.24 ± 3.23 |
| Postprandial Blood Glucose Reduction (%) | 38.33 ± 10.90 | 62.31 ± 6.35 | 58.11 ± 4.04 |
Data sourced from a 5-day study.[2]
Table 3: Efficacy of Metformin in High-Fat Diet/Streptozotocin-Induced Diabetic Rats (Selected Studies)
| Study | Metformin Dose | Duration | Key Findings |
| Zhou et al. | 300 mg/kg | 8 weeks | Significant improvements in blood glucose and serum lipid levels.[3][4] |
| Liu et al. | 500 mg/kg | 6 weeks | Significantly lower body weight, LDL-C, and AUC for glucose compared to the high-fat diet group.[5] |
| Li et al. | Not Specified | From 3rd week onwards | Significantly decreased fasting blood glucose levels.[6] |
Experimental Protocols
This compound (AL-1) Study Protocol
-
Animal Model: Male Sprague-Dawley rats were used to establish a type 2 diabetic model.[1]
-
Induction of Diabetes: The rats were fed a high-fat diet for a period, followed by an intraperitoneal injection of a low dose of streptozotocin (B1681764) (STZ) to induce hyperglycemia.[1]
-
Treatment Groups: The diabetic rats were divided into several groups: a diabetic model group, three AL-1 treated groups (20, 40, and 80 mg/kg), and a positive control group treated with glibenclamide (1.2 mg/kg). A normal control group was also included.[1]
-
Duration: The treatment was administered orally once daily for 4 weeks.[1]
-
Parameters Measured: Blood glucose levels, plasma insulin, homeostasis model assessment of insulin resistance (HOMA-IR), insulin sensitivity index (ISI), and lipid profiles (TC, TG, LDL-C, HDL-C) were assessed.[1]
Metformin Study Protocol (General Representation)
-
Animal Model: Typically, Wistar or Sprague-Dawley rats are used.
-
Induction of Diabetes: A common method is the administration of a high-fat diet for several weeks to induce insulin resistance, followed by a single low-dose injection of streptozotocin (STZ) to partially damage pancreatic β-cells, mimicking type 2 diabetes.[3][7]
-
Treatment Groups: Diabetic rats are typically divided into a diabetic control group and a metformin-treated group. A non-diabetic control group is also maintained.
-
Dosage and Duration: Dosages can range from 50 mg/kg to 500 mg/kg per day, administered orally for a period of several weeks.[3][5]
-
Parameters Measured: Key parameters include fasting blood glucose, oral glucose tolerance tests (OGTT), insulin levels, HOMA-IR, and lipid profiles.
Signaling Pathways and Mechanisms of Action
This compound (AL-1)
AL-1 is believed to exert its anti-diabetic effects through a multi-pronged approach. It has been shown to protect pancreatic β-cells from high glucose-induced oxidative damage by down-regulating the NF-κB signaling pathway.[1][5] Additionally, AL-1 can stimulate the translocation of glucose transporter 4 (GLUT4) to the cell membrane in muscle tissue, thereby enhancing glucose uptake.[8][9]
Caption: Proposed mechanism of action for this compound (AL-1).
Metformin
The primary mechanism of metformin is the inhibition of hepatic gluconeogenesis, the process of glucose production in the liver.[1][3] It also increases insulin sensitivity in peripheral tissues like muscle and fat, leading to enhanced glucose uptake.[10] At the molecular level, metformin inhibits mitochondrial respiratory chain complex I, leading to the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.[1][3]
Caption: Key signaling pathway for Metformin's anti-diabetic action.
Conclusion
Based on the available preclinical data, both this compound and metformin demonstrate significant anti-diabetic effects. Metformin's efficacy is well-established, primarily through its action on hepatic glucose production and insulin sensitization. AL-1 presents a promising multi-target approach, showcasing hypoglycemic effects, β-cell protection, and insulin resistance improvement, potentially through the modulation of the NF-κB pathway and enhancement of GLUT4 translocation.
References
- 1. Andrographolide derivative AL-1 improves insulin resistance through down-regulation of NF-κB signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antidiabetic and antihiperlipidemic effect of Andrographis paniculata (Burm. f.) Nees and andrographolide in high-fructose-fat-fed rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of metformin on the glucose regulation, lipid levels and gut microbiota in high-fat diet with streptozotocin induced type 2 diabetes mellitus rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. europeanreview.org [europeanreview.org]
- 6. Metformin ameliorates diabetic nephropathy in a rat model of low-dose streptozotocin-induced diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modeling type 2 diabetes in rats using high fat diet and streptozotocin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Andrographolide, a New Hope in the Prevention and Treatment of Metabolic Syndrome [frontiersin.org]
- 10. Protective effects of andrographolide derivative AL-1 on high glucose-induced oxidative stress in RIN-m cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Andrographolide-Lipoic Acid (AL-1) vs. Alpha-Lipoic Acid (ALA): A Comparative Guide to Neuroprotection
For researchers and drug development professionals navigating the landscape of neuroprotective agents, understanding the comparative efficacy and mechanisms of novel compounds is paramount. This guide provides an objective comparison between the synthetic conjugate Andrographolide-Lipoic Acid (AL-1) and the well-established antioxidant Alpha-Lipoic Acid (ALA), focusing on their potential in neuroprotection. This analysis is based on available preclinical data, with a focus on quantitative outcomes and experimental methodologies.
Executive Summary
This compound (AL-1) is a novel conjugate created by covalently linking andrographolide (B1667393) with alpha-lipoic acid.[1][2] Preclinical studies demonstrate that AL-1 exerts significant neuroprotective effects in cellular and animal models of Parkinson's disease.[1][2] Its mechanism of action involves potent anti-oxidative and anti-inflammatory activities, primarily through the inhibition of the NF-κB signaling pathway.[1][2]
Alpha-Lipoic Acid (ALA) is a naturally occurring antioxidant known for its ability to scavenge free radicals, chelate metals, and modulate various signaling pathways, including those related to oxidative stress and inflammation.[3] It has been studied in various models of neurodegenerative diseases and has shown promise in mitigating neuronal damage.[3][4]
While direct comparative studies between AL-1 and ALA in the same experimental setup are limited, this guide synthesizes available data to provide a comparative overview of their neuroprotective potential.
Quantitative Data Comparison
The following tables summarize the key quantitative findings from preclinical studies on AL-1 and ALA in models of neurotoxicity. It is important to note that the data for AL-1 and ALA are derived from separate studies, and thus, direct comparisons should be interpreted with caution due to potential variations in experimental conditions.
Table 1: In Vitro Neuroprotection against MPP+-induced Neurotoxicity
| Parameter | Compound | Cell Line | Concentration | Result | Reference |
| Cell Viability | AL-1 | SH-SY5Y | 0.1, 1, 10 µM | Significantly prevented MPP+-induced cell death in a dose-dependent manner. | [1][2] |
| Cell Viability | Alpha-Lipoic Acid | NSC34 | 10, 50, 100 µM | Prevented mutant hSOD1 or H2O2 induced decreases in cell viability. | [4] |
| NF-κB Activation | AL-1 | SH-SY5Y | 10 µM | Inhibited MPP+-induced phosphorylation of NF-κB p65. | [1][2] |
| NF-κB Activation | Alpha-Lipoic Acid | Microglia | Not Specified | Blocked nuclear factor-κB activation. | [3] |
Table 2: In Vivo Neuroprotection in MPTP-induced Mouse Model of Parkinson's Disease
| Parameter | Compound | Dosage | Result | Reference |
| TH-positive Neurons | AL-1 | 50 mg/kg | Rescued MPTP-induced loss of tyrosine hydroxylase (TH)-positive neurons. | [1][2] |
| Behavioral Impairment | AL-1 | 50 mg/kg | Improved behavioral impairment in pole and rotarod tests. | [1][2] |
| Striatal Dopamine (B1211576) | AL-1 | 50 mg/kg | Elevated striatal levels of dopamine and its metabolites. | [1][2] |
| Oxidative Stress | AL-1 | 50 mg/kg | Lowered nitric oxide and malondialdehyde levels; increased superoxide (B77818) dismutase level. | [1][2] |
| Oxidative Stress | Alpha-Lipoic Acid | Not Specified | Significantly reduced lipid peroxidation levels and recovered catalase activity. | [3] |
Signaling Pathways and Mechanisms of Action
Both AL-1 and ALA exert their neuroprotective effects through the modulation of key signaling pathways involved in oxidative stress and inflammation.
This compound (AL-1): The primary mechanism identified for AL-1 is the inhibition of the NF-κB signaling pathway.[1][2] By preventing the phosphorylation of the p65 subunit of NF-κB, AL-1 suppresses the transcription of pro-inflammatory genes and reduces the production of inflammatory mediators. This anti-inflammatory action, combined with its antioxidant properties, contributes to its neuroprotective effects.
Alpha-Lipoic Acid (ALA): ALA's neuroprotective mechanism is multifaceted. It is a potent antioxidant that can directly scavenge reactive oxygen species.[3] Additionally, it has been shown to modulate several signaling pathways, including the ERK/Akt pathway, which is involved in cell survival and antioxidant responses.[4] Like AL-1, ALA can also inhibit the activation of NF-κB, thereby reducing neuroinflammation.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.
In Vitro Model of Neurotoxicity
-
Cell Culture: Human neuroblastoma SH-SY5Y cells were cultured in DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.[1]
-
MPP+ Treatment: To induce neurotoxicity, SH-SY5Y cells were treated with 1-methyl-4-phenylpyridinium (MPP+) at a concentration of 1 mM for 24 hours.[1]
-
Drug Treatment: Cells were pre-treated with AL-1 (0.1, 1, or 10 µM) for 2 hours before the addition of MPP+.[1]
-
Cell Viability Assay: Cell viability was assessed using the MTT assay. Briefly, MTT solution was added to each well and incubated for 4 hours. The formazan (B1609692) crystals were then dissolved in DMSO, and the absorbance was measured at 570 nm.[1]
-
Western Blot Analysis: To determine the levels of phosphorylated NF-κB p65, total protein was extracted from the cells, separated by SDS-PAGE, and transferred to a PVDF membrane. The membrane was then incubated with primary antibodies against phospho-p65 and total p65, followed by a horseradish peroxidase-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence detection kit.[1]
In Vivo Model of Parkinson's Disease
-
Animals: Male C57BL/6 mice were used for the in vivo experiments. All animal procedures were approved by the Institutional Animal Care and Use Committee.[1]
-
MPTP Administration: To induce a Parkinson's disease-like pathology, mice were administered 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) at a dose of 30 mg/kg/day for 5 consecutive days via intraperitoneal injection.[1]
-
Drug Treatment: AL-1 (50 mg/kg) was administered orally once daily for 5 days, starting 2 hours before the first MPTP injection.[1]
-
Behavioral Tests: Motor coordination and balance were assessed using the rotarod test and the pole test on the 7th day after the last MPTP injection.[1]
-
Immunohistochemistry: After the behavioral tests, mice were sacrificed, and brain tissues were collected. The substantia nigra sections were stained with an antibody against tyrosine hydroxylase (TH) to visualize dopaminergic neurons. The number of TH-positive neurons was counted using a microscope.[1]
-
HPLC-ECD Analysis: The levels of dopamine and its metabolites in the striatum were measured by high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[1]
Conclusion and Future Directions
The available evidence suggests that the this compound conjugate, AL-1, is a promising neuroprotective agent with potent anti-inflammatory and antioxidant properties demonstrated in preclinical models of Parkinson's disease.[1][2] Its mechanism of action, primarily through the inhibition of NF-κB, provides a strong rationale for its therapeutic potential.
Alpha-lipoic acid is also a well-documented neuroprotective compound with a broader range of mechanistic actions, including direct antioxidant effects and modulation of multiple signaling pathways.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Neuroprotective effects of the andrographolide analogue AL-1 in the MPP⁺/MPTP-induced Parkinson's disease model in vitro and in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. α-Lipoic acid attenuates oxidative stress and neurotoxicity via the ERK/Akt-dependent pathway in the mutant hSOD1 related Drosophila model and the NSC34 cell line of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antioxidant Mechanism of Andrographolide-Lipoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant properties of Andrographolide-lipoic acid (AL-1), a novel conjugate of Andrographolide (B1667393) and alpha-lipoic acid. Its performance is evaluated against its individual components and other established antioxidants, supported by experimental data and detailed protocols. The primary antioxidant mechanism of this compound is elucidated through its action on the Nrf2 signaling pathway.
Comparative Antioxidant Performance
The antioxidant capacity of this compound is compared with Andrographolide, alpha-lipoic acid, and the well-established antioxidant, Vitamin C. The following tables summarize the available quantitative data from various antioxidant assays.
Table 1: Direct Radical Scavenging Activity (DPPH Assay)
| Compound | IC50 Value (µg/mL) | Source |
| Andrographolide | 3.2 | [1] |
| Ascorbic Acid (Vitamin C) | 4.3 | [1] |
| Butylated Hydroxytoluene (BHT) | 5.8 | [1] |
| This compound | Data not available in the reviewed literature |
Note: A lower IC50 value indicates a higher radical scavenging activity.
Table 2: Cellular Antioxidant Activity - Enhancement of Endogenous Antioxidant Enzymes
| Compound | Effect on Antioxidant Enzyme Activity | Cell Line | Source |
| This compound (AL-1) | Increased activities of Superoxide (B77818) Dismutase (SOD) and Catalase (CAT) | RIN-m cells | |
| Andrographolide | Increased SOD and CAT activity | Rat articular chondrocytes | [1] |
Antioxidant Mechanism: The Nrf2 Signaling Pathway
This compound primarily exerts its antioxidant effects through an indirect mechanism by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.
Upon introduction of this compound, it is suggested that the conjugate induces a conformational change in Keap1, leading to the release of Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of several antioxidant genes. This binding initiates the transcription and subsequent translation of a suite of protective enzymes, including:
-
Superoxide Dismutase (SOD): Catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide.
-
Catalase (CAT): Decomposes hydrogen peroxide into water and oxygen.
-
Heme Oxygenase-1 (HO-1): An enzyme with antioxidant and anti-inflammatory properties.[2]
-
Thioredoxin-1 (Trx-1): A protein that plays a key role in redox signaling.[2]
This upregulation of endogenous antioxidant defenses fortifies the cell against oxidative stress.
Nrf2 Signaling Pathway Activation by this compound
References
Unveiling Potent Anti-Inflammatory Agents: A Comparative Analysis of Andrographolide Derivatives
Andrographolide (B1667393), a bioactive diterpenoid lactone isolated from Andrographis paniculata, has long been recognized for its anti-inflammatory properties. However, the quest for enhanced efficacy and improved pharmacokinetic profiles has led to the synthesis and evaluation of numerous andrographolide derivatives. This guide provides a comparative study of the anti-inflammatory activity of these derivatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in identifying promising next-generation anti-inflammatory drug candidates.
The anti-inflammatory effects of andrographolide and its derivatives are primarily attributed to their ability to modulate key signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2] These pathways play a crucial role in the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). By inhibiting these pathways, andrographolide derivatives can effectively suppress the inflammatory response.
Comparative Anti-Inflammatory Activity
The following tables summarize the in vitro anti-inflammatory activities of various andrographolide derivatives compared to the parent compound, andrographolide. The data highlights the structure-activity relationships and the superior potency of certain derivatives.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | IC50 (µM) | Reference |
| Andrographolide | 17.4 ± 1.1 | [3] |
| Andrographolide | 12.2 | [4] |
| Derivative 5 | 8.6 | [4] |
Table 2: Inhibition of NF-κB Transcriptional Activity in LPS/IFN-γ Stimulated RAW 264.7 Macrophages
| Compound | IC50 (µg/mL) | Reference |
| 14-Deoxy-14,15-dehydroandrographolide (5) | 2 | [5] |
| Derivative 11 | 2.2 | [5] |
| Derivative 12 | 2.4 | [5] |
Key Signaling Pathways in Inflammation
The anti-inflammatory action of andrographolide derivatives is intrinsically linked to their ability to interfere with pro-inflammatory signaling cascades. The NF-κB and MAPK pathways are central to this mechanism.
Experimental Protocols
To ensure reproducibility and facilitate comparative analysis, detailed methodologies for key in vitro anti-inflammatory assays are provided below.
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay quantifies the inhibitory effect of compounds on the production of nitric oxide, a key inflammatory mediator.
Protocol:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (andrographolide and its derivatives) and incubated for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response. A control group without LPS stimulation is also included.
-
Incubation: The plates are incubated for 24 hours.
-
Nitrite Measurement: After incubation, the cell supernatant is collected. The concentration of nitrite, a stable product of NO, is measured using the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine). The absorbance is read at 540 nm using a microplate reader.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is determined from the dose-response curve.
TNF-α and IL-6 Inhibition Assay
This enzyme-linked immunosorbent assay (ELISA) measures the reduction of pro-inflammatory cytokines TNF-α and IL-6 in cell culture supernatants.
Protocol:
-
Cell Culture and Seeding: Similar to the NO assay, RAW 264.7 cells are seeded in 96-well plates.
-
Treatment and Stimulation: Cells are pre-treated with test compounds for 1 hour, followed by stimulation with 1 µg/mL LPS for 24 hours.
-
Supernatant Collection: The cell culture supernatant is collected and centrifuged to remove any cellular debris.
-
ELISA: The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: The inhibitory effect of the compounds on TNF-α and IL-6 production is calculated, and IC50 values are determined.
Conclusion
The comparative analysis reveals that specific structural modifications to andrographolide can significantly enhance its anti-inflammatory activity. Derivatives such as compound 5 and 14-deoxy-14,15-dehydroandrographolide demonstrate superior potency in inhibiting key inflammatory mediators like NO and NF-κB compared to the parent molecule.[4][5] This guide provides a foundational resource for researchers to identify and further investigate promising andrographolide derivatives as potential therapeutic agents for inflammatory diseases. The detailed experimental protocols and pathway diagrams offer a practical framework for future studies in this field.
References
- 1. The Therapeutic Potential of Andrographolide and Its Derivatives in Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The wide spectrum anti-inflammatory activity of andrographolide in comparison to NSAIDs: A promising therapeutic compound against the cytokine storm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of suppression of inducible nitric oxide synthase (iNOS) expression in RAW 264.7 cells by andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Cross-validation of Andrographolide-Lipoic Acid Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of Andrographolide-Lipoic Acid (ALA), a conjugate of andrographolide (B1667393) and lipoic acid also referred to as AL-1, across different cell lines. The data presented herein summarizes the current experimental findings on its cytotoxic and protective mechanisms, offering valuable insights for further research and development.
Comparative Analysis of this compound (AL-1) Efficacy
The primary focus of research on this compound (AL-1) has been on its anti-leukemic and cytoprotective properties. The following table summarizes the key quantitative findings in two distinct cell lines: human leukemia (K562) cells, where it induces cytotoxicity, and rat insulinoma (RIN-m) cells, where it exhibits protective effects against oxidative stress. For a broader context of the parent compound's activity, data for andrographolide in human hepatoma (HepG2) cells is also included.
| Cell Line | Compound | Effect | Key Quantitative Data | Mechanism of Action |
| K562 (Human Leukemia) | This compound (AL-1) | Cytotoxicity, Apoptosis Induction | Dose-dependent inhibition of cell viability.[1] | ROS-dependent DNA damage and mitochondrial-mediated apoptosis, leading to G2/M cell cycle arrest.[1] |
| RIN-m (Rat Insulinoma) | This compound (AL-1) | Protection against oxidative stress | Dose-dependent reduction of ROS and NO generation induced by high glucose.[2] | Upregulation of the Nrf2 signaling pathway.[2] |
| HepG2 (Human Hepatoma) | Andrographolide | Cytotoxicity, Cell Cycle Arrest | IC50 of 40.2 µM after 48h treatment.[3][4] | Induction of G2/M phase cell cycle arrest and late apoptosis via alteration of cellular redox status.[3][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines the key experimental protocols employed in the cited studies.
Cell Culture and Treatment
-
K562 Cells: Human chronic myelogenous leukemia K562 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells were treated with varying concentrations of this compound (AL-1).
-
RIN-m Cells: Rat insulinoma RIN-m cells were cultured in RPMI-1640 medium containing 11.1 mM D-glucose, supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained at 37°C in a humidified atmosphere with 5% CO2. For oxidative stress induction, cells were exposed to high glucose concentrations.
-
HepG2 Cells: Human hepatoma HepG2 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assay (MTT Assay)
Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to attach overnight.
-
The following day, the medium was replaced with fresh medium containing various concentrations of the test compound.
-
After the specified treatment period (e.g., 24, 48, or 72 hours), 20 µL of MTT solution (5 mg/mL in PBS) was added to each well.
-
The plates were incubated for an additional 4 hours at 37°C.
-
The medium was then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
Cell viability was expressed as a percentage of the control (untreated) cells.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
Apoptosis was quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.
-
Cells were seeded in 6-well plates and treated with the test compound for the indicated time.
-
Following treatment, both floating and adherent cells were collected and washed twice with cold PBS.
-
The cells were then resuspended in 1X binding buffer.
-
Annexin V-FITC and PI were added to the cell suspension according to the manufacturer's instructions.
-
The cells were incubated in the dark at room temperature for 15 minutes.
-
The stained cells were analyzed by flow cytometry. Annexin V-positive/PI-negative cells were considered early apoptotic, while Annexin V-positive/PI-positive cells were considered late apoptotic or necrotic.
Measurement of Intracellular Reactive Oxygen Species (ROS)
Intracellular ROS levels were measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Cells were seeded in 6-well plates and treated with the test compound.
-
After treatment, the cells were incubated with 10 µM DCFH-DA at 37°C for 30 minutes in the dark.
-
The cells were then washed with PBS to remove excess probe.
-
The fluorescence intensity was measured using a flow cytometer or a fluorescence microplate reader with excitation and emission wavelengths of 488 nm and 525 nm, respectively.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in the context of this compound's effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Andrographolide inhibits proliferation and induces apoptosis of nasopharyngeal carcinoma cell line C666-1 through LKB1-AMPK-dependent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Andrographolide induces cell cycle arrest at G2/M phase and cell death in HepG2 cells via alteration of reactive oxygen species [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
In Vivo Validation of Andrographolide-Lipoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of Andrographolide-lipoic acid (AL-1) with its parent compound, Andrographolide (B1667393), and the conventional anti-diabetic drug, Glibenclamide. The information presented is based on experimental data from preclinical studies, offering insights into the therapeutic potential of AL-1 in the context of metabolic disorders.
Comparative Efficacy in a Type 2 Diabetes Model
Studies in a high-fat diet/streptozocin-induced diabetic rat model have demonstrated the hypoglycemic and insulin-sensitizing effects of AL-1. The data below summarizes the key findings after a 4-week treatment period.
Table 1: Comparative Effects on Glucose Metabolism and Insulin (B600854) Sensitivity [1]
| Parameter | Diabetic Control | AL-1 (20 mg/kg) | AL-1 (40 mg/kg) | AL-1 (80 mg/kg) | Andrographolide (50 mg/kg) | Glibenclamide (1.2 mg/kg) |
| Blood Glucose Reduction (%) | - | 13.25 | 15.13 | 21.81 | - | - |
| Insulin Sensitivity Index (ISI) Increase (%) | - | 4.07 | 7.56 | 9.59 | 4.36 | 11.77 |
Table 2: Comparative Effects on Lipid Profile [1]
| Parameter | Diabetic Control | AL-1 (40 mg/kg) | AL-1 (80 mg/kg) |
| Cholesterol Reduction | - | Significant | Significant |
| HDL Increase | - | Significant | Significant |
In a separate study using an alloxan-induced diabetic mouse model, AL-1 was shown to be more effective at reducing blood glucose levels compared to Andrographolide.[2] After 6 days of oral administration, AL-1 at 80 mg/kg body weight decreased blood glucose levels by approximately 65%, which was about twice the reduction seen with Andrographolide at 50 mg/kg (32.3%).[2] AL-1 also demonstrated a superior ability to increase serum insulin levels in this model.[2]
Mechanism of Action: Modulation of Signaling Pathways
AL-1 exerts its therapeutic effects through the modulation of key signaling pathways involved in inflammation and oxidative stress.
Down-regulation of the NF-κB Signaling Pathway
Chronic inflammation is a key contributor to insulin resistance. The transcription factor NF-κB plays a central role in the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitory protein IκB.[1] Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing the p50/p65 subunits of NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[1] AL-1 has been shown to suppress the high glucose-induced phosphorylation of both p65 and IκBα in rat islet-derived insulinoma (RIN-m) cells, thereby down-regulating the NF-κB signaling pathway.[1] This anti-inflammatory action is believed to contribute to its ability to improve insulin resistance.[1]
Figure 1. Down-regulation of the NF-κB pathway by AL-1.
Up-regulation of the Nrf2 Signaling Pathway
The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In response to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding antioxidant enzymes. A synthetic derivative of andrographolide conjugated with alpha-lipoic acid has been shown to increase the expression of Nrf2 and its target gene, Heme oxygenase-1 (HO-1), in the β-cells of the Langerhans islets of rats.[3] In vitro studies have further confirmed that AL-1 increases the expression of Nrf2, Thioredoxin-1 (Trx-1), and HO-1 in RIN-m cells, protecting them from high glucose-induced oxidative damage.[4]
Figure 2. Up-regulation of the Nrf2 pathway by AL-1.
Experimental Protocols
The following are generalized methodologies for the key in vivo experiments cited.
High-Fat Diet/Streptozocin-Induced Diabetic Rat Model
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Induction of Diabetes:
-
Rats are fed a high-fat diet for a period of 4-8 weeks to induce insulin resistance.
-
Following the high-fat diet period, a single low dose of streptozotocin (B1681764) (STZ), dissolved in citrate (B86180) buffer, is administered intraperitoneally to induce partial β-cell damage.
-
Blood glucose levels are monitored, and rats with fasting blood glucose above a predetermined threshold (e.g., 11.1 mmol/L) are selected for the study.
-
-
Treatment:
-
Diabetic rats are randomly assigned to different treatment groups: vehicle control, AL-1 (various doses), Andrographolide, and a positive control such as Glibenclamide.
-
The compounds are administered orally once daily for the duration of the study (e.g., 4 weeks).
-
-
Outcome Measures:
-
Fasting blood glucose and insulin levels are measured at regular intervals.
-
An oral glucose tolerance test (OGTT) may be performed at the end of the study to assess glucose disposal.
-
Serum lipid profiles (total cholesterol, triglycerides, HDL, LDL) are analyzed.
-
At the end of the study, pancreatic tissue may be collected for histological analysis to assess islet morphology.
-
Alloxan-Induced Diabetic Mouse Model
-
Animal Model: BALB/c mice are often used.
-
Induction of Diabetes:
-
A single intraperitoneal injection of alloxan (B1665706) monohydrate, dissolved in saline, is administered to induce diabetes.
-
Mice with fasting blood glucose levels above a specified concentration (e.g., 16.7 mM) are included in the study.
-
-
Treatment:
-
Diabetic mice are divided into treatment groups: vehicle control, AL-1, and Andrographolide.
-
Oral administration of the test compounds is performed daily for a specified period (e.g., 6 days).
-
-
Outcome Measures:
-
Blood glucose levels are monitored daily.
-
Serum insulin levels are measured at the end of the treatment period.
-
Western Blot Analysis for GLUT4 Translocation
-
Tissue Collection: Soleus muscles are isolated from the experimental animals.
-
Plasma Membrane Protein Extraction: The plasma membrane fraction of the muscle tissue is isolated through a series of centrifugation steps.
-
Protein Quantification: The protein concentration of the extracts is determined using a standard assay (e.g., BCA protein assay).
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for GLUT4.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Analysis: The intensity of the GLUT4 bands is quantified using densitometry software and normalized to a loading control. An increase in GLUT4 protein levels in the plasma membrane fraction indicates enhanced translocation. In diabetic rats, GLUT4 protein levels in the soleus muscle can be reduced to approximately 49.5% of non-diabetic rats.[2] Treatment with Andrographolide (50 mg/kg) and AL-1 (80 mg/kg) has been shown to increase GLUT4 protein levels to 94.6% and 84.7%, respectively, of the levels in non-diabetic rats.[2]
Figure 3. General experimental workflow for in vivo studies.
Conclusion
The in vivo data strongly suggest that this compound (AL-1) holds significant promise as a therapeutic agent for type 2 diabetes. Its enhanced efficacy in lowering blood glucose and improving insulin sensitivity compared to its parent compound, Andrographolide, highlights the benefit of the lipoic acid conjugation. The dual mechanism of action, involving the suppression of inflammatory pathways (NF-κB) and the enhancement of antioxidant defenses (Nrf2), provides a multi-targeted approach to addressing the pathophysiology of insulin resistance. Further investigation, including long-term safety and efficacy studies, is warranted to fully elucidate the clinical potential of AL-1.
References
- 1. Andrographolide derivative AL-1 improves insulin resistance through down-regulation of NF-κB signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. download.garuda.kemdikbud.go.id [download.garuda.kemdikbud.go.id]
- 3. mdpi.com [mdpi.com]
- 4. Protective effects of andrographolide derivative AL-1 on high glucose-induced oxidative stress in RIN-m cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Andrographolide-Lipoic Acid and Other Nrf2 Activators for Researchers
For Immediate Release: A Comprehensive Analysis of Nrf2 Activators for Drug Development Professionals
This guide provides an objective comparison of andrographolide-lipoic acid and other prominent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to evaluate the performance and mechanisms of these compounds. We present quantitative data in structured tables, detail key experimental protocols, and provide visual diagrams of relevant biological pathways and workflows to facilitate a deeper understanding of these potential therapeutic agents.
Introduction to Nrf2 Activation
The Nrf2 signaling pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, Nrf2 is kept at low levels through ubiquitination and proteasomal degradation mediated by its cytosolic repressor, Kelch-like ECH-associated protein 1 (Keap1). Electrophilic or oxidative insults modify specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes. These genes encode for antioxidant enzymes, detoxification enzymes, and other proteins that restore cellular homeostasis.[1] The therapeutic potential of activating this pathway has led to the investigation of numerous small molecules, including andrographolide (B1667393) and its derivatives, sulforaphane (B1684495), and dimethyl fumarate (B1241708).
Quantitative Comparison of Nrf2 Activators
The potency of Nrf2 activators is a key parameter in their evaluation for therapeutic development. This is often quantified by the half-maximal effective concentration (EC50) for the induction of Nrf2-dependent gene expression, typically measured using an ARE-luciferase reporter assay. The following table summarizes the available quantitative data for this compound and other well-characterized Nrf2 activators.
Disclaimer: The data presented below are compiled from various studies. Direct comparison of absolute values should be approached with caution due to inherent variations in experimental systems, including cell lines, assay conditions, and reporter constructs.
| Compound | Nrf2 Activation Potency (EC50/Effective Concentration) | Cell Line/System | Assay Type | Reference |
| This compound Conjugate | 0.01 - 1 µM (effective concentration for downstream effects) | RIN-m (rat pancreatic β-cells) | Increased expression of Nrf2, HO-1, SOD, and CAT | [1] |
| Andrographolide | ~7.5 µM (robust response) | HEK293T | Nrf2 protein induction (Western Blot) | [2] |
| Sulforaphane | 0.2 µM (CD value for NQO1 induction) | Not specified | NQO1 induction | [3] |
| Dimethyl Fumarate (DMF) | Effective at micromolar concentrations | Various | Nrf2 activation | [4] |
| Bardoxolone-Methyl (CDDO-Me) | Potent Nrf2 activator | Various | Nrf2 activation | [5] |
Signaling Pathways and Experimental Workflows
To elucidate the mechanisms of action and the methodologies for evaluating these compounds, the following diagrams illustrate the Nrf2 signaling pathway and a general experimental workflow for screening and validating Nrf2 activators.
Detailed Experimental Protocols
Accurate and reproducible experimental design is paramount in the evaluation of Nrf2 activators. Below are detailed protocols for the key assays cited in this guide.
ARE-Luciferase Reporter Assay
This assay is a primary tool for screening and quantifying the activation of the Nrf2 pathway.
-
Cell Culture and Transfection:
-
Plate a suitable cell line (e.g., HEK293T, HepG2, or a stable ARE-reporter cell line) in 24- or 96-well plates.
-
For transient transfection, co-transfect cells with a firefly luciferase reporter plasmid under the control of an ARE promoter and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Allow cells to recover for 24 hours post-transfection.
-
-
Compound Treatment:
-
Treat the transfected cells with various concentrations of the Nrf2 activator (e.g., this compound, sulforaphane) or vehicle control (e.g., DMSO).
-
Incubate for a predetermined duration (e.g., 6, 12, or 24 hours).
-
-
Cell Lysis and Luciferase Measurement:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell viability.
-
Calculate the fold induction of ARE activity relative to the vehicle control.
-
Determine the EC50 value by plotting the fold induction against the compound concentration and fitting the data to a dose-response curve.
-
Quantitative Real-Time PCR (qPCR) for Nrf2 Target Genes
qPCR is used to measure the mRNA expression levels of Nrf2 and its downstream target genes.
-
Cell Culture and Treatment:
-
Plate cells and treat with the Nrf2 activators as described for the luciferase assay.
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest the cells and extract total RNA using a suitable RNA isolation kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare a qPCR reaction mix containing the cDNA template, forward and reverse primers for the target genes (e.g., HMOX1, NQO1, GCLC) and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green master mix.
-
Perform the qPCR reaction in a real-time PCR cycler. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and then to the vehicle control.
-
Western Blotting for Nrf2 and Target Proteins
Western blotting is employed to detect and quantify the protein levels of Nrf2 and its downstream targets.
-
Cell Culture and Treatment:
-
Follow the same procedure as for the qPCR experiment.
-
-
Protein Extraction and Quantification:
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
For nuclear translocation studies, perform subcellular fractionation to separate cytoplasmic and nuclear extracts.
-
Determine the protein concentration of the lysates using a protein assay kit (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., Nrf2, HO-1, Lamin B for nuclear fraction, β-actin for whole-cell or cytoplasmic fraction) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the protein of interest's band intensity to the loading control's band intensity.
-
Express the results as fold change relative to the vehicle control.
-
Conclusion
The activation of the Nrf2 pathway represents a promising therapeutic strategy for a multitude of diseases characterized by oxidative stress and inflammation. While direct, head-to-head comparative data under identical experimental conditions remains a gap in the literature, the available evidence suggests that this compound is an effective inducer of the Nrf2 pathway, promoting the expression of key antioxidant enzymes.[1] Its potency relative to other well-established activators like sulforaphane and dimethyl fumarate warrants further investigation through standardized, direct comparative studies. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to conduct such evaluations and contribute to the development of novel Nrf2-targeted therapies.
References
- 1. Andrographolide, A Natural Antioxidant: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 3. Sulforaphane and Other Nutrigenomic Nrf2 Activators: Can the Clinician's Expectation Be Matched by the Reality? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Andrographolide Activates Keap1/Nrf2/ARE/HO-1 Pathway in HT22 Cells and Suppresses Microglial Activation by A β42 through Nrf2-Related Inflammatory Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Andrographolide Derivatives Target the KEAP1/NRF2 Axis and Possess Potent Anti‐SARS‐CoV‐2 Activity - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenges of Andrographolide Delivery: A Comparative Guide to Advanced Formulation Strategies
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Andrographolide (B1667393) Delivery Systems Supported by Experimental Data.
Andrographolide (AG), a diterpene lactone extracted from the Andrographis paniculata plant, is a molecule of significant therapeutic interest, demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and hepatoprotective effects.[1][2][3][4] Despite its potential, the clinical translation of andrographolide is significantly hampered by inherent physicochemical limitations. Its poor aqueous solubility, low oral bioavailability (approximately 2.67%), high metabolic instability, and short biological half-life severely restrict its therapeutic efficacy.[1][2][5][6][7] To overcome these barriers, researchers have turned to advanced drug delivery systems, designing nano-formulations that enhance stability, improve pharmacokinetics, and enable targeted delivery.[1][2][8]
This guide provides a comparative analysis of various delivery systems for andrographolide, presenting key performance data from experimental studies to assist researchers in selecting and developing optimal formulations.
Comparative Performance of Andrographolide Delivery Systems
The encapsulation of andrographolide into nanocarriers has emerged as a leading strategy to augment its therapeutic potential. Systems such as solid lipid nanoparticles (SLNs), polymeric nanoparticles, liposomes, niosomes, and micelles have all shown promise in improving the drug's biopharmaceutical properties. The following tables summarize key quantitative data from various studies, offering a direct comparison of their physicochemical and pharmacokinetic characteristics.
Table 1: Comparative Physicochemical Properties of Andrographolide Nanocarriers
| Delivery System | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading (DL %) | Encapsulation Efficiency (EE %) | Reference(s) |
| Solid Lipid Nanoparticles (SLNs) | 154 - 286 | 0.17 - 0.20 | -20.8 to -40.3 | ~3.5 | 91 - 92 | [9][10][11][12] |
| Polymeric Nanoparticles (PLGA) | 135 - 179 | 0.10 - 0.25 | -11.7 to -34.8 | ~2.6 | 80 - 83 | [6][7][8][13] |
| Micelles (PLGA-PEG-PLGA) | ~124 | - | - | ~8.4 | ~92 | [14][15][16] |
| Niosomes | ~206 | - | - | ~5.9 | ~72 | [17][18][19] |
| Liposomes | 78 - 140 | 0.11 - 0.16 | -56.1 to +34.5 | - | ~98 | [20][21] |
| Silver Nanoparticles (AgNPs) | ~18 | - | -4.68 | - | - | [22] |
Table 2: Comparative Pharmacokinetic Parameters of Andrographolide Formulations
| Delivery System | Administration Route | Bioavailability Enhancement | Key Findings | Reference(s) |
| Solid Lipid Nanoparticles (SLNs) | Oral | 2.41-fold increase vs. suspension | Improved solubility and stability in the intestine. | [9] |
| Micelles (PLGA-PEG-PLGA) | Intravenous | 2.7-fold increase in AUC vs. suspension | Increased mean residence time by 2.5-fold. | [14][15] |
| General Nanoformulations | Oral | 2 to 5-fold increase | General potential of nanotechnology to boost bioavailability. | [23] |
| Free Andrographolide (Reference) | Oral | Baseline | Cmax: ~116 ng/mL; Tmax: ~0.75 h; Half-life: ~2.45 h. | [24] |
Visualizing Methodologies and Mechanisms
To better understand the processes and biological interactions involved, the following diagrams illustrate a typical experimental workflow, the challenges and solutions in AG delivery, and its molecular mechanism of action.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. Andrographis paniculata Dosage Forms and Advances in Nanoparticulate Delivery Systems: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Andrographis paniculata and Andrographolide - A Snapshot on Recent Advances in Nano Drug Delivery Systems against Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Andrographolide-loaded solid lipid nanoparticles enhance anti-cancer activity against head and neck cancer and precancerous cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Encapsulation of Andrographolide in poly(lactide-co-glycolide) Nanoparticles: Formulation Optimization and in vitro Efficacy Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Andrographolide nanoparticles in leishmaniasis: characterization and in vitro evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Preparation of andrographolide-loaded solid lipid nanoparticles and their in vitro and in vivo evaluations: characteristics, release, absorption, transports, pharmacokinetics, and antihyperlipidemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Solid lipid nanoparticles for delivery of andrographolide across the blood-brain barrier: in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Andrographolide-loaded PLGA-PEG-PLGA micelles to improve its bioavailability and anticancer efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. tandfonline.com [tandfonline.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Preparation and characterisation of andrographolide niosomes and its anti-hepatocellular carcinoma activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Mucoadhesive Andrographolide-Loaded Liposomes for Nasal Delivery Modulate Inflammatory Responses in Tumor Necrosis Factor Alpha-Induced Acute Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Liposomal andrographolide dry powder inhalers for treatment of bacterial pneumonia via anti-inflammatory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 23. Enhancing oral bioavailability of andrographolide using solubilizing agents and bioenhancer: comparative pharmacokinetics of Andrographis paniculata formulations in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
Safety Operating Guide
Safe Disposal of Andrographolide-Lipoic Acid: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of novel chemical compounds is a critical component of laboratory safety and environmental responsibility. Andrographolide-lipoic acid, a conjugate of andrographolide (B1667393) and lipoic acid, requires careful handling and disposal due to the inherent properties of its constituent parts. This guide provides a comprehensive, step-by-step procedure for its safe disposal, ensuring compliance with general laboratory safety standards.
I. Hazard Identification and Assessment
Before initiating any disposal procedures, it is crucial to understand the potential hazards associated with this compound. While a specific Safety Data Sheet (SDS) for the conjugate may not be available, the hazards of its individual components should be considered.
-
Andrographolide: This compound can cause skin and eye irritation and may lead to respiratory irritation.[1] It is typically supplied as a crystalline solid.[2]
-
Lipoic Acid: The SDS for lipoic acid indicates it is an environmentally hazardous substance.[3]
Given these properties, the this compound conjugate should be handled as a hazardous chemical waste.
II. Proper Waste Segregation and Collection
Proper segregation is the first step in the disposal process to prevent accidental chemical reactions and ensure correct disposal streams.
-
Designated Waste Container: Dedicate a specific, clearly labeled, and chemically resistant container for this compound waste. The original container is often the best option if available.[3][4]
-
Waste Form:
-
Solid Waste: Collect solid this compound, as well as contaminated personal protective equipment (PPE) such as gloves and paper towels, in a designated, sealed container.[5] Do not dispose of this material in the regular municipal trash.[5][6]
-
Liquid Waste: Solutions containing this compound should be collected in a sealed, leak-proof container. Do not dispose of liquid waste down the drain.[6][7][8]
-
-
Labeling: All waste containers must be accurately and clearly labeled. The label should include:
III. Storage of Chemical Waste
Proper storage of hazardous waste is essential to maintain a safe laboratory environment.
-
Location: Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[7]
-
Containment: Utilize secondary containment, such as a plastic bin or tub, for liquid waste containers to mitigate spills.[6][7]
-
Segregation: Store the this compound waste away from incompatible materials.[6][7]
IV. Disposal Procedure
Disposal of chemical waste must be handled through the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste vendor.[7][8]
-
Request Pickup: Once the waste container is full or ready for disposal, contact your institution's EHS office to schedule a waste pickup.[4][6]
-
Documentation: Complete any required hazardous waste disposal forms provided by your institution.[8]
-
Do Not:
V. Spill and Emergency Procedures
In the event of a spill, follow these steps:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or poses an immediate respiratory hazard, evacuate the area.
-
Consult SDS: Refer to the SDS for andrographolide and lipoic acid for specific spill cleanup instructions.
-
Small Spills: For minor spills, wear appropriate PPE (gloves, safety goggles, lab coat) and absorb the material with an inert absorbent material. Collect the contaminated absorbent into the designated hazardous waste container.
-
Large Spills: For significant spills, contact your institution's EHS or emergency response team.[6]
Quantitative Data Summary
While specific disposal limits for this compound are not defined, general guidelines for laboratory hazardous waste accumulation should be followed.
| Parameter | Guideline | Source |
| Maximum Hazardous Waste in Lab | Do not store more than 10 gallons of hazardous waste. | [6] |
| Reactive Hazardous Waste Limit | No more than one (1) quart of reactive acutely hazardous chemical waste. | [4] |
| Waste Removal Frequency | A hazardous waste professional should remove containers no later than six (6) months from the accumulation start date. | [4] |
Experimental Workflow and Logical Relationships
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. H&S Section 6: Hazardous Materials Recycling & Disposal | College of Chemistry [chemistry.berkeley.edu]
- 6. policies.dartmouth.edu [policies.dartmouth.edu]
- 7. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Personal protective equipment for handling Andrographolide-lipoic acid
Essential Safety and Handling Guide for Andrographolide-Lipoic Acid
This guide provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals handling this compound. As a novel chemical entity, it is imperative to handle this compound with a high degree of caution, assuming it is potentially hazardous until comprehensive toxicological data is available. The following procedures are based on the known properties of its constituent parts, Andrographolide and α-Lipoic acid, and established best practices for handling potent or cytotoxic compounds in a laboratory setting.[1][2][3]
Hazard Assessment and Summary
While a specific Safety Data Sheet (SDS) for the this compound conjugate is not publicly available, an assessment of its components provides insight into potential hazards. Andrographolide is generally not classified as a hazardous substance, but some suppliers indicate it may cause skin, eye, and respiratory irritation.[4] In contrast, α-Lipoic acid is documented as being harmful if swallowed and causing significant skin and eye irritation.[5] Therefore, the conjugate should be handled as a substance that is, at minimum, an irritant and potentially harmful.
Table 1: Summary of Component Hazards
| Compound | CAS Number | Known Hazards | GHS Classification (Representative) |
| Andrographolide | 5508-58-7 | May cause skin, eye, and respiratory irritation. | Not classified as hazardous by some suppliers[4], while others indicate Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3.[6] |
| α-Lipoic Acid | 1077-28-7 / 1200-22-2 | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation.[5] | Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2.[5] |
Personal Protective Equipment (PPE)
The use of appropriate PPE is the primary barrier to exposure. All personnel must be trained in the proper donning and doffing of PPE to prevent contamination.[7][8]
Table 2: Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale and Best Practices |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves. | Provides robust protection against incidental contact. The outer glove should be placed over the gown cuff and changed immediately if contaminated or torn. The inner glove goes under the cuff.[7] Disposable nitrile gloves are a minimum for incidental exposure.[9] |
| Body Protection | Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting knit cuffs. | Protects skin from splashes and aerosol exposure. Gowns should be changed at the end of a task or immediately if compromised.[7][10] |
| Eye/Face Protection | Safety goggles and a face shield, or a full-face respirator. | Required for protection against liquid splashes and chemical vapors.[9] Standard safety glasses are insufficient.[11] |
| Respiratory Protection | An N95 respirator or higher (e.g., a powered air-purifying respirator - PAPR) should be used when handling the powder outside of a containment device. | Protects against inhalation of fine powders or aerosols, a primary route of exposure for potent compounds.[3][10] |
| Head/Foot Protection | Disposable head/hair covers and dedicated shoe covers or footwear. | Prevents contamination of hair and personal shoes, minimizing the risk of spreading the compound outside the laboratory.[11] |
Operational and Disposal Plans
A dedicated and controlled environment is essential for handling this compound.
I. Engineering Controls and Designated Area
-
Primary Containment : All manipulations of the powdered compound (e.g., weighing, reconstituting) must be performed within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to minimize aerosol generation and inhalation exposure.[1][10]
-
Designated Area : The work area should be clearly demarcated and restricted to authorized personnel. The area should be equipped with a cytotoxic spill kit.[2]
-
Work Surfaces : Use a disposable, plastic-backed absorbent work mat to contain any potential spills on the work surface.[1]
II. Step-by-Step Handling Protocol
-
Preparation : Before starting, gather all necessary equipment, including PPE, pre-labeled containers, and waste disposal bags.
-
Weighing : Weigh the compound on a tared weigh paper or in a disposable container within the designated containment device (fume hood or BSC). Use a dedicated spatula.
-
Dissolving : Add solvent to the container with the powder slowly to avoid splashing. Cap and vortex or sonicate as needed to fully dissolve the compound.
-
Transport : When moving the compound, even in solution, use sealed, rigid, and leak-proof secondary containers.[2][3]
-
Decontamination : After each procedure, decontaminate all surfaces with a suitable cleaning agent (e.g., detergent and water), followed by a disinfectant if biologically sterile conditions are required. Dispose of the work mat as hazardous waste.[1]
III. Waste Disposal Plan
-
Segregation : All waste generated from handling this compound must be treated as hazardous chemical waste.[12]
-
Solid Waste : Contaminated PPE (gloves, gowns, shoe covers), disposable labware (pipette tips, tubes), and work mats must be collected in a designated, sealable, and clearly labeled cytotoxic waste container.[3]
-
Liquid Waste : Unused solutions and contaminated solvents should be collected in a labeled, sealed, and leak-proof hazardous waste container. Do not pour this waste down the drain.[13]
-
Sharps : Needles and other sharps must be disposed of in a designated, puncture-resistant sharps container labeled for cytotoxic waste.[2]
-
Final Disposal : All hazardous waste containers must be sealed and disposed of through the institution's environmental health and safety office according to local and national regulations.
Visualized Workflows and Protocols
The following diagrams illustrate the essential safety and handling workflows.
Caption: Workflow for handling this compound.
Caption: Decision tree for selecting appropriate PPE.
References
- 1. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kingstonhsc.ca [kingstonhsc.ca]
- 3. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 10. gerpac.eu [gerpac.eu]
- 11. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 12. safework.nsw.gov.au [safework.nsw.gov.au]
- 13. Andrographolide, A Natural Antioxidant: An Update - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
